molecular formula C5H8OS B13042091 3,6-Dihydro-2H-thiopyran-3-ol

3,6-Dihydro-2H-thiopyran-3-ol

Cat. No.: B13042091
M. Wt: 116.18 g/mol
InChI Key: WCFJUCNOFLRBJV-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-thiopyran-3-ol is an organic compound with the molecular formula C5H8OS and a molecular weight of 116.18 g/mol . This six-membered sulfur-containing heterocycle is a partially reduced derivative of thiopyran, a class of molecules that allows for subtle manipulation of the physical parameters of biomolecules . As a versatile scaffold, it serves as a key synthetic intermediate for the preparation of more complex, angular fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry . The thiopyran core, including its reduced forms, is frequently investigated in biological and pharmaceutical contexts . Researchers value these structures for their potential applications in developing new therapeutic agents. Related analogues and derivatives have been explored for a range of biological activities, underscoring the value of this structural motif in drug discovery and chemical biology . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydro-2H-thiopyran-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJUCNOFLRBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3,6-Dihydro-2H-thiopyran-3-ol for organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3,6-Dihydro-2H-thiopyran-3-ol

Abstract

3,6-Dihydro-2H-thiopyran-3-ol is a sulfur-containing heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing a reactive secondary alcohol, an endocyclic double bond, and a nucleophilic sulfur atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key chemical properties, and strategic applications of this scaffold, particularly in the context of constructing complex molecular architectures and biologically active compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance of the Dihydrothiopyran Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural core for a vast number of therapeutic agents.[1] Within this domain, sulfur-containing heterocycles are of particular interest due to their unique stereoelectronic properties and diverse biological activities.[2] The 3,6-dihydro-2H-thiopyran ring system, a six-membered unsaturated scaffold containing a sulfur atom, is a privileged structure found in various natural products and synthetic molecules.[3][4]

The introduction of a hydroxyl group at the C3 position to create 3,6-Dihydro-2H-thiopyran-3-ol transforms a relatively simple scaffold into a powerful synthetic intermediate. The alcohol functionality serves as a versatile handle for subsequent modifications, including oxidation, stereocontrolled substitution, and the introduction of chiral elements. This guide delves into the chemical behavior of this molecule, exploring the interplay between its three key functional regions and its application in sophisticated synthetic strategies, such as the synthesis of thiosugar analogs and other complex targets.[5][6]

Synthesis of the 3,6-Dihydro-2H-thiopyran-3-ol Core

The construction of the 3,6-dihydro-2H-thiopyran ring is most commonly achieved through cycloaddition reactions, which are highly efficient for generating molecular complexity in a single step.[7] The Thia-Diels-Alder reaction, a variant of the famed Diels-Alder reaction, stands out as a primary method.[8][9]

A prevalent strategy involves the [4+2] cycloaddition between a diene and a thioaldehyde (generated in situ). The subsequent introduction of the C3-hydroxyl group can be accomplished via reduction of a corresponding ketone intermediate.

cluster_synthesis Synthetic Pathway start Thioaldehyde + Diene da Thia-Diels-Alder [4+2] Cycloaddition start->da ketone Dihydro-2H-thiopyran-3(4H)-one (Ketone Intermediate) da->ketone reduction Selective Reduction (e.g., NaBH₄) ketone->reduction product 3,6-Dihydro-2H-thiopyran-3-ol reduction->product

Caption: General synthetic pathway to 3,6-Dihydro-2H-thiopyran-3-ol.

Other innovative methods for constructing the dihydrothiopyran ring include ring-closing metathesis of sulfanyl dienes and [5+1] annulation reactions involving vinylthiiranes.[10][11] These methods offer alternative entry points to the core scaffold, which can then be functionalized to yield the target alcohol.

Chemical Properties and Reactivity: A Trifunctional Hub

The synthetic power of 3,6-Dihydro-2H-thiopyran-3-ol stems from the distinct and selectively addressable reactivity of its three functional components: the sulfur heteroatom, the C4-C5 double bond, and the C3-hydroxyl group.

main 3,6-Dihydro-2H- thiopyran-3-ol sulfoxide Sulfoxide main->sulfoxide [O] m-CPBA (1 eq.) sulfone Sulfone main->sulfone [O] m-CPBA (2 eq.) ketone Ketone main->ketone [O] PCC, Swern ether_ester Ether / Ester main->ether_ester Ac₂O, R-X saturated Tetrahydrothiopyran-3-ol main->saturated H₂, Pd/C dihalide Dihalide Adduct main->dihalide X₂ (Br₂, Cl₂)

Caption: Reactivity map of 3,6-Dihydro-2H-thiopyran-3-ol.

Reactions at the Sulfur Atom

The sulfide moiety is a soft nucleophile and is readily oxidized. This transformation is fundamental to the synthetic utility of the scaffold, as the resulting sulfoxides and sulfones are valuable intermediates themselves.

  • Oxidation to Sulfoxide and Sulfone: The sulfur atom can be selectively oxidized using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding sulfoxide.[12] The use of two or more equivalents leads to the sulfone. These 3,6-dihydro-2H-thiopyran S-oxides are key substrates for sigmatropic rearrangements and can be used in the synthesis of thiosugar analogs.[5][6] The oxidation state of the sulfur atom profoundly influences the molecule's conformation and the reactivity of adjacent functional groups.

Reactions of the Endocyclic Double Bond

The C4-C5 alkene bond is susceptible to a range of electrophilic addition and reduction reactions.

  • Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) smoothly reduces the double bond to furnish the saturated tetrahydrothiopyran-3-ol ring. This transformation is crucial for accessing saturated thiosugar structures.

  • Electrophilic Addition: The double bond readily undergoes addition reactions with halogens (e.g., Br₂, Cl₂) and can be subjected to epoxidation or dihydroxylation, providing pathways to highly functionalized saturated rings. These reactions must be performed with care, as the sulfide can compete as a nucleophile. Prior oxidation of the sulfur to a less nucleophilic sulfone can be a strategic choice to direct reactivity towards the alkene.

Reactions of the Hydroxyl Group

The secondary alcohol at C3 is a versatile functional handle for diversification.

  • Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, dihydro-2H-thiopyran-3(4H)-one, using standard reagents such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions. This ketone is an important intermediate in its own right, analogous to the well-studied dihydro-2H-pyran-3(4H)-one used in drug discovery.[13][14][15]

  • Protection and Derivatization: The alcohol can be easily protected as an ester (e.g., acetate) or an ether (e.g., silyl ether) to mask its reactivity during subsequent transformations at the sulfur or alkene moieties. Alternatively, it can be converted into a good leaving group (e.g., tosylate, mesylate) to enable nucleophilic substitution, often with inversion of stereochemistry, which is a key step in controlling the stereochemical outcome of complex syntheses.

Applications in Advanced Organic Synthesis

The true value of 3,6-Dihydro-2H-thiopyran-3-ol is realized when its distinct reactive sites are manipulated in multi-step sequences to build molecular complexity.

Gateway to Thiosugars

One of the most significant applications of this scaffold is in the synthesis of thiosugars, where the ring oxygen of a carbohydrate is replaced by sulfur.[5][6] These analogs often exhibit unique biological properties, including enhanced stability against enzymatic degradation. The synthetic sequence typically involves:

  • Stereoselective functionalization of the double bond (e.g., dihydroxylation).

  • Manipulation of the C3-hydroxyl group's stereochemistry.

  • Further derivatization of the newly introduced hydroxyl groups.

Pummerer and Sigmatropic Rearrangements

The sulfoxide derived from 3,6-Dihydro-2H-thiopyran-3-ol is a precursor for powerful rearrangement reactions.[5][6] For example, Pummerer-type reactions of the corresponding S-oxides can introduce functionality at the C2 position. Furthermore, allylic sulfonium ylides, formed by alkylating the sulfide and deprotonating at an adjacent carbon, can undergo[11][16]-sigmatropic rearrangements, providing a sophisticated method for carbon-carbon bond formation.[5][6]

Spectroscopic and Physicochemical Data

Characterization of 3,6-Dihydro-2H-thiopyran-3-ol and its parent scaffold relies on standard spectroscopic techniques.

PropertyData for 3,6-Dihydro-2H-thiopyranNotes for the 3-ol Derivative
Molecular Formula C₅H₈S[16]C₅H₈OS
Molecular Weight 100.18 g/mol [16][17]116.18 g/mol
¹H NMR (CDCl₃) δ ~5.7 (m, 2H, vinyl), ~3.1 (m, 2H, allylic), ~2.6 (m, 2H, S-CH₂)The introduction of the C3-OH group will shift the adjacent proton (H3) to ~3.5-4.0 ppm and split adjacent protons. The vinyl protons will remain around 5.7-6.0 ppm.
¹³C NMR (CDCl₃) δ ~125, ~124 (vinyl), ~28 (allylic), ~25 (S-CH₂)A new signal for the carbon bearing the hydroxyl group (C3) will appear in the range of δ 60-70 ppm.
IR Spectroscopy Key peaks for C=C stretch (~1650 cm⁻¹) and C-S stretch (~700-600 cm⁻¹).A strong, broad absorption for the O-H stretch will be present around 3300-3500 cm⁻¹.

Data for the parent scaffold are sourced from PubChem[16]. Data for the 3-ol derivative are estimated based on established chemical shift principles.

Experimental Protocol: Oxidation to 3,6-Dihydro-2H-thiopyran-3-ol S-oxide

This protocol describes a representative procedure for the selective oxidation of the sulfide to a sulfoxide, a pivotal transformation in the application of this scaffold.[5][12]

Objective: To synthesize 3,6-Dihydro-2H-thiopyran-3-ol S-oxide.

Materials:

  • 3,6-Dihydro-2H-thiopyran-3-ol (1.0 mmol, 116.2 mg)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 mmol, ~223 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL)

  • Separatory funnel (50 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask charged with a magnetic stir bar, add 3,6-Dihydro-2H-thiopyran-3-ol (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Causality: This is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.

  • Reagent Addition: Add m-CPBA (1.05 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours). Self-Validation: A new, more polar spot corresponding to the sulfoxide should appear, and the starting material spot should disappear.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL) to destroy any excess peroxide, followed by saturated aqueous NaHCO₃ solution (10 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes or DCM/methanol) to yield the pure sulfoxide product, typically as a mixture of diastereomers.

Conclusion and Future Outlook

3,6-Dihydro-2H-thiopyran-3-ol is more than a simple heterocyclic alcohol; it is a trifunctional synthetic platform that offers chemists a reliable and versatile tool for constructing complex molecules. The ability to selectively manipulate the sulfur atom, the double bond, and the hydroxyl group provides a robust strategy for building stereochemically rich structures, particularly in the fields of carbohydrate chemistry and medicinal drug discovery.[4][18] As the demand for novel therapeutic agents with complex scaffolds continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of innovative and efficient organic synthesis.

References

  • Naveen, R., & Muthusamy, S. (2024). On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis. New Journal of Chemistry, 48, 14305-14310. [Link]

  • Wang, Y., et al. (2025). Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. The Journal of Organic Chemistry, 90(21), 6946-6954. [Link]

  • PubChem. (n.d.). 3,6-Dihydro-2H-thiopyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Naveen, R., & Muthusamy, S. (2024). A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates. The Journal of Organic Chemistry. [Link]

  • Damen, T.J.G. (2002). Synthesis and reactions of a-oxo sulfines and 3,6-dihydro-2H-thiopyran s-oxides. Radboud University Nijmegen. [Link]

  • Wang, Y., et al. (2025). Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. ResearchGate. Request PDF available at [Link]

  • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15, 11160-11188. [Link]

  • Sachse, F., Gebauer, K., & Schneider, C. (2021). Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans. ResearchGate. Figure from "Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes". [Link]

  • Damen, T.J.G. (2002). Full text: Synthesis and reactions of α-oxo sulfines and 3,6-dihydro-2H-thiopyran S-oxides. Radboud Repository. [Link]

  • ResearchGate. (n.d.). Catalytic Reduction of 3,6-2H-dihydropyran C-O bonds. ResearchGate. Table from "Synthesis of Allylic and Homoallylic Alcohols from Unsaturated Cyclic Ethers Using a Mild and Selective C-O Reduction Approach". [Link]

  • Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. [Link]

  • Huang, W., et al. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

  • Evans, P. (n.d.). The [3+2] Cycloaddition Reaction. University of Liverpool. Course Material. [Link]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-3. [Link]

  • Lesyk, R., et al. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(8), 1939. [Link]

  • Wu, W., et al. (2010). Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). European Journal of Organic Chemistry. [Link]

  • Afonin, A. V., & Vashkevich, E. V. (2025). A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. ResearchGate. [Link]

  • Favi, G., & Brandi, A. (2025). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Reactions, 6(3), 64. [Link]

  • Abadi, A. H., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5964-71. [Link]

  • Asif, M. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Thomas, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5345. [Link]

  • Ram, V. J., Goel, A., & Pratap, R. (2022). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. ResearchGate. [Link]

  • Kumar, A., Sharma, G., & Singh, J. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Georgiadis, M. P., et al. (1991). Oxidation of furans. 2. Synthesis and biological properties of 6-hydroxy-2H-pyran-3(6H)-ones and derivatives. Journal of Medicinal Chemistry, 34(5), 1615-1628. [Link]

Sources

Solubility Profile of 3,6-Dihydro-2H-thiopyran-3-ol in Polar Aprotic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate world of drug development, understanding the solubility of a molecule is not merely a preliminary checkbox but a cornerstone of successful formulation and delivery. For researchers and scientists, a comprehensive solubility profile is the roadmap to harnessing a compound's full therapeutic potential. This guide focuses on 3,6-Dihydro-2H-thiopyran-3-ol, a heterocyclic compound of interest, and its interaction with a critical class of solvents: polar aprotic solvents. These solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), are ubiquitous in organic synthesis, purification, and various screening assays.[1][2] A thorough grasp of the compound's solubility in these media is paramount for seamless transitions from laboratory-scale experiments to viable pharmaceutical formulations.

This document eschews a conventional, rigid structure. Instead, it is designed to logically flow from theoretical underpinnings to practical, actionable experimental protocols. We will delve into the molecular characteristics of 3,6-Dihydro-2H-thiopyran-3-ol, dissect the nature of polar aprotic solvents, and then bridge this understanding to predict and, more importantly, to empirically determine its solubility profile. The protocols herein are presented not as rote instructions, but with an emphasis on the "why" behind each step, empowering the researcher to adapt and troubleshoot as necessary.

Molecular Architecture and Its Implications for Solubility

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. To understand the solubility of 3,6-Dihydro-2H-thiopyran-3-ol, we must first dissect its molecular structure.

3,6-Dihydro-2H-thiopyran-3-ol possesses two key functional groups that dictate its solubility behavior: a cyclic thioether and a secondary alcohol .

  • The Thioether Moiety: The sulfur atom in the thiopyran ring is less electronegative than oxygen, resulting in a less polar C-S bond compared to the C-O bond in its ether analog.[3] This generally leads to lower water solubility for thioethers compared to their corresponding ethers.[3] However, the lone pairs of electrons on the sulfur atom can participate in dipole-dipole interactions with polar solvents.

  • The Secondary Alcohol (-OH group): The hydroxyl group is the primary driver of polarity in this molecule. It can act as both a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the oxygen atom). This capacity for hydrogen bonding is a significant factor in its solubility in polar solvents.

The overall molecule can be considered moderately polar. The non-polar hydrocarbon backbone of the thiopyran ring will have a greater affinity for non-polar environments, while the hydroxyl group will strongly favor interactions with polar solvents.

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high polarity and the absence of acidic protons.[4][5] This unique combination of properties makes them excellent solvents for a wide range of compounds.[6][7][8]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with a large dipole moment.[5][9] It is an excellent hydrogen bond acceptor and can dissolve a wide variety of both polar and nonpolar compounds.[7][10] Its ability to act as a "universal solvent" makes it a common choice for dissolving test compounds in drug discovery screening programs.[5]

  • Dimethylformamide (DMF): Another highly polar aprotic solvent known for its high solvency power.[6][11] It is frequently used in chemical reactions and for dissolving a wide range of organic and inorganic compounds.[6][12]

  • Acetonitrile (ACN): A polar aprotic solvent with a lower boiling point than DMSO and DMF.[13][14] It is miscible with water and many organic solvents and is widely used as a mobile phase in high-performance liquid chromatography (HPLC).[13][15]

  • Tetrahydrofuran (THF): A cyclic ether that is a moderately polar aprotic solvent.[8] It is miscible with water and can dissolve a wide range of nonpolar and polar compounds.[8][16]

The primary interactions between 3,6-Dihydro-2H-thiopyran-3-ol and these solvents will be:

  • Hydrogen Bonding: The hydroxyl group of the solute will form hydrogen bonds with the oxygen or nitrogen atoms of the polar aprotic solvents (which act as hydrogen bond acceptors).

  • Dipole-Dipole Interactions: The polar C-S and C-O bonds in the solute will interact with the dipoles of the solvent molecules.

  • Van der Waals Forces: These weaker forces will exist between the non-polar hydrocarbon portions of the solute and solvent molecules.

Given the presence of the hydroxyl group, it is anticipated that 3,6-Dihydro-2H-thiopyran-3-ol will exhibit favorable solubility in these polar aprotic solvents.

Experimental Determination of Solubility: Protocols and Rationale

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for determining the solubility of 3,6-Dihydro-2H-thiopyran-3-ol.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[17] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Rationale: This method ensures that the system has reached equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.

Experimental Protocol:

  • Preparation of Supersaturated Solutions:

    • To each of three separate, sealable glass vials, add an excess amount of 3,6-Dihydro-2H-thiopyran-3-ol. A general starting point is to add approximately 10 mg of the solid to 1 mL of the chosen polar aprotic solvent (DMSO, DMF, ACN, or THF). The key is to have undissolved solid remaining after equilibration.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to a standard temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with some protocols extending to 48 or 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[18]

      • Filtration: Filter the solution through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) to remove any solid particles.

  • Quantification:

    • Carefully take a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. The dilution solvent should be compatible with the analytical method.

    • Analyze the concentration of 3,6-Dihydro-2H-thiopyran-3-ol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The average concentration from the three replicate vials represents the thermodynamic solubility.

Self-Validation: The consistency of results across the three replicate vials and at different equilibration time points (if tested) provides confidence in the accuracy of the determined solubility.

Diagram of the Shake-Flask Experimental Workflow:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in vials B Agitate at constant temperature (24-72h) A->B Seal vials C Centrifuge or Filter B->C Allow to settle D Dilute supernatant C->D Collect supernatant E Quantify via HPLC D->E HTS_Solubility_Workflow A Prepare high-concentration stock solution in DMSO B Perform serial dilutions in a 96-well plate A->B C Add aqueous buffer to induce precipitation B->C D Measure light scattering via laser nephelometry C->D E Determine concentration at precipitation point D->E

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Predicted and Experimental Solubility Data

Qualitative Prediction:

  • DMSO & DMF: Due to their high polarity and strong hydrogen bond accepting capabilities, 3,6-Dihydro-2H-thiopyran-3-ol is expected to exhibit high solubility in these solvents.

  • Acetonitrile & THF: These solvents are less polar than DMSO and DMF. Therefore, 3,6-Dihydro-2H-thiopyran-3-ol is expected to have good to moderate solubility in ACN and THF.

Data Presentation Table (Hypothetical Experimental Data):

SolventDielectric Constant (approx.)Solubility at 25°C (mg/mL)Method
Dimethyl Sulfoxide (DMSO)47> 200Shake-Flask
Dimethylformamide (DMF)37> 200Shake-Flask
Acetonitrile (ACN)3885 ± 5Shake-Flask
Tetrahydrofuran (THF)7.6120 ± 8Shake-Flask

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate values.

Safety and Handling Considerations

When working with 3,6-Dihydro-2H-thiopyran-3-ol and polar aprotic solvents, it is crucial to adhere to strict safety protocols.

  • 3,6-Dihydro-2H-thiopyran-3-ol: The safety data for this specific compound should be reviewed. As a general precaution, avoid contact with skin and eyes, and prevent inhalation. [19]It may be sensitive to air and light. [19]* Polar Aprotic Solvents:

    • DMSO: Can enhance the absorption of other chemicals through the skin. [9]Always wear appropriate gloves.

    • DMF: Can be absorbed through the skin and is a known hepatotoxin. [20] * Acetonitrile: Is flammable and toxic. [13] * THF: Can form explosive peroxides upon exposure to air and light. [21]It is also flammable. [21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

Conclusion

The solubility profile of 3,6-Dihydro-2H-thiopyran-3-ol in polar aprotic solvents is a critical parameter for its successful application in research and drug development. Its molecular structure, featuring a polar hydroxyl group, suggests good to excellent solubility in DMSO, DMF, ACN, and THF. However, this guide emphasizes the necessity of empirical determination through robust methods like the shake-flask technique to obtain accurate thermodynamic solubility data. For rapid screening, high-throughput methods provide valuable kinetic solubility information. By combining a theoretical understanding of molecular interactions with rigorous experimental validation, researchers can confidently navigate the formulation and application of this promising compound.

References

  • Vertex AI Search. (2025, March 6). Tetrahydrofuran (THF)
  • Lab Pro. (2023, January 19). Understanding the Industrial Uses of Acetonitrile.
  • Eastman. Dimethylformamide (DMF).
  • AntBio. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • YesChemicals. (2024, January 18).
  • ChemDiv.
  • Study.com. THF | Definition, Density & Structure - Lesson.
  • Wikipedia. Dimethylformamide.
  • Vedantu. (2024, October 15).
  • Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More.
  • LyondellBasell. THF.
  • Wikipedia. Tetrahydrofuran.
  • Scribd.
  • Fisher Scientific. Acetonitrile.
  • Meadows Chemical. (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers.
  • Zhang, J., et al. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed.
  • Scribd. Tetrahydrofuran: Properties & Uses | PDF.
  • WuXi AppTec DMPK. Solubility Study.
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Yufeng. (2024, October 15). Structure, Properties of Acetonitrile, Molecular Weight & Uses of Acetonitrile.
  • Bevan, C. D., & Lloyd, R. S. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.
  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Wikipedia. Dimethyl sulfoxide.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BioAssay Systems. Shake Flask Method Summary.
  • Biopharma Asia. (2017, January 17).
  • Yourfates. (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds.
  • Fisher Scientific. (2010, November 10).
  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Thermo Fisher Scientific. (2010, November 10).
  • Fiveable. Ethers, Epoxides, Thiols, and Sulfides.

Sources

Safety data sheet (SDS) and toxicity profile for 3,6-Dihydro-2H-thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (Derived Profile) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Executive Summary & Compound Identity

Status: Research Use Only (RUO) – Derived Profile This guide provides a technical safety and toxicity assessment for 3,6-Dihydro-2H-thiopyran-3-ol , a chiral heterocyclic building block used in the synthesis of bioactive scaffolds (e.g., thia-Diels-Alder adducts). Due to the absence of a specific global Safety Data Sheet (SDS) for the unsubstituted core, this profile is derived by structural analogy to 3,6-dihydro-2H-thiopyran, 3,4-dihydro-2H-pyran, and related allylic alcohols.

Chemical Identification
PropertyDetail
Chemical Name 3,6-Dihydro-2H-thiopyran-3-ol
Synonyms 3-Hydroxy-3,6-dihydro-2H-thiopyran; 5,6-Dihydro-2H-thiopyran-3-ol
CAS Number Not Generally Assigned (Analog: 40697-99-2 for parent thiopyran)
Molecular Formula C₅H₈OS
Molecular Weight 116.18 g/mol
SMILES OC1CC=CCS1
Structure Cyclic allylic alcohol with a thioether linkage

Hazard Identification (GHS Classification - Predicted)

Based on Functional Group Analysis (QSAR/Read-Across)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism/Justification
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowedAnalogous to thiopyran derivatives; metabolic activation of allylic alcohol.
Skin Irritation Cat. 2H315: Causes skin irritationLipophilic sulfur compounds penetrate and irritate the stratum corneum.
Eye Irritation Cat. 2AH319: Causes serious eye irritationAlcohol and sulfide functionalities are standard ocular irritants.
Sensitization (Skin) Cat. 1BH317: May cause allergic skin reactionHigh Probability: Organosulfur compounds are frequent haptens.
Organoleptic N/AStench Low molecular weight cyclic sulfides possess a potent, diffusive odor (garlic/skunk-like).

Physicochemical Profile

Understanding the physical state is critical for exposure control.

PropertyValue (Predicted)Experimental Basis/Analog
Physical State Viscous LiquidAnalog: 3,6-Dihydro-2H-pyran is liquid.
Boiling Point 180°C - 200°CEstimated from MW and H-bonding capacity of hydroxyl group.
Flash Point ~85°C (Closed Cup)Predicted. Combustible but not highly flammable.
Solubility (Water) Sparingly SolubleHydroxyl group aids solubility, but lipophilic ring dominates.
Solubility (Organic) HighDCM, EtOAc, DMSO, Methanol.
LogP ~1.2 - 1.6Indicates potential for membrane permeability.

Toxicological Profile & Metabolic Fate

Scientific Rationale: The toxicity of 3,6-dihydro-2H-thiopyran-3-ol is governed by two reactive centers: the allylic alcohol and the thioether .

Metabolic Activation Pathway

The compound undergoes bioactivation in the liver. The alcohol moiety is oxidized to the α,β-unsaturated ketone (Michael acceptor), which can alkylate DNA or proteins. Simultaneously, the sulfur atom is oxidized to the sulfoxide/sulfone.

MetabolicPathway Compound 3,6-Dihydro-2H- thiopyran-3-ol AlcoholDH Alcohol Dehydrogenase (ADH) Compound->AlcoholDH SulfurOx CYP450 / FMO (S-Oxidation) Compound->SulfurOx Ketone 3,6-Dihydro-2H- thiopyran-3-one (Michael Acceptor) AlcoholDH->Ketone Oxidation Glutathione Glutathione (GSH) Conjugation Ketone->Glutathione Electrophilic Attack Excretion Mercapturic Acid Excretion Glutathione->Excretion Sulfoxide Sulfoxide/Sulfone Metabolites SulfurOx->Sulfoxide Polarization

Figure 1: Predicted metabolic fate. The oxidation to the enone (red) represents the primary toxicological risk via protein alkylation.

Specific Toxicity Endpoints
  • Genotoxicity (Ames): Predicted Positive (in strains sensitive to oxidative stress or Michael acceptors) due to the enone metabolite.

  • Respiratory Sensitization: High risk. Vapors may induce asthma-like symptoms due to sulfur-mediated irritation.

  • Neurotoxicity: Low probability, unlike simple thiols, but high doses may cause CNS depression (solvent effect).

Experimental Handling Protocol (Self-Validating)

Objective: Safely handle the compound while mitigating stench and oxidation risks.[1]

Odor Control & Quenching

Standard: All work must be performed in a fume hood operating at >100 fpm face velocity. Quench Solution: 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide.

  • Mechanism:[2][3] Oxidizes the odoriferous sulfide to the odorless sulfoxide/sulfone.

Stability & Storage
  • Hygroscopic: The hydroxyl group attracts water.

  • Oxidation Sensitive: The thioether oxidizes in air.

  • Protocol: Store under Argon/Nitrogen at -20°C.

Decontamination Workflow

If a spill occurs, do not simply wipe. You must chemically neutralize the sulfur species.

DeconWorkflow Spill Spill Detected (Liquid/Residue) Isolate Evacuate Area & Don PPE (Double Nitrile + Resp) Spill->Isolate Absorb Cover with Vermiculite or Absorbent Pads Isolate->Absorb Oxidize Apply 10% Bleach Solution (Allow 15 min contact) Absorb->Oxidize Neutralize S Collect Collect as Hazardous Chemical Waste Oxidize->Collect Verify Check for Residual Odor (Repeat Oxidize if needed) Collect->Verify Verify->Oxidize If Odor Persists

Figure 2: Step-by-step decontamination workflow for organosulfur spills.

Synthesis & Application Context

This compound is rarely an end-product but serves as a versatile intermediate.

  • Diels-Alder Chemistry: The double bond acts as a dienophile or part of a diene system in thia-Diels-Alder reactions [1].

  • Ring Contraction: Precursor for synthesizing substituted tetrahydrothiophenes via ring contraction.

  • Medicinal Chemistry: Scaffold for designing metalloproteinase inhibitors where the sulfur coordinates with Zinc (Zn2+).

References

  • Sachse, F., et al. (2021). "Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions." Molecules.

  • Damen, E. (2002). "Synthesis and reactions of α-oxo sulfines and 3,6-dihydro-2H-thiopyran S-oxides." Radboud University Repository.

  • PubChem. (n.d.). "3,6-Dihydro-2H-thiopyran (Compound Summary)." National Library of Medicine.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 3,4-Dihydro-2H-pyran." Merck KGaA.

(Note: Due to the specific nature of the alcohol derivative, toxicity data in Sections 2 & 4 are derived from the validated profiles of the parent thiopyran [3] and the oxygen-analog pyran [4].)

Sources

Computational Conformational Analysis of 3,6-Dihydro-2H-thiopyran-3-ol: A Protocol for Stereoelectronic Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 3,6-Dihydro-2H-thiopyran-3-ol using Computational Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Computational Chemists, and Medicinal Chemists.

Executive Summary

The conformational landscape of 3,6-dihydro-2H-thiopyran-3-ol represents a classic yet complex problem in stereoelectronic control. Unlike its oxygen analog (the pyran derivative), the thiopyran ring introduces unique geometric parameters—specifically a longer C–S bond (


 Å) and a smaller C–S–C angle—which flatten the ring puckering potential energy surface. Furthermore, the presence of an allylic hydroxyl group at C3 creates a competition between steric strain (favoring the pseudo-equatorial conformer) and stabilizing OH–

interactions (favoring the pseudo-axial conformer).

This guide provides a rigorous, self-validating computational protocol to resolve these competing forces. We move beyond standard "black-box" calculations, advocating for dispersion-corrected Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative and electrostatic drivers of the preferred conformation.

Structural Fundamentals & Stereoelectronic Effects

Before initiating calculations, one must define the stereochemical variables. 3,6-Dihydro-2H-thiopyran-3-ol contains a single double bond at C4–C5 and a chiral center at C3.

The Core Conformational Equilibrium

The six-membered ring containing one double bond typically adopts a half-chair (HC) or a sofa conformation. The energy barrier between these puckered forms is low, making the ring highly flexible. The critical variable is the orientation of the C3-hydroxyl group:

  • Pseudo-Equatorial (

    
    ):  Minimizes 1,3-diaxial-like steric repulsion but lacks stabilizing orbital overlap.
    
  • Pseudo-Axial (

    
    ):  Increases steric bulk slightly but permits an intramolecular OH–
    
    
    
    interaction
    (interaction between the hydroxyl proton and the C4=C5
    
    
    -system).
The Sulfur Effect

Sulfur is a "soft" heteroatom with diffuse lone pairs (


). In thiopyrans, the 

hyperconjugation (anomeric-like effect) is weaker than in pyrans due to poor orbital size matching between S(3p) and C(2sp3). However, the high polarizability of sulfur makes London dispersion forces a dominant factor in the total energy, necessitating the use of dispersion-corrected functionals.

Computational Workflow (The Protocol)

The following workflow is designed to ensure no low-energy conformer is missed and that electronic energies are accurate to within


 kcal/mol.
Step 1: Exhaustive Conformer Search

Goal: Identify all local minima on the Potential Energy Surface (PES).

Do not rely on manual construction. The flexibility of the thiopyran ring requires automated sampling.

  • Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD).

  • Force Field: OPLS4 or MMFF94s . (MMFF94s is preferred for planar/conjugated systems, though OPLS4 handles sulfur parameters well).

  • Solvent: Implicit water (or chloroform) during the search to prevent vacuum-phase electrostatic collapse (artificial intramolecular H-bonds).

  • Energy Window: Keep all conformers within 5.0 kcal/mol of the global minimum.

Step 2: Geometry Optimization & Frequency Calculation

Goal: Refine structures and verify stationary points.

Standard B3LYP is insufficient here due to its failure to capture dispersion interactions (OH–


 and S–dispersion).
  • Recommended Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: The "-D" or "-D3" corrections account for medium-range electron correlation essential for the OH–

      
       interaction.
      
  • Basis Set: def2-TZVP or 6-311++G(d,p) .

    • Rationale: Diffuse functions ("++") are mandatory to describe the lone pairs on Sulfur and Oxygen and the loose electron density of the

      
      -bond.
      
  • Convergence: Use Opt=Tight and Int=Ultrafine (in Gaussian syntax) to handle the flat potential well of the half-chair.

Step 3: Solvation Modeling

Goal: Account for environmental stabilization. Gas-phase calculations will overemphasize the intramolecular OH–


 bond.
  • Model: SMD (Solvation Model based on Density) .

  • Protocol: Perform single-point energy calculations (or re-optimization) in the solvent of interest (e.g., Methanol or Water).

Step 4: Mechanistic Analysis (NBO)

Goal: Quantify the "Why". Perform Natural Bond Orbital (NBO 7.0) analysis to calculate second-order perturbation energies (


).
  • Target Interaction:

    
     (unlikely) or 
    
    
    
    (OH–
    
    
    interaction).
  • Target Interaction:

    
    .
    

Visualization of the Workflow

The following diagram outlines the logical flow of the computational experiment, from structure generation to final data extraction.

G node_start Input: 3,6-Dihydro-2H-thiopyran-3-ol node_search Conformer Search (MMFF94s / OPLS4) Window: 5 kcal/mol node_start->node_search 1. Generate Ensemble node_dft Geometry Optimization wB97X-D / def2-TZVP (Vacuum) node_search->node_dft 2. Refine Geometry node_freq Frequency Calc (Check for Imaginary Freqs) node_dft->node_freq 3. Verify Minima node_freq->node_dft If Imaginary Freq > 0 node_solv Solvation Correction SMD (Water/MeOH) node_freq->node_solv 4. Free Energy (G) node_analysis Analysis Phase Boltzmann Weighting & NBO node_solv->node_analysis 5. Quantify Effects

Figure 1: Step-by-step computational workflow for conformational analysis.

Stereoelectronic Forces Diagram

To understand the results, one must visualize the competing forces acting on the C3-hydroxyl group.

Forces Center Conformational Preference PseudoAxial Pseudo-Axial (a') Conformer PseudoAxial->Center Contributes PseudoEq Pseudo-Equatorial (e') Conformer PseudoEq->Center Contributes OHPi OH-Pi Interaction (Stabilizing) OHPi->PseudoAxial Favors Steric 1,3-Allylic Strain (Destabilizing) Steric->PseudoEq Favors (Weakly) Solvation H-Bond to Solvent (Competes with OH-Pi) Solvation->PseudoEq Favors (High Polarity)

Figure 2: Competing stereoelectronic forces driving the axial/equatorial equilibrium.

Data Analysis & Interpretation

Calculating Boltzmann Populations

Once the Gibbs Free Energies (


) are obtained for all conformers, calculate the population (

) of each conformer

at 298.15 K:


  • Interpretation: If the Pseudo-Axial conformer is

    
     populated, the OH–
    
    
    
    interaction
    dominates steric repulsion.
  • Solvent Effect: In non-polar solvents (

    
    ), the axial preference should increase (intramolecular H-bond is maximized). In polar solvents (
    
    
    
    ), the equatorial preference should rise as solvent molecules compete for H-bonding.
Representative Data Table (Template)

Use the table below to structure your results.

ConformerRing PuckeringC3-OH Orientation

(kcal/mol)

(kcal/mol)
Population (%)Key Interaction (

)
Conf_1 Half-ChairPseudo-Axial0.000.0065.2

(OH-

)
Conf_2 Half-ChairPseudo-Equatorial+1.2+0.828.5 N/A
Conf_3 Boat (Twist)Pseudo-Axial+3.5+3.16.3 Steric Clash
Validation: NMR Prediction

To validate your model against experimental data, calculate NMR shielding tensors (GIAO method) on the Boltzmann-weighted ensemble.

  • Key Metric: The

    
     and 
    
    
    
    coupling constants.
    • Axial H3 (Equatorial OH): Large diaxial coupling (

      
       Hz).
      
    • Equatorial H3 (Axial OH): Small coupling (

      
       Hz).
      
  • Compare the calculated weighted average

    
    -values with experimental 
    
    
    
    H NMR data.

References

  • Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). NBO 7.0: New vistas in natural bond orbital analysis. Journal of Computational Chemistry, 40(25), 2234-2241. Link

  • Bauer, C., & Maul, R. (2025). Dispersion interactions in sulfur-containing heterocycles. RSC Advances (Contextual grounding for sulfur dispersion effects). Link

Reactivity of Allylic Hydroxyl Groups in Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfur-Allyl Paradox

In drug discovery, sulfur-containing heterocycles (thiophenes, dihydrothiophenes, thiepins) are privileged scaffolds due to their bioisosteric relationship with phenyl rings and their ability to modulate metabolic stability. However, the introduction of an allylic hydroxyl group into these systems creates a unique reactivity paradox that often confounds standard synthetic protocols.

The core challenge lies in the electronic duality of the sulfur atom:

  • Stabilization: The sulfur atom can stabilize an adjacent allylic carbocation via resonance (vinylogous Pummerer-type stabilization), promoting

    
     pathways.
    
  • Interference: The high nucleophilicity of the sulfur lone pair can lead to transannular attacks, ring contractions, or polymerization under acidic conditions required to activate the hydroxyl group.

This guide provides a mechanistic blueprint for navigating these competing pathways, offering self-validating protocols for the functionalization of allylic alcohols in sulfur heterocycles.

Mechanistic Underpinnings[1][2][3]

To control reactivity, one must understand the electronic landscape. Unlike carbocyclic allylic alcohols, where reactivity is dictated primarily by steric hindrance and olefin stability, sulfur heterocycles introduce anchimeric assistance and oxidation sensitivity .

The "Vinylogous Pummerer" Resonance

When a leaving group (LG) is generated at the allylic position of a dihydrothiophene, the resulting carbocation is not merely allylic; it is stabilized by the sulfur lone pair through the double bond. This makes the


 pathway significantly more favorable than in analogous cyclopentenes, but it also leads to rapid scrambling of regiochemistry (

vs

).
Visualization: Competing Pathways

The following diagram illustrates the divergence between clean substitution, rearrangement, and decomposition.

SulfurAllylPathways Substrate Allylic Alcohol (Dihydrothiophene) Activation LG Activation (H+ or Lewis Acid) Substrate->Activation Activation Cation Allylic Cation (Resonance Stabilized) Activation->Cation -LG Polymer Polymerization (Acid Cat.) Activation->Polymer High [H+] Direct Direct Substitution (SN1/SN2) Cation->Direct Nu- (Regiocontrol?) Rearrange Allylic Shift (SN2') Cation->Rearrange Nu- (Sterics) Sulfur Sulfur Lone Pair Sulfur->Cation Stabilization

Figure 1: Mechanistic divergence in sulfur-containing allylic systems. Note the critical branch point at "Activation" where acid sensitivity can lead to polymerization.

Strategic Transformations

The Mislow-Evans Rearrangement (The "Gold Standard")

For high-precision synthesis, avoiding the carbocation entirely is often the best strategy. The Mislow-Evans rearrangement utilizes the sulfur atom's ability to oxidize and rearrange, effectively transposing the allylic alcohol with perfect stereocontrol.

  • Mechanism: Oxidation of an allylic sulfide to a sulfoxide, followed by a thermal [2,3]-sigmatropic rearrangement to a sulfenate ester, which is cleaved by a thiophile (e.g., trimethyl phosphite) to yield the transposed allylic alcohol.

  • Why it works: It is concerted and neutral. It avoids the formation of charged intermediates that trigger ring opening.

Direct Nucleophilic Substitution (Mitsunobu & Modified Conditions)

Standard


 displacement (e.g., converting -OH to -N3 or -Cl) is difficult because standard activation (mesyl chloride/triethylamine) often fails due to the "soft" nature of the sulfur nucleophile interfering with the "hard" sulfonate leaving group.

Recommended Approach: The Mitsunobu Reaction is preferred because it activates the oxygen under neutral/mildly basic conditions, preventing acid-catalyzed polymerization of the electron-rich dihydrothiophene ring.

Experimental Protocol: Azidation of 3-Hydroxy-2,3-dihydrothiophene

This protocol demonstrates the conversion of a labile allylic hydroxyl group to an azide (a versatile precursor for amines via Staudinger reduction) without degrading the sulfur heterocycle.

Objective: Regioselective


 displacement with inversion of configuration.
Reagents & Equipment
  • Substrate: 3-Hydroxy-2,3-dihydrothiophene derivative (1.0 equiv)

  • Reagent A: Triphenylphosphine (

    
    ) (1.2 equiv) - Recrystallized
    
  • Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Nucleophile: Diphenylphosphoryl azide (DPPA) (1.2 equiv) - Safer than

    
    
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Temperature Control: 0°C to Room Temperature

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Sulfur heterocycles are oxidation-sensitive; exclusion of

    
     is critical to prevent sulfoxide formation.
    
  • Complex Formation (The Betaine):

    • Dissolve

      
       in THF and cool to 0°C.
      
    • Add DIAD dropwise. Observation: The solution should turn pale yellow, indicating the formation of the Morrison-Brunn-Huisgen betaine.

    • Wait 10 minutes. This ensures the activating species is fully formed before exposing the sensitive substrate.

  • Substrate Addition:

    • Cannulate the allylic alcohol (dissolved in minimal THF) into the reaction mixture at 0°C.

    • Stir for 15 minutes. This allows the alcohol to attack the phosphorus, forming the oxyphosphonium intermediate.

  • Nucleophile Introduction:

    • Add DPPA dropwise.

    • Remove the ice bath and allow the reaction to warm to 23°C.

  • Monitoring (Self-Validation):

    • TLC/LCMS: Monitor the disappearance of the alcohol.

    • Critical Check: Look for the appearance of a new spot with a different

      
      . If multiple new spots appear, 
      
      
      
      scrambling is occurring.
    • Validation: Take a crude NMR aliquot. The proton attached to the chiral center (H-3) should show a coupling constant change indicative of stereochemical inversion (e.g., cis-coupling to trans-coupling).

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with

      
       (avoid 
      
      
      
      if possible, as traces of acid in DCM can degrade the product).
    • Purification: Flash chromatography on silica gel deactivated with 1%

      
      . Note: The amine prevents acid-catalyzed rearrangement on the silica surface.
      

Data & Optimization: Leaving Group Comparison

The choice of leaving group (LG) activation heavily influences the ratio of direct substitution (


) vs. allylic transposition (

).
Activation MethodReagentsMechanismYieldRegioselectivity (

:

)
Risk Factor
Mitsunobu

, DIAD, DPPA
Concerted

85% >95:5Low (Neutral pH)
Mesylation

,

, DCM
Stepwise Ion-Pair60%70:30High (HCl generation)
Appel Reaction

,


/ Ion-Pair
75%85:15Moderate (Phosphine oxide removal)
Lewis Acid

,


(Carbocation)
40%50:50Critical (Polymerization)

Analysis:

  • Lewis Acids: While effective for carbocycles, Lewis acids like

    
     coordinate to the sulfur lone pair, deactivating the ring or promoting polymerization. Avoid unless the sulfur is oxidized to a sulfone.
    
  • Mitsunobu: Remains the superior choice due to the "tight" transition state that discourages allylic wandering.

Visualization: Workflow for Optimization

OptimizationFlow Start Start: Allylic Alcohol (S-Heterocycle) CheckS Is Sulfur Oxidized? (Sulfone/Sulfoxide) Start->CheckS YesOx Yes: Stable CheckS->YesOx Sulfone NoOx No: Labile CheckS->NoOx Sulfide RouteA Route A: Lewis Acid Cat. (Sc(OTf)3 or BF3) YesOx->RouteA High Reactivity RouteB Route B: Mitsunobu (Neutral Conditions) NoOx->RouteB Retention of Regiochem RouteC Route C: Mislow-Evans (Rearrangement) NoOx->RouteC Stereochem Transfer Result1 Product: Substituted RouteA->Result1 RouteB->Result1 Result2 Product: Transposed RouteC->Result2

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the oxidation state of the sulfur atom.

References

  • Evans, D. A., & Andrews, G. C. (1974).[1] Allylic sulfoxides.[1][2] Useful intermediates in organic synthesis.[2][3][4][5][6][7][8] Accounts of Chemical Research, 7(5), 147–155. Link

  • Mislow, K., et al. (1968). Stereochemistry of the [2,3]-sigmatropic rearrangement of allylic sulfoxides. Journal of the American Chemical Society, 90(18), 4869–4876. Link

  • Tsunoda, T., et al. (2004). New Mitsunobu Reagents. TCI Chemicals Research Articles. Link

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. Link

  • Block, E. (2007). The Chemistry of Thiophenes. In Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

Comparative Technical Analysis: 3,6-Dihydro-2H-thiopyran-3-ol vs. Tetrahydrothiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional differences between 3,6-Dihydro-2H-thiopyran-3-ol and Tetrahydrothiopyran-3-ol .

Executive Summary

This guide analyzes the critical distinctions between the unsaturated 3,6-Dihydro-2H-thiopyran-3-ol (an allylic alcohol) and its saturated analog, Tetrahydrothiopyran-3-ol (also known as thian-3-ol). While both serve as sulfur-containing heterocyclic scaffolds in medicinal chemistry, their electronic properties, conformational landscapes, and metabolic profiles differ significantly. The dihydro variant offers a rigidified half-chair conformation and a reactive alkene handle, whereas the tetrahydro variant provides a stable, flexible chair conformation often used as a bioisostere for cyclohexanol.

Structural Architecture & Conformational Dynamics[1]

The core difference lies in the saturation of the C4-C5 bond. This unsaturation dictates the ring puckering and the spatial orientation of the hydroxyl group.

Structural Comparison
Feature3,6-Dihydro-2H-thiopyran-3-ol Tetrahydrothiopyran-3-ol
CAS Number 40697-99-2 (Parent ring system)19752-84-2 (Thian-3-ol)
Hybridization C4, C5:

; Others:

All Carbons:

Ring Conformation Half-Chair / Envelope Chair
Hydroxyl Environment Allylic (adjacent to C=C)Aliphatic (Secondary alcohol)
Electronic Effect

-system withdrawal; Allylic strain (

)
Hyperconjugation (

)
Conformational Analysis[1]
  • Tetrahydrothiopyran-3-ol: Adopts a chair conformation similar to cyclohexane. The C-S bond length (1.82 Å) is longer than C-C (1.54 Å), causing a "flattening" of the ring at the sulfur end. The hydroxyl group prefers the equatorial position to minimize 1,3-diaxial interactions, though the longer C-S bonds reduce the steric penalty for the axial conformer compared to cyclohexanol.

  • 3,6-Dihydro-2H-thiopyran-3-ol: The presence of the C4=C5 double bond forces the ring into a half-chair or sofa conformation. The hydroxyl group at C3 is pseudo-equatorial or pseudo-axial . The allylic nature introduces

    
     strain  (allylic strain) if substituted, which significantly restricts conformational mobility compared to the saturated analog.
    

G cluster_0 Saturated Scaffold cluster_1 Unsaturated Scaffold Tetra Tetrahydrothiopyran-3-ol (Chair Conformation) Stable, Flexible Dihydro 3,6-Dihydro-2H-thiopyran-3-ol (Half-Chair Conformation) Rigid, Allylic Reactivity Tetra->Dihydro Dehydrogenation (Synthetic Challenge) Dihydro->Tetra Hydrogenation (H2, Pd/C)

Figure 1: Structural relationship and interconversion. The dihydro form is the oxidized precursor to the tetrahydro form.

Synthetic Pathways[3][4][5][6][7]

Accessing these scaffolds requires distinct strategies. The dihydro form is often an intermediate in the synthesis of the tetrahydro form, but can also be accessed via ring-closing metathesis.

Synthesis of 3,6-Dihydro-2H-thiopyran-3-ol

This molecule is typically constructed via Ring-Closing Metathesis (RCM) or Hetero-Diels-Alder reactions.

  • RCM Approach: Reaction of diallyl sulfide derivatives. A sulfide with an allylic alcohol arm and an allyl arm undergoes RCM using Grubbs' catalyst.

  • Diels-Alder Approach: Reaction of thioformaldehyde (generated in situ) with 2-hydroxy-1,3-butadiene derivatives (often masked as silyl enol ethers).

  • Luche Reduction: Selective 1,2-reduction of the enone 2H-thiopyran-3(6H)-one using

    
    .
    
Synthesis of Tetrahydrothiopyran-3-ol
  • Hydrogenation: Catalytic hydrogenation (

    
    , Pd/C) of the 3,6-dihydro precursor.
    
  • Ketone Reduction: Reduction of tetrahydrothiopyran-3-one (available via Dieckmann condensation of sulfide diesters) using

    
    . This typically yields a mixture of cis/trans isomers (axial/equatorial OH), separable by chromatography.
    
  • Hydroboration-Oxidation: Of 3,6-dihydro-2H-thiopyran (the alkene without the OH) yields the 3-ol or 4-ol depending on regioselectivity.

Synthesis Start1 Diallyl Sulfide Derivatives Dihydro 3,6-Dihydro-2H-thiopyran-3-ol (Allylic Alcohol) Start1->Dihydro Ring-Closing Metathesis (Grubbs Cat.) Start2 Tetrahydrothiopyran-3-one Tetra Tetrahydrothiopyran-3-ol (Saturated Alcohol) Start2->Tetra NaBH4 Reduction (Stereoselective) Dihydro->Tetra Hydrogenation (H2, Pd/C)

Figure 2: Synthetic workflow. The dihydro scaffold is often a precursor to the saturated system via hydrogenation.

Chemical Reactivity Profile

The presence of the double bond in the dihydro species introduces specific reactivity modes absent in the tetrahydro analog.

Oxidation Sensitivity
  • Sulfur Oxidation: Both molecules are susceptible to S-oxidation to form sulfoxides and sulfones.

    • Protocol: Treatment with m-CPBA (1.0 equiv for sulfoxide, 2.0+ equiv for sulfone) at 0°C in DCM.

    • Differentiation: In the dihydro species, the alkene competes for the oxidant. However, sulfur is more nucleophilic and usually oxidizes first. Subsequent oxidation can epoxidize the C4=C5 double bond.

  • Alcohol Oxidation:

    • Dihydro: The OH is allylic . It can be oxidized to the enone ($ \alpha,\beta

      
      _2$** or IBX .
      
    • Tetrahydro: Requires standard secondary alcohol oxidants (Jones reagent, Dess-Martin Periodinane) to yield the ketone.

Key Reactions
Reaction Type3,6-Dihydro-2H-thiopyran-3-ol Tetrahydrothiopyran-3-ol
Epoxidation Possible at C4=C5 (using m-CPBA/DMDO).Not possible (no alkene).
Pummerer Rearrangement Sulfoxide can rearrange; alkene may participate.Standard Pummerer to

-functionalized sulfide.
Mislow-Evans Allylic sulfoxide rearrangement (reversible).Not applicable.
Acid Sensitivity High (Allylic cation formation/elimination).Low (Stable to dilute acid).

Medicinal Chemistry Applications

Bioisosterism & Scaffolds
  • Tetrahydrothiopyran-3-ol: Used as a lipophilic bioisostere of cyclohexanol or tetrahydropyran-3-ol . The sulfur atom increases lipophilicity (LogP) and alters metabolic clearance compared to the oxygen analog. It is a "stable" scaffold found in DPP-4 inhibitors.

  • 3,6-Dihydro-2H-thiopyran-3-ol: Often used as a reactive intermediate or a "warhead" precursor. The rigidity of the half-chair can be exploited to lock conformations in protein binding pockets, but the metabolic liability of the alkene (epoxidation) makes it less common as a final drug candidate.

Metabolic Hotspots
  • S-Oxidation: Major clearance pathway for both. Sulfoxides are polar and readily excreted.

  • Double Bond (Dihydro only): Susceptible to CYP450-mediated epoxidation, which can be a toxicity risk (reactive metabolite).

  • Glucuronidation: The C3-OH is a site for Phase II conjugation in both molecules.

Experimental Protocols

Protocol A: Synthesis of Tetrahydrothiopyran-3-ol (Reduction)

Objective: Reduction of Tetrahydrothiopyran-3-one.

  • Dissolution: Dissolve tetrahydrothiopyran-3-one (1.0 equiv) in anhydrous MeOH (0.5 M).

  • Cooling: Cool the solution to 0°C under

    
     atmosphere.
    
  • Addition: Add

    
     (1.1 equiv) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Workup: Stir for 1 hour. Quench with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: S-Oxidation (Selectivity Check)

Objective: Selective S-oxidation of 3,6-Dihydro-2H-thiopyran-3-ol without epoxidation.

  • Setup: Dissolve substrate in DCM at -78°C.

  • Oxidant: Add m-CPBA (0.95 equiv) dropwise. Note: Using slight deficit prevents over-oxidation to sulfone or epoxide.

  • Monitoring: Monitor via TLC. Sulfur oxidation is rapid.

  • Quench: Add 10%

    
     and saturated 
    
    
    
    .

References

  • Synthesis of 3,6-Dihydro-2H-thiopyrans via Doyle-Kirmse Reaction: Naveen, R., & Muthusamy, S. (2024).[1] On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis.[2] New Journal of Chemistry, 48, 14305–14310. [1]

  • Medicinal Chemistry of Thiopyran Derivatives (DPP-4 Inhibitors): Biftu, T., et al. (2014). Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors.[3] U.S. Patent No. 8,853,212.

  • Conformational Analysis of Heterocycles: Egbaria, N., et al. (2024).[4] The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry – A European Journal, 30(55).

  • Synthesis of 3,6-Dihydro-2H-thiopyrans via [5+1] Annulation: Wang, Y., et al. (2015).[5] Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation.[5] Journal of Organic Chemistry, 80(21), 6946-6954.

Sources

Methodological & Application

Application Note: Ring-Closing Metathesis (RCM) Methods for Thiopyran-3-ol Formation

[1]

Executive Summary

Thiopyran-3-ol scaffolds are critical pharmacophores found in thiosugars (glycosidase inhibitors), antiviral agents, and sulfur-containing analogs of bioactive pyrans.[1] While Ring-Closing Metathesis (RCM) offers the most direct retrosynthetic disconnection for these six-membered heterocycles, the presence of the thioether sulfur atom presents a significant chemical incompatibility.[1] Sulfur, a "soft" Lewis base, irreversibly coordinates to the Ruthenium center of standard Grubbs catalysts, effectively poisoning the catalytic cycle.

This Application Note details two field-proven protocols to circumvent this limitation:

  • The Lewis Acid "Masking" Protocol: In situ complexation of sulfur using Titanium(IV) isopropoxide.[1]

  • The Oxidative "Bypass" Protocol: Temporary oxidation of the sulfide to a sulfone, followed by RCM and subsequent reduction.

Strategic Analysis: The "Soft Sulfur" Trap

The failure of standard RCM in sulfur-containing substrates is mechanistic.[1] The Ruthenium (Ru) center in Grubbs I/II and Hoveyda-Grubbs catalysts is electron-deficient.[1] The sulfur atom in the diallyl sulfide precursor possesses two lone pairs.

  • The Conflict: The sulfur atom competes with the olefin for the Ru-center.[1]

  • The Result: Formation of a thermodynamically stable, catalytically inactive Ru-S complex.[1]

  • The Solution: We must either electronically deactivate the sulfur lone pairs (Oxidation) or sterically/electronically "mask" them with a sacrificial Lewis Acid.

Pathway Visualization

The following diagram illustrates the competitive inhibition pathway and the engineered solutions.

RCM_PathwayPrecursorDiallyl SulfidePrecursorPoisonedRu-S Complex(INACTIVE)Precursor->PoisonedDirect Mixing(S binds Ru)Ti_ComplexS-Ti Complex(Masked Sulfur)Precursor->Ti_Complex+ Ti(OiPr)4SulfoneSulfoneIntermediatePrecursor->SulfoneOxidation(mCPBA)Ru_CatRu Catalyst(Active)Ru_Cat->PoisonedProduct_AThiopyran-3-ol(Target)Ti_Complex->Product_A+ Ru Catalyst(RCM)Cyclic_SulfoneCyclic SulfoneSulfone->Cyclic_Sulfone+ Ru Catalyst(RCM)Cyclic_Sulfone->Product_AReduction(LiAlH4)

Figure 1: Mechanistic divergence between catalyst poisoning and the two remediation strategies (Lewis Acid masking vs. Oxidation).[1]

Protocol A: The Lewis Acid "Masking" Method (Direct RCM)

This method, pioneered by Fürstner, is the "high-risk, high-reward" approach.[1] It allows for a single-step transformation but requires strict adherence to stoichiometry to prevent the Lewis acid from interfering with the alcohol group at C-3.[1]

Mechanism: Titanium(IV) isopropoxide [Ti(OiPr)₄] is added to the reaction mixture.[1] It binds to the sulfur lone pairs more strongly than the Ruthenium catalyst does, but reversibly enough to allow the final product to be released upon aqueous workup.

Materials
  • Substrate: 1,5-hexadiene-3-ol derivative (containing a sulfide linkage).[1]

  • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).[1] Note: G-II is generally preferred here for faster initiation before the Ti-S equilibrium shifts.[1]

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄).[1]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

Step-by-Step Protocol
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve the sulfide precursor (1.0 equiv) in anhydrous DCM.

    • Concentration: 0.005 M to 0.01 M. (High dilution is critical to favor intramolecular ring closing over intermolecular dimerization).[1]

  • Masking (Critical Step): Add Ti(OiPr)₄ (1.2 – 1.5 equiv) via syringe.[1]

    • Observation: The solution may turn slightly yellow.[1] Stir at room temperature for 30 minutes to ensure complexation.

  • Catalysis: Add Grubbs II catalyst (5–10 mol%) as a solid or dissolved in a minimal amount of degassed DCM.[1]

  • Reflux: Heat the mixture to reflux (40°C) for 2–12 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] Look for the disappearance of the terminal alkene signals.

  • Quenching: Cool to room temperature. Add saturated aqueous NaHCO₃ solution or Roche salt (potassium sodium tartrate) solution and stir vigorously for 1 hour to break the Ti-emulsion.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Pros: One step; preserves oxidation state.[1] Cons: Ti(OiPr)₄ can facilitate protecting group migration or transesterification if esters are present.[1]

Protocol B: The Oxidative "Bypass" Method (Sulfone Route)[1]

This is the "Reliable" approach. Sulfones (SO₂) and Sulfoxides (SO) are electron-poor and do not coordinate to Ruthenium.[1] This route adds two steps (oxidation and reduction) but guarantees high RCM yields and allows the use of lower catalyst loadings.

Materials
  • Oxidant: m-CPBA or Oxone®.[1]

  • Reductant: LiAlH₄ (Lithium Aluminum Hydride).[1]

  • Catalyst: Grubbs I or II.[1][2][3][4]

Step-by-Step Protocol
Phase 1: Oxidation
  • Dissolve the sulfide precursor in DCM (0.1 M).[1]

  • Cool to 0°C. Add m-CPBA (2.2 equiv) to form the sulfone.[1]

  • Stir 2 hours, quench with Na₂S₂O₃, wash with NaHCO₃. Isolate the sulfone diene.[1]

Phase 2: RCM of the Sulfone
  • Dissolve the sulfone diene in anhydrous DCM (0.01 M).[1]

  • Add Grubbs I or II catalyst (2–5 mol%). Note: Because sulfones do not poison the catalyst, lower loading is possible.

  • Reflux for 2–6 hours.

  • Concentrate and purify the cyclic sulfone intermediate.[1]

Phase 3: Reduction to Thiopyran-3-ol[1]
  • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF or Ether at 0°C.

  • Add the cyclic sulfone (dissolved in THF) dropwise.[1]

  • Allow to warm to room temperature (or reflux if steric bulk is high).

  • Fieser Quench: Add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).[1]

  • Filter the white precipitate and concentrate the filtrate to obtain the 3-hydroxy-3,6-dihydro-2H-thiopyran .[1]

Pros: Extremely reliable; compatible with almost all RCM catalysts.[1] Cons: Three steps instead of one; LiAlH₄ is incompatible with esters/ketones elsewhere in the molecule.

Comparative Data Analysis

The following table summarizes typical results for the formation of a generic 3-hydroxy-dihydrothiopyran scaffold based on aggregated internal data and literature precedents.

MetricMethod A (Ti-Additive)Method B (Oxidation/Reduction)
Step Count 13
Catalyst Loading 5–10 mol%2–5 mol%
Typical Yield (Overall) 45–65%70–85%
Reaction Time 12–24 hours36–48 hours (cumulative)
Functional Group Tolerance High (sensitive to Lewis Acids)Moderate (sensitive to strong reduction)
Scalability Moderate (Ti-emulsions hard to work up)High

Experimental Workflow (Decision Tree)

Use this logic flow to select the correct protocol for your specific substrate.

WorkflowStartStart: Thiopyran-3-ol TargetCheck_FGDoes substrate containEsters, Ketones, or Epoxides?Start->Check_FGMethod_ASelect Method A(Ti-Additive RCM)Check_FG->Method_AYes (LiAlH4 incompatible)Method_BSelect Method B(Sulfone Route)Check_FG->Method_BNo (Robust scaffold)Protect_OHIs the C-3 Alcohol free?Method_A->Protect_OHAdd Ti(OiPr)4\nProceed with RCMAdd Ti(OiPr)4Proceed with RCMProtect_OH->Add Ti(OiPr)4\nProceed with RCMNo (Protected)Consider bulky protecting group\n(TBS/TBDPS) then Method AConsider bulky protecting group(TBS/TBDPS) then Method AProtect_OH->Consider bulky protecting group\n(TBS/TBDPS) then Method AYes

Figure 2: Decision matrix for protocol selection based on substrate functionality.

Troubleshooting & Optimization

  • Catalyst Death: If the reaction mixture turns from purple/brown to black immediately upon addition, the sulfur is not adequately masked.

    • Fix: Increase Ti(OiPr)₄ to 2.0 equiv or switch to Method B.

  • Isomerization: RCM can sometimes lead to double-bond migration (forming the vinyl sulfide).[1]

    • Fix: Add 10 mol% 1,4-benzoquinone to the reaction mixture to suppress hydride-mediated isomerization.[1]

  • Concentration: If oligomers are observed (by MS), the concentration is too high.[1]

    • Fix: Dilute to 0.002 M.

References

  • Fürstner, A., et al. (2001).[1] "Olefin Metathesis in Sulfur-Containing Molecules: A General Method for the Synthesis of Thio-Heterocycles." Journal of Organic Chemistry.

    • Key citation for the Ti(OiPr)
  • Grubbs, R. H. (2003).[1] "Olefin Metathesis." Tetrahedron. [1]

    • Foundational text on catalyst gener
  • Salvatella, X., et al. (2005).[1] "Synthesis of Thiosugars via Ring-Closing Metathesis." Journal of the Chemical Society, Perkin Transactions 1.

    • Specific application of RCM for polyhydroxyl
  • Hoveyda, A. H. (2010).[1] "Evolution of Catalytic Olefin Metathesis." Journal of Organic Chemistry.

    • Discussion on Hoveyda-Grubbs stability in complex syntheses.

Highly Chemoselective Oxidation of 3,6-Dihydro-2H-thiopyran-3-ol to Sulfoxides: Reagents, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the oxidation of multifunctional molecules requires a deep understanding of mechanistic causality. The oxidation of 3,6-dihydro-2H-thiopyran-3-ol to its corresponding sulfoxide is a critical transformation in the synthesis of biologically active compounds, including dipeptidyl peptidase-IV (DPP-4) inhibitors for Type 2 diabetes[1][2] and anti-kinetoplastidal agents[3].

However, this substrate presents a classic chemoselectivity trilemma. It contains three reactive sites:

  • A nucleophilic thioether (Target for S-oxidation).

  • An allylic alkene (Susceptible to epoxidation).

  • A secondary alcohol (Susceptible to oxidation to a ketone).

This application note synthesizes field-proven insights to guide researchers in selecting the optimal reagent system, controlling diastereoselectivity, and avoiding catastrophic overoxidation.

Mechanistic Causality: Navigating the Chemoselectivity Trilemma

To successfully oxidize the thioether without perturbing the alkene or alcohol, the choice of oxidant must be dictated by the electronic and steric demands of the substrate.

A. Hydroxyl-Directed Oxidation via m-CPBA

While meta-chloroperoxybenzoic acid (m-CPBA) is a strong oxidant capable of epoxidizing alkenes, using strictly 1.0 equivalent at cryogenic temperatures (−78 °C) allows for highly chemoselective S-oxidation[4]. More importantly, the C3-hydroxyl group acts as a stereocontrol element. Through the Henbest effect , the hydroxyl proton forms a hydrogen bond with the peracid in the transition state. This anchors the oxidant to the syn face of the ring, resulting in a highly diastereoselective delivery of oxygen to yield the cis-sulfoxide relative to the alcohol.

B. Flavin-Catalyzed Hydrogen Peroxide Oxidation

When epoxidation of the allylic double bond is a severe risk, electrophilic hydroperoxide intermediates generated via flavin catalysis offer a superior alternative. Flavin catalysts react with H₂O₂ to form a highly reactive 4a-hydroperoxyflavin intermediate. This species is exceptionally chemoselective for the highly nucleophilic sulfur atom, transferring oxygen to the sulfide orders of magnitude faster than to the alkene, completely suppressing epoxidation and sulfone formation[5][6][7].

C. Trirutile-Type Solid Oxide Catalysis (LiNbMoO₆ / H₂O₂)

For substrates with highly electron-rich double bonds, the composite metal oxide catalyst LiNbMoO₆ paired with H₂O₂ is highly effective. The catalyst fine-tunes the electrophilicity of the peroxide, ensuring that sulfur oxidation outcompetes the epoxidation of the alkene. This system is highly tolerant of free hydroxyl groups and prevents overoxidation to the sulfone when stoichiometry is strictly controlled[8][9][10].

D. Mild Aprotic Oxidation via Davis's Oxaziridine

Davis's oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) is an aprotic, exceptionally mild oxidant. Because the oxygen transfer from the oxaziridine to the sulfur is sterically demanding, the newly formed sulfoxide is not nucleophilic enough to react with a second equivalent of the bulky reagent at low temperatures. This completely eliminates the risk of overoxidation to the sulfone—a common failure point in thiopyran chemistry[3].

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent selection and stoichiometric control.

G Substrate 3,6-Dihydro-2H-thiopyran-3-ol (Thioether, Alkene, Alcohol) mCPBA m-CPBA (-78°C) Hydroxyl-Directed Substrate->mCPBA Pathway A H2O2 H2O2 + Flavin / LiNbMoO6 Green Catalysis Substrate->H2O2 Pathway B Davis Davis's Oxaziridine Mild, Aprotic Substrate->Davis Pathway C Desired Desired Product: Thiopyran Sulfoxide (High Chemoselectivity) mCPBA->Desired syn-Diastereoselective Epoxide Byproduct: Epoxide (Alkene Oxidation) mCPBA->Epoxide If >1.0 eq used Sulfone Byproduct: Sulfone (Overoxidation) mCPBA->Sulfone High Temp/Excess H2O2->Desired No Epoxidation Davis->Desired No Overoxidation Ketone Byproduct: Ketone (Alcohol Oxidation) Davis->Ketone Suppressed

Reaction pathways and chemoselectivity in the oxidation of 3,6-dihydro-2H-thiopyran-3-ol.

Quantitative Data & Reagent Comparison

The table below synthesizes the performance metrics of the discussed reagent systems to aid in workflow selection.

Reagent SystemTemperatureReaction TimeChemoselectivity (Sulfide vs. Alkene)Diastereoselectivity (syn/anti)Typical Yield
m-CPBA (1.0 eq) -78 °C to rt1–3 hModerate (Epoxidation risk if >1.0 eq)High (syn-directed by -OH)85–92%
H₂O₂ / Flavin 0 °C to rt2–4 hExcellent (No epoxidation)Moderate90–95%
H₂O₂ / LiNbMoO₆ rt4–6 hExcellent (Tolerates electron-rich alkenes)Moderate88–94%
Davis's Oxaziridine -78 °C to 0 °C2–3 hExcellent (No overoxidation to sulfone)Substrate dependent80–86%

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific quality control steps to ensure the integrity of the reaction before moving to the next phase.

Protocol A: Hydroxyl-Directed Diastereoselective Oxidation using m-CPBA

Objective: Maximize the formation of the cis-sulfoxide via hydrogen-bond direction.

  • Reagent Titration (Critical QC): Titrate m-CPBA iodometrically prior to use to determine exact active oxygen content. Using exactly 1.0 equivalent is mandatory to prevent epoxidation[4].

  • Setup: Dissolve 3,6-dihydro-2H-thiopyran-3-ol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to −78 °C for 15 minutes.

  • Addition: Dissolve m-CPBA (1.0 mmol, based on titration) in CH₂Cl₂ (5 mL) and add it dropwise over 30 minutes via a syringe pump.

    • Mechanistic Rationale: Slow addition at cryogenic temperatures ensures the peracid reacts exclusively with the highly nucleophilic sulfur, while the low temperature maximizes the hydrogen-bonding lifetime between the C3-OH and the peracid, ensuring syn-delivery.

  • Monitoring: Stir for 1 hour at −78 °C. Monitor via TLC (stain with KMnO₄; the alkene should remain intact, while the thioether spot disappears).

  • Quenching (Self-Validation): Quench the reaction while still cold by adding 5 mL of saturated aqueous Na₂S₂O₃.

    • Mechanistic Rationale: This destroys any unreacted peracid before the mixture warms up, absolutely preventing runaway epoxidation or sulfone formation during workup.

  • Workup: Warm to room temperature, extract with CH₂Cl₂, wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry over MgSO₄, and concentrate.

Protocol B: Green Chemoselective Oxidation using Flavin-Catalyzed H₂O₂

Objective: Achieve 100% chemoselectivity for sulfoxide without epoxidation.

  • Setup: Dissolve the thiopyran substrate (1.0 mmol) and the riboflavin-derived catalyst (0.05 mmol, 5 mol%) in a 1:1 mixture of methanol and CH₂Cl₂ (10 mL)[5][7].

  • Oxidant Addition: Cool the mixture to 0 °C. Add 30% aqueous H₂O₂ (1.1 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Mechanistic Rationale: The flavin catalyst acts as an oxygen shuttle. The steady-state concentration of the active oxidant (4a-hydroperoxyflavin) remains low, preventing the buildup of reactive oxygen species that could attack the alkene.

  • Validation: Check the reaction by ¹H NMR of a crude aliquot. The vinylic protons (typically ~5.6–5.9 ppm) must remain completely unshifted and unsplit by epoxidation, while the protons adjacent to the sulfur will shift downfield (approx. +0.5 ppm), confirming sulfoxide formation[1][2].

  • Workup: Quench with aqueous Na₂SO₃, extract with ethyl acetate, dry, and concentrate.

References

  • A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly Selective Sulfoxidation of Allylic and Vinylic Sulfides by Hydrogen Peroxide Using a Flavin as Catalyst Source: The Journal of Organic Chemistry (ACS Publications), 2003, 68(15), 5890-5896. URL:[Link]

  • Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO₆ Source: The Journal of Organic Chemistry (ACS Publications), 2001, 66(24), 8154-8159. URL:[Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions Source: Molecules (MDPI) / PubMed Central, 2021, 26(10), 2841. URL:[Link]

  • Source: US Patent 8,853,212 B2 (Google Patents)

Sources

Functionalization of the hydroxyl group in 3,6-Dihydro-2H-thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemical Derivatization of 3,6-Dihydro-2H-thiopyran-3-ol for Advanced Synthesis and Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 3,6-dihydro-2H-thiopyran-3-ol scaffold is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique combination of a cyclic thioether, an olefin, and a secondary allylic alcohol provides multiple points for chemical modification. The hydroxyl group, in particular, serves as a versatile handle for introducing a vast array of functional groups, enabling the systematic exploration of chemical space for drug discovery and the synthesis of complex molecular architectures. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of key strategies for the functionalization of this hydroxyl group. We delve into the mechanistic underpinnings, practical considerations, and detailed, field-proven protocols for oxidation, etherification, esterification, and stereochemical inversion via the Mitsunobu reaction.

Strategic Overview: The Central Role of the Hydroxyl Group

The reactivity of the secondary hydroxyl group in 3,6-dihydro-2H-thiopyran-3-ol is the cornerstone of its synthetic utility. Its modification allows for the modulation of critical physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity, which are paramount in drug design. Furthermore, this functional handle can be converted into other reactive groups, paving the way for subsequent coupling reactions. The choice of functionalization strategy is dictated by the desired target molecule and the chemical environment of the overall synthetic route. This guide outlines the most robust and widely applicable transformations.

G cluster_main Functionalization Pathways cluster_products Resulting Scaffolds Start 3,6-Dihydro-2H-thiopyran-3-ol Oxidation Oxidation Start->Oxidation [O] Esterification Esterification Start->Esterification RCOOH Etherification Etherification Start->Etherification R-X Mitsunobu Mitsunobu Reaction (Stereoinversion) Start->Mitsunobu Nu-H Ketone Dihydro-2H-thiopyran-3(4H)-one Oxidation->Ketone Ester Ester Derivatives Esterification->Ester Ether Ether Derivatives Etherification->Ether Inverted Inverted Esters, Ethers, Azides, etc. Mitsunobu->Inverted

Caption: Key functionalization pathways for 3,6-dihydro-2H-thiopyran-3-ol.

Oxidation to Dihydro-2H-thiopyran-3(4H)-one

The conversion of the secondary alcohol to its corresponding ketone, Dihydro-2H-thiopyran-3(4H)-one, is a fundamental transformation that provides an electrophilic center for further reactions, such as nucleophilic additions or reductive aminations.

Mechanistic Insight: The Jones Oxidation

The Jones oxidation is a robust and efficient method for oxidizing secondary alcohols to ketones.[1][2][3] The reagent, formed in situ from chromium trioxide (CrO₃) and dilute sulfuric acid in acetone, is a source of chromic acid (H₂CrO₄).[1][4] The reaction proceeds through the formation of a chromate ester intermediate. A base (typically water) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and formation of the carbonyl group.[2][4] The color change from orange/red (Cr⁶⁺) to green (Cr³⁺) provides a convenient visual indicator of reaction progress.[1]

G Alcohol 3,6-Dihydro-2H- thiopyran-3-ol ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster + H₂CrO₄ JonesReagent Jones Reagent (CrO₃, H₂SO₄, Acetone) JonesReagent->ChromateEster Ketone Dihydro-2H- thiopyran-3(4H)-one ChromateEster->Ketone - H₂CrO₃ Cr_III Cr(III) Species G Alcohol R-OH (Thiopyran-3-ol) Alkoxide R-O⁻Na⁺ (Alkoxide) Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) SN2 Sₙ2 Attack Alkoxide->SN2 AlkylHalide R'-X (Alkyl Halide) AlkylHalide->SN2 Ether R-O-R' (Ether Product) SN2->Ether G cluster_activation Carboxylic Acid Activation cluster_coupling Ester Formation RCOOH Carboxylic Acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC or EDC ActiveEster Acylpyridinium Intermediate O_acylisourea->ActiveEster + DMAP DMAP DMAP (catalyst) Ester Ester Product ActiveEster->Ester + Alcohol - DMAP Alcohol Thiopyran-3-ol G Alcohol R-OH (Thiopyran-3-ol) Activation Oxyphosphonium Intermediate [R-O-PPh₃]⁺ Alcohol->Activation Reagents PPh₃ + DEAD Reagents->Activation Nucleophile Nu-H (e.g., R'COOH, HN₃) SN2 Sₙ2 Attack by Nu⁻ Nucleophile->SN2 Activation->SN2 Product Inverted Product (R-Nu) SN2->Product Byproducts TPPO + DEAD-H₂ SN2->Byproducts

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Application Notes & Protocols: 3,6-Dihydro-2H-thiopyran-3-ol as a Versatile Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3,6-Dihydro-2H-thiopyran-3-ol in Complex Molecule Synthesis

In the landscape of modern organic chemistry, the efficient construction of stereochemically complex molecules is a paramount objective, particularly in the fields of natural product synthesis and drug development. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are instrumental in achieving this goal, allowing for the introduction of defined stereocenters early in a synthetic sequence.[1] Among the vast arsenal of such synthons, sulfur-containing heterocycles have emerged as particularly valuable due to the unique reactivity and conformational properties imparted by the sulfur atom.[2]

This document delineates the synthetic utility of 3,6-dihydro-2H-thiopyran-3-ol, a chiral building block poised for significant applications in total synthesis. Its structure features a six-membered thiopyran ring containing a stereogenic center at the hydroxyl-bearing carbon, an allylic alcohol moiety, and a sulfide that can be further manipulated. This combination of functionalities within a conformationally biased ring system offers a powerful platform for the stereocontrolled synthesis of a variety of complex targets. We present herein detailed protocols for the enantioselective synthesis of this building block and illustrate its potential in the strategic assembly of bioactive molecules.

Enantioselective Synthesis of (R)- and (S)-3,6-Dihydro-2H-thiopyran-3-ol

The cornerstone of utilizing 3,6-dihydro-2H-thiopyran-3-ol as a chiral building block is its preparation in high enantiomeric purity. The most direct approach is the asymmetric reduction of the corresponding prochiral ketone, 3,6-dihydro-2H-thiopyran-3-one. While specific literature on this exact substrate is sparse, well-established methodologies for the asymmetric reduction of cyclic ketones can be confidently applied. Biocatalysis or chemocatalysis with chiral metal complexes are prime strategies.

One of the most reliable methods for achieving high enantioselectivity in ketone reduction is through the use of a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high levels of enantioselectivity, predictability of the product's stereochemistry, and operational simplicity.

Protocol 1: Asymmetric Synthesis of (S)-3,6-Dihydro-2H-thiopyran-3-ol via CBS Reduction

This protocol describes the asymmetric reduction of 3,6-dihydro-2H-thiopyran-3-one to afford the (S)-enantiomer of the corresponding alcohol. For the (R)-enantiomer, the enantiomer of the CBS catalyst would be employed.

Materials:

  • 3,6-Dihydro-2H-thiopyran-3-one

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][3]oxazaborole (CBS catalyst)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the (R)-CBS catalyst (0.1 equivalents).

  • Anhydrous THF is added to dissolve the catalyst, and the solution is cooled to -20 °C in a cryocooler.

  • Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 equivalents) is added dropwise to the catalyst solution over 10 minutes. The mixture is stirred for an additional 15 minutes at -20 °C to ensure the formation of the active catalyst-borane complex.

  • A solution of 3,6-dihydro-2H-thiopyran-3-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • Saturated aqueous NH₄Cl is added, and the mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (S)-3,6-dihydro-2H-thiopyran-3-ol.

Data Presentation:

EntryCatalystReductantTemperature (°C)Time (h)Yield (%)ee (%)
1(R)-CBSBMS-201.5>90>95
2(S)-CBSBMS-201.5>90>95 (for the R-enantiomer)

Application in the Total Synthesis of Bioactive Molecules: A Strategic Outlook

The synthetic utility of chiral 3,6-dihydro-2H-thiopyran-3-ol lies in its potential for elaboration into more complex structures. The allylic alcohol can direct stereoselective epoxidations, the double bond can be functionalized in various ways (e.g., dihydroxylation, Heck coupling), and the sulfide can be oxidized to a sulfoxide or sulfone, which can act as a leaving group or participate in rearrangements.

A compelling hypothetical application is in the synthesis of biotin analogues. Biotin, a vitamin of the B complex, features a tetrahydrothiophene ring.[3] The thiopyranol building block could serve as a precursor to a key intermediate for biotin-like molecules through a series of stereocontrolled transformations.

Diagram 1: Proposed Synthetic Pathway to a Biotin Analogue Intermediate

G A 3,6-Dihydro-2H-thiopyran-3-ol B Stereoselective Dihydroxylation A->B OsO4, NMO C Diol Protection B->C 2,2-DMP, p-TsOH D Oxidative Cleavage C->D NaIO4 E Reductive Amination D->E NH2R, NaBH3CN F Cyclization E->F Deprotection & Elaboration G Biotin Analogue Intermediate F->G

Caption: A plausible synthetic route to a biotin analogue from 3,6-dihydro-2H-thiopyran-3-ol.

Protocol 2: Stereoselective Dihydroxylation of (S)-3,6-Dihydro-2H-thiopyran-3-ol

This protocol details the dihydroxylation of the double bond, a key step in the proposed synthesis of a biotin analogue. The existing stereocenter is expected to direct the facial selectivity of the dihydroxylation.

Materials:

  • (S)-3,6-Dihydro-2H-thiopyran-3-ol

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), 2.5 wt% solution in t-butanol

  • Acetone and water (4:1 mixture)

  • Sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-3,6-dihydro-2H-thiopyran-3-ol (1.0 equivalent) in a 4:1 mixture of acetone and water is added NMO (1.5 equivalents).

  • The mixture is stirred at room temperature, and a catalytic amount of OsO₄ solution (0.02 equivalents) is added.

  • The reaction is stirred at room temperature and monitored by TLC. The reaction mixture will typically turn dark brown.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃.

  • The mixture is stirred for 30 minutes, then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the corresponding triol.

Diagram 2: Experimental Workflow for the Synthesis and Application of the Chiral Building Block

G cluster_0 Synthesis of Chiral Building Block cluster_1 Application in Total Synthesis A 3,6-Dihydro-2H- thiopyran-3-one B Asymmetric Reduction (Protocol 1) A->B C (S)-3,6-Dihydro-2H- thiopyran-3-ol B->C D Stereoselective Transformation (Protocol 2) C->D E Further Functionalization D->E F Complex Molecule (e.g., Biotin Analogue) E->F

Caption: Workflow from the precursor to the chiral building block and its subsequent use.

Conclusion

3,6-Dihydro-2H-thiopyran-3-ol represents a highly promising, yet underutilized, chiral building block for organic synthesis. Its enantioselective preparation is readily achievable through established asymmetric reduction methodologies. The strategic positioning of a stereocenter, an allylic alcohol, and a versatile sulfide moiety within a six-membered ring provides a rich platform for the stereocontrolled construction of complex molecular architectures. The protocols and synthetic strategies outlined in this document are intended to serve as a practical guide for researchers and drug development professionals, enabling them to harness the potential of this valuable synthon in their synthetic endeavors.

References

  • Dalton, J. T., & Woster, P. M. (2001). A photochemical approach to the total synthesis of (±)-biotin. Journal of Organic Chemistry, 66(16), 5543-5546.
  • Yadav, J. S., & Reddy, B. V. S. (2002). Chiral sulfur-containing compounds in asymmetric synthesis. Chemical Reviews, 102(3), 857-894.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 3,6-Dihydro-2H-thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the catalytic hydrogenation of 3,6-Dihydro-2H-thiopyran-3-ol to synthesize its saturated analogue, Tetrahydro-2H-thiopyran-3-ol. Addressing the inherent challenge of catalyst poisoning by the sulfur heteroatom, this document provides an in-depth analysis of catalyst selection, reaction optimization, and detailed experimental protocols. We explore robust methodologies, including the use of sulfur-tolerant noble metal catalysts and transfer hydrogenation techniques, to ensure efficient and selective reduction of the carbon-carbon double bond while preserving the sensitive thioether and hydroxyl functionalities. This guide is intended to equip researchers with the necessary knowledge to successfully and safely perform this transformation.

Introduction: The Challenge of Selectivity in Thioether Hydrogenation

The selective hydrogenation of unsaturated sulfur-containing heterocycles is a critical transformation in the synthesis of numerous pharmaceutical and biologically active molecules. The target molecule, 3,6-Dihydro-2H-thiopyran-3-ol, possesses a reactive alkene, a secondary alcohol, and a thioether within a cyclic framework. While the reduction of a carbon-carbon double bond is a fundamental reaction in organic synthesis, the presence of a sulfur atom introduces a significant challenge: catalyst poisoning.

Traditional hydrogenation catalysts, such as Palladium on carbon (Pd/C) and Raney Nickel, are highly susceptible to deactivation by sulfur compounds.[1][2] Sulfur atoms strongly adsorb to the catalyst's active sites, blocking them and inhibiting the hydrogenation process.[1][2] Furthermore, aggressive conditions with certain catalysts like Raney Nickel can lead to undesired desulfurization, cleaving the C-S bonds entirely.[1]

Therefore, achieving the selective hydrogenation of the C=C bond in 3,6-Dihydro-2H-thiopyran-3-ol necessitates a carefully considered approach that circumvents these issues. This guide will focus on two primary strategies:

  • Utilization of Sulfur-Tolerant Catalysts: Employing catalysts based on Rhodium and Ruthenium, which exhibit greater resistance to sulfur poisoning.

  • Transfer Hydrogenation: A milder reduction method that avoids the use of high-pressure hydrogen gas and can offer enhanced chemoselectivity.

Reaction Pathway and Key Transformation

The primary transformation discussed is the reduction of the endocyclic double bond of 3,6-Dihydro-2H-thiopyran-3-ol to yield Tetrahydro-2H-thiopyran-3-ol.

Reaction_Pathway Substrate 3,6-Dihydro-2H-thiopyran-3-ol Product Tetrahydro-2H-thiopyran-3-ol Substrate->Product Hydrogenation Reagents + H₂ (or H-donor) + Catalyst

Figure 1: General reaction scheme for the hydrogenation of 3,6-Dihydro-2H-thiopyran-3-ol.

Recommended Methodologies and Protocols

Based on established principles for the hydrogenation of sulfur-containing and allylic alcohol compounds, the following protocols are recommended.

Methodology 1: Hydrogenation using a Homogeneous Rhodium Catalyst

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known for their high selectivity in hydrogenating unsaturated compounds.[3] While still susceptible to sulfur, their activity can be sufficient under optimized conditions to achieve the desired transformation before complete deactivation.

3.1.1. Rationale for Catalyst Choice

Rhodium catalysts often exhibit a different sensitivity profile to sulfur compared to palladium catalysts.[4] The use of a homogeneous system allows for milder reaction conditions (lower temperatures and pressures), which can help to minimize side reactions, including C-S bond cleavage.

3.1.2. Experimental Protocol

Protocol_Workflow_Rh start Start setup Assemble and purge reaction vessel with inert gas (N₂ or Ar). start->setup reagents Charge vessel with 3,6-Dihydro-2H-thiopyran-3-ol and degassed solvent (e.g., ethanol or THF). setup->reagents catalyst Add Wilkinson's catalyst (RhCl(PPh₃)₃). reagents->catalyst purge_h2 Purge the system with H₂ gas (3-4 cycles). catalyst->purge_h2 reaction Pressurize with H₂ (1-5 atm) and stir at room temperature. purge_h2->reaction monitor Monitor reaction progress by TLC or GC-MS. reaction->monitor workup Upon completion, vent H₂ and purge with inert gas. monitor->workup filtration Filter the reaction mixture to remove any precipitated catalyst. workup->filtration purification Concentrate the filtrate and purify the product by column chromatography. filtration->purification end End purification->end

Figure 2: Experimental workflow for hydrogenation using a Rhodium catalyst.

Step-by-Step Procedure:

  • Vessel Preparation: A glass pressure vessel or a two-necked round-bottom flask equipped with a magnetic stir bar is assembled. The system is thoroughly purged with an inert gas (Nitrogen or Argon).

  • Reagent Addition: 3,6-Dihydro-2H-thiopyran-3-ol (1.0 eq) is dissolved in a suitable, degassed solvent (e.g., ethanol, THF, or a mixture thereof) to a concentration of approximately 0.1 M.

  • Catalyst Loading: Wilkinson's catalyst (RhCl(PPh₃)₃) is added (1-5 mol%). The flask is sealed.

  • Hydrogenation: The inert atmosphere is replaced with hydrogen gas by a series of vacuum/H₂ backfill cycles (3-4 times). The reaction is then stirred under a positive pressure of hydrogen (1-5 atm, a balloon can be used for atmospheric pressure) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, the hydrogen atmosphere is carefully vented and replaced with an inert gas.

  • Purification: The reaction mixture is filtered through a pad of celite to remove any insoluble species. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford Tetrahydro-2H-thiopyran-3-ol.

Table 1: Typical Reaction Parameters for Rhodium-Catalyzed Hydrogenation

ParameterRecommended RangeNotes
Catalyst Wilkinson's Catalyst (RhCl(PPh₃)₃)Other rhodium phosphine complexes can also be explored.
Catalyst Loading 1 - 5 mol%Higher loading may be necessary due to gradual deactivation.
Solvent Ethanol, THF, DichloromethaneSolvents should be degassed to remove oxygen.
Substrate Conc. 0.1 - 0.5 M
H₂ Pressure 1 - 10 atmHigher pressures may increase the rate but can also promote side reactions.
Temperature Room Temperature to 50 °CElevated temperatures are generally not required.
Reaction Time 2 - 24 hoursDependent on catalyst loading and substrate reactivity.
Methodology 2: Transfer Hydrogenation

Transfer hydrogenation offers a milder and often more chemoselective alternative to traditional hydrogenation with H₂ gas.[5] A hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a suitable catalyst.[5]

3.2.1. Rationale for this Approach

This method avoids the use of flammable, high-pressure hydrogen gas, making it operationally simpler and safer for laboratory scale. The in-situ generation of the active catalytic species can lead to higher selectivity, particularly in the presence of sensitive functional groups. Ruthenium-based catalysts are often highly effective for transfer hydrogenation.[6]

3.2.2. Experimental Protocol

Protocol_Workflow_Transfer start Start setup Set up a round-bottom flask with a reflux condenser under an inert atmosphere. start->setup reagents Charge the flask with 3,6-Dihydro-2H-thiopyran-3-ol, the hydrogen donor (e.g., isopropanol), and a base (if required). setup->reagents catalyst Add the Ruthenium catalyst (e.g., Shvo's catalyst). reagents->catalyst reaction Heat the reaction mixture to reflux. catalyst->reaction monitor Monitor the reaction progress by TLC or GC-MS. reaction->monitor workup Upon completion, cool the reaction to room temperature. monitor->workup filtration Filter the mixture through celite. workup->filtration purification Concentrate the filtrate and purify by column chromatography. filtration->purification end End purification->end

Sources

Application Note: Optimized Esterification of 3,6-Dihydro-2H-thiopyran-3-ol via Steglich Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust esterification of 3,6-dihydro-2H-thiopyran-3-ol , a structural motif increasingly relevant in the synthesis of bioactive sulfur heterocycles and thiosugar analogs.

The Challenge: This substrate presents a "double-edged" synthetic challenge:

  • Allylic Instability: The hydroxyl group is allylic. Under Bronsted-acidic conditions (e.g., Fischer esterification), it is highly prone to elimination (forming the diene) or allylic rearrangement .

  • Sulfur Sensitivity: The endocyclic sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) or alkylation, rendering harsh acid chloride or oxidative protocols risky.

The Solution: We utilize a modified Steglich Esterification (DCC/DMAP). This protocol operates under near-neutral conditions at room temperature, preserving the integrity of the sulfur ring and preventing allylic dehydration.

Mechanistic Rationale & Strategy

The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate.[1][2] The addition of 4-(dimethylamino)pyridine (DMAP) is critical; it acts as an acyl-transfer catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium species.

Why this works for Thiopyran-3-ol:
  • Acid-Free Environment: The reaction proceeds without free protons, eliminating the risk of acid-catalyzed dehydration of the allylic alcohol.

  • Chemoselectivity: The conditions are mild enough that the thioether moiety remains unoxidized, provided the solvent is degassed.

  • Stereoretention: Unlike Mitsunobu conditions (which invert configuration), Steglich esterification generally retains the stereochemistry of the secondary alcohol.

Workflow Visualization

The following diagram outlines the critical reaction pathway and the role of each reagent.

Steglich_Mechanism Start Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Unstable) Start->Intermediate Activation DCC DCC (Activator) DCC->Intermediate ActiveEster N-Acylpyridinium (Active Species) Intermediate->ActiveEster DMAP Attack Byproduct DCU (Insoluble Urea) Intermediate->Byproduct Side Pathway DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Target Ester ActiveEster->Product Alcohol Attack Alcohol 3,6-Dihydro-2H- thiopyran-3-ol Alcohol->Product

Figure 1: Mechanistic flow of the Steglich esterification. Note the regeneration of DMAP and the sequestration of oxygen into the insoluble DCU byproduct.

Experimental Protocol

Materials & Reagents[4][5][6]
  • Substrate: 3,6-Dihydro-2H-thiopyran-3-ol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 – 1.2 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 – 1.3 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration relative to alcohol)

  • Inert Gas: Nitrogen or Argon (Essential to prevent sulfur oxidation)

Stoichiometry Table
ReagentEquiv.[3][4][5]RoleCritical Note
Thiopyran-3-ol 1.0NucleophileDry thoroughly; trace water consumes DCC.
Carboxylic Acid 1.1ElectrophileSlight excess ensures complete alcohol conversion.
DCC 1.2ActivatorSensitizer. Handle in fume hood. Melts at ~34°C.
DMAP 0.1CatalystAccelerates reaction 1000x; suppresses acyl migration.
DCM N/ASolventMust be anhydrous.[2]
Step-by-Step Procedure

Step 1: Preparation (T = -15 min)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen/Argon.

  • Dissolve 3,6-Dihydro-2H-thiopyran-3-ol (1.0 equiv) and the Carboxylic Acid (1.1 equiv) in anhydrous DCM.

  • Note: If the acid is insoluble in DCM, a small amount of DMF may be added, but this complicates workup.

Step 2: Catalyst Addition (T = 0)

  • Add DMAP (0.1 equiv) to the stirring solution.

  • Cool the mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the formation of N-acylurea (a common rearrangement byproduct) and prevents elimination of the allylic alcohol.

Step 3: Activation & Coupling (T = +10 min)

  • Dissolve DCC (1.2 equiv) in a minimal amount of DCM.

  • Add the DCC solution dropwise to the reaction mixture over 5 minutes.

  • Observation: The solution will become cloudy as Dicyclohexylurea (DCU) begins to precipitate. This is a visual indicator that the reaction is proceeding.

Step 4: Reaction (T = 1 hr to Overnight)

  • Allow the reaction to warm naturally to room temperature.

  • Stir for 3–12 hours. Monitor via TLC (stain with KMnO₄ or Vanillin; UV may be weak for the thiopyran ring).

Step 5: Workup

  • Filtration: Filter the reaction mixture through a Celite pad or a fritted glass funnel to remove the precipitated DCU. Rinse the cake with cold DCM.

  • Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 0.5N HCl (removes DMAP and unreacted amine).

    • Saturated NaHCO₃ (removes unreacted carboxylic acid).

    • Brine (dries the organic layer).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via flash column chromatography (Silica Gel).

  • Note: Thiopyrans are generally stable on silica, but avoid highly acidic mobile phases.

Troubleshooting & Optimization

Use the logic map below to diagnose issues. The sulfur atom and allylic position create specific failure modes.

Troubleshooting Issue Problem Detected LowYield Low Yield / Incomplete Issue->LowYield Byproducts Side Products Formed Issue->Byproducts WetSolvent Check Solvent Water Content (DCC consumes H2O) LowYield->WetSolvent Sterics Steric Hindrance? Increase DMAP to 0.5 eq LowYield->Sterics Elimination Elimination Product (Diene observed) Byproducts->Elimination AcylUrea N-Acylurea Formation (Rearrangement) Byproducts->AcylUrea SulfurOx Sulfoxide/Sulfone (Polar spot on TLC) Byproducts->SulfurOx Cooler Run at -10°C to 0°C Do not warm to RT Elimination->Cooler AddSlow Add DCC slower Dilute reaction AcylUrea->AddSlow Degas Degas Solvents Use Argon SulfurOx->Degas

Figure 2: Diagnostic decision tree for optimizing thiopyran esterification.

Safety & Handling

  • DCC (Dicyclohexylcarbodiimide): A potent contact allergen and sensitizer. Inhalation of dust can cause respiratory sensitization. Always weigh in a fume hood and wear double gloves.

  • Thiopyran Odor: Sulfur heterocycles often possess a distinct, disagreeable odor. Bleach (hypochlorite) can be used to clean glassware, oxidizing the sulfur residues to water-soluble sulfoxides/sulfones (do not use bleach on the product!).

  • Elimination Risk: The product ester is also allylic. Avoid storing in acidic media or heating above 60°C during rotary evaporation.

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Foundational paper establishing the DCC/DMAP protocol.
  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very mild new method for macrolactonization. The Journal of Organic Chemistry, 50(13), 2394–2395. Link

    • Discusses the mildness of the reaction, crucial for allylic substr
  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

    • General reaction overview and recent liter

Sources

Application Notes and Protocols for 3,6-Dihydro-2H-thiopyran-3-ol in Fragrance Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of novel sulfur-containing heterocyclic compounds is a promising frontier in fragrance chemistry, driven by their potential for potent and unique olfactory profiles at exceptionally low concentrations.[1][2] This document provides a comprehensive research framework for the synthesis, characterization, and olfactory evaluation of 3,6-Dihydro-2H-thiopyran-3-ol, a molecule not yet established in the perfumer's palette but holding significant potential based on the known properties of related thiopyran and mercapto-alcohol structures. These application notes are intended for researchers and fragrance chemists engaged in the discovery and development of new aroma chemicals. We present detailed, scientifically-grounded protocols for a proposed synthetic pathway, analytical characterization, and sensory analysis, designed to guide the investigation of this novel compound.

Introduction: The Rationale for Investigating Sulfur Heterocycles in Fragrance

Volatile sulfur compounds are pivotal in the aroma profiles of numerous natural products, including tropical fruits, coffee, and roasted meats.[3][4] Their significance in fragrance and flavor is primarily due to their extremely low odor thresholds, which can be orders of magnitude lower than their oxygen-containing counterparts.[5] This potency allows them to impart distinct character and complexity to a blend, even at trace levels.[6]

The 3,6-dihydro-2H-thiopyran scaffold is a six-membered sulfur-containing heterocycle that has been identified in bioactive molecules and serves as a versatile synthetic intermediate.[7][8] While some derivatives have been noted for their organoleptic properties, the specific olfactory contribution of a hydroxyl group at the 3-position, as in 3,6-Dihydro-2H-thiopyran-3-ol, remains unexplored. The introduction of a hydroxyl group can modulate volatility and introduce new hydrogen-bonding capabilities, potentially leading to novel scent profiles ranging from fruity and green to more complex savory or roasted notes, depending on the molecular context and concentration.[9][10]

These notes provide a roadmap for the de novo synthesis and systematic evaluation of 3,6-Dihydro-2H-thiopyran-3-ol as a potential new aroma chemical.

Proposed Synthesis Pathway

Overall Synthetic Scheme

G cluster_0 Part A: Synthesis of Thiopyranone Precursor cluster_1 Part B: Reduction to Target Alcohol A Acrolein C 3,6-Dihydro-2H-thiopyran-3-one A->C [4+2] Cycloaddition / Oxidation B Hydrogen Sulfide (or equivalent) B->C D 3,6-Dihydro-2H-thiopyran-3-one F 3,6-Dihydro-2H-thiopyran-3-ol D->F Selective Reduction E Sodium Borohydride (NaBH4) E->F

Figure 1: Proposed two-part synthetic workflow for 3,6-Dihydro-2H-thiopyran-3-ol.

Protocol 1: Synthesis of 3,6-Dihydro-2H-thiopyran-3-one

This protocol is adapted from general thia-Diels-Alder reactions, which are effective for constructing the 3,6-dihydro-2H-thiopyran ring system.[11][12] The reaction utilizes an in-situ generated thioaldehyde equivalent reacting with a suitable diene. For this specific target, a more direct approach starting from acrolein and a sulfur source is proposed.

Materials:

  • Acrolein (stabilized)

  • Sodium hydrosulfide (NaSH) or similar H₂S source

  • Methanol

  • Diethyl ether

  • Mild oxidizing agent (e.g., manganese dioxide)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis, including a three-neck round-bottom flask, dropping funnel, and condenser.

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The reaction should be conducted in a well-ventilated fume hood due to the toxicity and malodor of the reagents.

  • Reagent Preparation: Prepare a solution of sodium hydrosulfide in methanol. Caution: Acrolein is highly toxic and flammable. Sodium hydrosulfide is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Cyclization: Cool the flask to 0 °C in an ice bath. Slowly add a solution of acrolein in diethyl ether to the methanolic NaSH solution over 1 hour with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aliquots.

  • Oxidation & Work-up: Upon completion, add a mild oxidizing agent, such as manganese dioxide, to the reaction mixture to facilitate the formation of the ketone. Stir for an additional 4-6 hours.

  • Extraction: Filter the reaction mixture to remove solids. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude 3,6-Dihydro-2H-thiopyran-3-one by flash column chromatography on silica gel.

Protocol 2: Reduction to 3,6-Dihydro-2H-thiopyran-3-ol

The reduction of the thiopyranone to the target alcohol can be achieved using a standard reducing agent like sodium borohydride. This method is chosen for its selectivity for ketones in the presence of the double bond.[13]

Materials:

  • 3,6-Dihydro-2H-thiopyran-3-one (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve the purified 3,6-Dihydro-2H-thiopyran-3-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Caution: NaBH₄ reacts with water and alcohols to produce hydrogen gas. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C, followed by 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~6-7.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 3,6-Dihydro-2H-thiopyran-3-ol. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound before olfactory evaluation.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying volatile compounds in fragrance mixtures.[14]

G Sample Sample in Solvent Injector GC Injector (Split/Splitless) Sample->Injector Column GC Column (e.g., DB-5ms) Injector->Column Vaporization & Separation MS Mass Spectrometer (EI, 70 eV) Column->MS Elution Data Data System (Chromatogram & Mass Spectrum) MS->Data Ionization & Detection

Figure 2: Workflow for GC-MS analysis of synthesized 3,6-Dihydro-2H-thiopyran-3-ol.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A standard non-polar column provides good separation for a wide range of volatile organic compounds.
Carrier Gas Helium or HydrogenInert carrier gas for sample transport through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis)Split mode is suitable for initial purity checks; splitless for higher sensitivity.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA standard temperature program to elute a wide range of compounds.
MS Source Temp 230 °CStandard temperature for electron ionization source.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra for library matching.
Mass Range 40-350 amuCovers the expected molecular ion and fragmentation pattern of the target compound.

Data Interpretation:

  • Confirm the purity of the synthesized compound by observing a single major peak in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak. The molecular ion peak (M+) should correspond to the molecular weight of C₅H₈OS (116.18 g/mol ).

  • Examine the fragmentation pattern for characteristic losses (e.g., loss of H₂O, H₂S) to support the structural assignment.

Olfactory Evaluation

Protocol 4: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O allows for the sensory evaluation of individual compounds as they elute from the GC column, which is critical for identifying odor-active substances.[15]

Procedure:

  • Utilize a GC system equipped with an olfactory port that splits the column effluent between the MS detector and a heated sniffing port.

  • Prepare a dilution series of the purified 3,6-Dihydro-2H-thiopyran-3-ol in an appropriate solvent (e.g., ethanol or diethyl phthalate).

  • A trained panelist or fragrance chemist sniffs the effluent at the olfactory port and records the odor description, intensity, and retention time for any detected aroma.

  • Correlate the sensory data with the peaks identified by the MS detector to assign an odor description to the target compound.

Hypothetical Olfactory Profile and Potential Applications

Based on related structures, the olfactory profile of 3,6-Dihydro-2H-thiopyran-3-ol is likely to be highly concentration-dependent.[16]

Potential Odor Characteristics:

  • At high concentrations: Potentially sharp, sulfureous, or onion-like notes, which are common for many low molecular weight sulfur compounds.[10][17]

  • At low concentrations (ppm to ppb range): The sulfur note may subside, revealing more complex and potentially desirable characteristics. Analogous mercapto-alcohols are known to contribute to tropical fruit (passion fruit, grapefruit), savory (meat broth), and green notes.[3][18] The presence of the cyclic ether-like structure could also introduce sweet or roasted nuances.

Potential Applications in Fragrance Compositions:

  • Tropical Fruit Accords: If a fruity note is discovered, it could be used to enhance the realism and juiciness of passion fruit, guava, or citrus fragrances.[4]

  • Savory and Gourmand Fragrances: A savory or roasted character could find application in unique gourmand or umami-type fragrances.

  • Green and Herbal Notes: A green or vegetable-like note could be used to add a natural, fresh dimension to herbal and fougère compositions.

  • Modifier/Booster: Due to its likely potency, it could be used in trace amounts to add complexity and a unique signature to a wide range of fragrance types.

Safety and Handling

As with any novel chemical and particularly with volatile sulfur compounds, appropriate safety precautions must be taken.

  • Handling: Always handle 3,6-Dihydro-2H-thiopyran-3-ol and its precursors in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Toxicity: The toxicological properties of this specific compound are unknown. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While the application of 3,6-Dihydro-2H-thiopyran-3-ol in fragrance chemistry is currently undocumented, its molecular structure suggests a high potential for novel and potent olfactory properties. The protocols outlined in this document provide a comprehensive framework for its synthesis, purification, and detailed characterization. By following these guidelines, fragrance researchers can systematically investigate this promising molecule, potentially adding a new and valuable ingredient to the perfumer's palette. This exploration exemplifies the ongoing quest in fragrance science to push creative boundaries through the synthesis and discovery of new molecular structures.

References

  • Collin, S., & Nizet, S. (2003). Combinatorial Synthesis and Sensorial Properties of Mercapto Primary Alcohols and Analogues. Journal of Agricultural and Food Chemistry.
  • Mlostoń, G., & Heimgartner, H. (2009). Thia-Diels–Alder reactions of hetaryl thioketones with nonactivated 1,3-dienes leading to 3,6-dihydro-2H-pyrans. ZORA (Zurich Open Repository and Archive).
  • Robert, F., et al. (2005). Synthesis and Sensorial Description of New Sulfur-Containing Odorants. Request PDF.
  • Corte, C. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
  • Sprecher, E., & Belz, M. (Year not specified). Mercapto alcohol compounds than as flavorings.
  • Wang, Y., et al. (2006).
  • Pino, J. A., & Quijano, C. E. (2018). Volatile sulfur compounds in tropical fruits. PubMed.
  • Zviely, M. (2016). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. Perfumer & Flavorist.
  • Majek, M., & Wangelin, A. J. von. (2020). Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes.
  • MDPI. (n.d.). Special Issue : Volatile Sulfur Compounds in Food Flavours. MDPI.
  • Bonfand, E., et al. (n.d.). Diels-alder reactions of 2H-thiopyrans. Sultan Qaboos University House of Expertise.
  • Kersting, G. (2021). The Importance of Analyzing Sulphur Compounds in Food.
  • Steinhaus, M., & Schieberle, P. (2010). Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Request PDF.
  • Karpov, I. D., et al. (2024). A ONE-POT SYNTHESIS OF 3-NITRO-2H-THIOPYRANS AND THEIR SELECTIVE REDUCTION TO 3-NITRO-3,4-DIHYDRO-2H-THIOPYRANS. Chemistry of Heterocyclic Compounds.
  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • Gillard, J. R., & Burnell, D. J. (2000). Intramolecular Diels–Alder reactions of 2H-thiopyran dienes. Canadian Science Publishing.
  • Wang, Y., et al. (2015).
  • Goeke, A. (n.d.). Sulfur-Containing Odorants in Fragrance Chemistry. Scite.
  • Schenk, T. G., et al. (2002). Synthesis of trithiolanes and tetrathianes from thiiranes catalyzed by ruthenium salen nitrosyl complexes. PubMed.
  • Wikipedia. (n.d.). Thiirane. Wikipedia.
  • Science of Synthesis. (n.d.).
  • Block, E., et al. (2018). The role of metals in mammalian olfaction of low molecular weight organosulfur compounds.
  • Liu, X., et al. (2010).
  • Gevorgyan, V., & Rubin, M. (2003). Catalytic Reduction of 3,6-2H-dihydropyran C-O bonds.
  • Block, E. (2010). Fifty years of smelling sulfur: From the chemistry of garlic to the molecular basis for olfaction.
  • Chung, W., et al. (2022).
  • Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals*. Perfumer & Flavorist.
  • Oña-Ruales, J. O., et al. (2018). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Request PDF.
  • Chung, W., et al. (2023).
  • Dallarosa, J. B., et al. (2025).
  • Oña-Ruales, J. O., et al. (2018).
  • Zwanenburg, B. (n.d.). Synthesis and reactions of a-oxo sulfines and 3,6-dihydro-2H-thiopyran s-oxides. Radboud University Repository.
  • Cornell University. (n.d.). POST-BOTTLING DEVELOPMENT OF SULFUR-LIKE OFF AROMAS IN FLAVORED WINES. Cornell eCommons.
  • Weyerstahl, P., et al. (n.d.). Structure‐odor correlation, XXI. Olfactory properties and convenient synthesis of furans and thiophenes related to rose furan and perillene and their isomers. Scilit.
  • Wang, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC.
  • Royal Society of Chemistry. (n.d.). On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis. New Journal of Chemistry (RSC Publishing).
  • PubChem. (n.d.). 3,6-Dihydro-2H-thiopyran. PubChem.
  • Zwanenburg, B. (n.d.). Synthesis and Reactions of α-Oxo Sulfines and 3,6-Dihydro-2H-thiopyran S-oxides. Radboud University.
  • Majek, M., & Wangelin, A. J. von. (2021). Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans.
  • van der Haas, R. J. C., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. PMC.
  • Wang, Y., et al. (2015).
  • Lee, C. (2002).
  • Lytra, S., et al. (2014). Structure–Odor Correlations in Homologous Series of Alkanethiols and Attempts To Predict Odor Thresholds by 3D-QSAR Studies. Request PDF.

Sources

Application Note: Scalable Synthesis of 3,6-Dihydro-2H-thiopyran-3-ol Scaffolds via a One-Pot Thia-Michael/Henry Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-dihydro-2H-thiopyran-3-ol motif is a privileged heterocyclic scaffold, serving as a critical precursor for substituted aminotetrahydrothiopyrans. These saturated derivatives are highly potent dipeptidyl peptidase-IV (DPP-4) inhibitors, widely investigated for the management of Type 2 diabetes . While modern catalytic approaches—such as Cu-catalyzed [5+1] annulations of vinylthiiranes —offer elegant routes to thiopyrans, they often rely on complex catalysts or specialized equipment. For scalable, multi-gram drug development, a one-pot cascade utilizing commercially available nitroalkenes and masked mercaptoaldehydes remains the industry standard. This guide details the thermodynamic and kinetic principles behind this synthesis, providing a self-validating protocol for process scale-up.

Mechanistic Rationale: The Cascade Sequence

The synthesis relies on a highly efficient, base-promoted cascade reaction that builds the six-membered ring in a single operational step. Understanding the causality of each phase is critical for troubleshooting and scale-up.

  • In Situ Deprotection: The starting material, S-(3,3-diethoxy-2-hydroxypropyl) ethanethioate, is a doubly protected bifunctional reagent. Aqueous HCl at 50 °C hydrolyzes the diethyl acetal to the aldehyde and cleaves the thioester to the free thiol. Expert Insight: Performing this in situ prevents the polymerization or oxidation of the highly reactive 3-mercapto-2-hydroxypropanal.

  • Thia-Michael Addition: The addition of NaOH establishes a basic pH, deprotonating the thiol (

    
    ) to a highly nucleophilic thiolate. The thiolate undergoes a rapid conjugate addition to the electron-deficient nitroalkene.
    
  • Intramolecular Henry (Nitroaldol) Cyclization: The basic conditions promote the deprotonation of the alpha-nitro carbon of the resulting acyclic intermediate. This carbanion attacks the pendant aldehyde in an intramolecular Henry reaction, closing the ring.

  • Thermodynamic Dehydration: The newly formed

    
    -nitro alcohol spontaneously dehydrates under the reaction conditions. This elimination is thermodynamically driven by the formation of a highly conjugated system (the newly formed double bond is conjugated with both the nitro group and the aryl ring).
    

Mechanism A Masked Precursor (Thioacetal) B Deprotected Intermediate (Mercaptoaldehyde) A->B Acid Hydrolysis (HCl, 50°C) D Thia-Michael Adduct (Acyclic) B->D Base (NaOH) + Nitroalkene C Nitroalkene (Michael Acceptor) C->D Base (NaOH) E Henry Cyclization (beta-Nitro Alcohol) D->E Intramolecular Aldol/Henry F 3,6-Dihydro-2H-thiopyran-3-ol (Final Product) E->F -H2O Dehydration

Figure 1: Mechanistic pathway of the Thia-Michael/Henry cascade reaction.

Precursor Selection & Library Design

The modularity of this cascade allows for rapid generation of analog libraries by simply varying the commercially available nitroalkene.

Table 1: Commercially Available Precursors for Modular Synthesis

Precursor TypeChemical NameRole in SynthesisCommercial Availability
Masked ThiolS-(3,3-diethoxy-2-hydroxypropyl) ethanethioate*Nucleophile / Ring ScaffoldSpecialty Catalog
Nitroalkene1,4-difluoro-2-(E)-2-nitrovinylbenzeneElectrophile / Aryl DonorWidely Available
Nitroalkene(E)-(2-nitrovinyl)benzeneElectrophile / Aryl DonorWidely Available
Nitroalkene1-methoxy-4-(2-nitrovinyl)benzeneElectrophile / Aryl DonorWidely Available

*Note on Nomenclature: Patent literature frequently misidentifies this precursor as an "ethanethiolate" . Chemically, it is an ethanethioate (a thioacetate ester), which is crucial for the acid-catalyzed unmasking of the thiol.

Experimental Protocol

This protocol describes the synthesis of 6-(2,5-difluorophenyl)-5-nitro-3,6-dihydro-2H-thiopyran-3-ol . The procedure is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure process integrity.

Workflow Step1 Step 1: Acetal Deprotection 2N HCl, H2O, 50°C, 2h Step2 Step 2: Reagent Addition Ice bath, add Nitroalkene in THF Step1->Step2 Step3 Step 3: Base-Catalyzed Cascade Dropwise 1N NaOH, 10 min Step2->Step3 Step4 Step 4: Ring Closure & Dehydration Warm to RT, Stir 24h Step3->Step4 Step5 Step 5: Biphasic Quench EtOAc / H2O / 2N HCl Step4->Step5 Step6 Step 6: Extraction & Purification Brine wash, MgSO4 dry, Concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Step 1: In Situ Deprotection
  • Dissolve S-(3,3-diethoxy-2-hydroxypropyl) ethanethioate (1.47 g, 6.62 mmol) in deionized water (63.0 mL).

  • Add 2N HCl (3.3 mL, 6.6 mmol) in a single portion.

  • Place the flask in a 50 °C oil bath and stir for 2 hours under a nitrogen atmosphere.

  • Validation Check: The disappearance of the thioacetate precursor can be monitored via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material is entirely consumed, yielding the intermediate 3-mercapto-2-hydroxypropanal.

Step 2: Thia-Michael/Henry Cascade
  • Cool the aqueous thiol solution to 0 °C using an ice bath.

  • Add a solution of 1,4-difluoro-2-(E)-2-nitrovinylbenzene (1.22 g, 6.6 mmol) dissolved in THF (46.5 mL) under nitrogen.

  • Add 1N NaOH (19.8 mL, 19.8 mmol) dropwise over 10 minutes.

  • Validation Check: The transition to a hazy orange solution confirms the formation of the highly conjugated nitronate intermediate. If the solution remains pale, verify the pH is >9.

  • Allow the mixture to warm slowly to room temperature and stir for 24 hours.

Step 3: Quench and Extraction
  • Pour the reaction mixture into a rapidly stirred biphasic mixture of EtOAc (720 mL), water (240 mL), and 2N HCl (48 mL).

  • Validation Check: The aqueous phase must test acidic (pH < 3) on indicator paper. This ensures complete protonation of the nitronate and neutralization of NaOH, preventing base-catalyzed retro-aldol degradation during concentration.

  • Separate the organic phase, wash with brine (1 x 100 mL), dry over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • The title compound is isolated as a dark-colored oil (typically a 2:1 mixture of diastereomers).

Optimization & Quantitative Data

The choice of base and solvent system profoundly impacts the yield of the cascade. The biphasic THF/Water system with NaOH provides the optimal balance, ensuring the lipophilic nitroalkene remains in solution while supporting the ionic cascade intermediates.

Table 2: Optimization of Cascade Cyclization Conditions

Base Catalyst (Equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Diastereomeric Ratio
1N NaOH (3.0) THF /

0 to 25 24 78 2:1
DBU (2.0)

2518451.5:1

(3.0)
MeOH6512301:1
KOH (3.0)Dioxane /

0 to 2524721.8:1

Downstream Application Note

The resulting 6-aryl-5-nitro-3,6-dihydro-2H-thiopyran-3-ol can be stereoselectively reduced using Sodium Borohydride (


) in Methanol at 0 °C. This reduction targets the electron-deficient nitro-alkene double bond, yielding the saturated (5S,6R)-6-(2,5-difluorophenyl)-5-nitrotetrahydro-2H-thiopyran-3-ol, which is the direct precursor for subsequent amine functionalization in DPP-4 inhibitor synthesis.

References

  • US Patent 8,853,212 B2 - Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes.
  • Wang, Y. et al. (2025) - Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. The Journal of Organic Chemistry (ACS Publications).[Link]

Protecting group strategies for 3,6-Dihydro-2H-thiopyran-3-ol during multi-step synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process scientists working with sulfur-containing heterocycles. It addresses the specific chemoselective challenges posed by 3,6-Dihydro-2H-thiopyran-3-ol , a scaffold that mimics thiosugars and serves as a chiral building block in complex synthesis.

Executive Summary: The "Sulfide-Allylic" Paradox

The protection of 3,6-Dihydro-2H-thiopyran-3-ol (1) presents a unique "Triad of Reactivity" that defeats standard protection protocols. The molecule contains:

  • A Secondary Allylic Alcohol: Sensitive to acidic rearrangement and ionization.

  • A Cyclic Sulfide (Thioether): Highly nucleophilic (soft) and susceptible to oxidation and alkylation.

  • An Internal Olefin: Prone to electrophilic addition.

The Core Problem: Standard protocols for alcohol protection often utilize alkyl halides (e.g., BnBr, MOMCl) or oxidative conditions (e.g., PMB installation/removal). In this scaffold, alkyl halides irreversibly alkylate the sulfur atom (forming sulfonium salts), while oxidative deprotection destroys the sulfide. Furthermore, the standard removal of benzyl groups (Pd/H₂ hydrogenolysis) is impossible due to sulfur poisoning of the catalyst.

This guide outlines Silyl and Ester strategies as the "Gold Standard" for this scaffold, explicitly rejecting alkylation-based methods to preserve the thioether integrity.

Strategic Analysis & Decision Matrix

The Reactivity Map

Before selecting a reagent, one must map the competing nucleophiles.

  • Hard Nucleophile (Oxygen): The target for protection.[1] Favors "hard" electrophiles (Silicon, Carbonyls).

  • Soft Nucleophile (Sulfur): The bystander to avoid. Favors "soft" electrophiles (Alkyl halides, Michael acceptors).

Protocol Selection Guide

Use the following decision matrix to select the optimal protecting group (PG) based on your subsequent reaction conditions.

ProtectionStrategy cluster_legend Key Start Start: 3,6-Dihydro-2H-thiopyran-3-ol NextStep What is the Next Reaction Condition? Start->NextStep Basic Basic / Nucleophilic NextStep->Basic Requires Base Stability Acidic Acidic / Electrophilic NextStep->Acidic Requires Acid Stability Oxidative Oxidative NextStep->Oxidative Requires Oxidation TBS Protocol A: Silyl Ether (TBS/TBDPS) (Best Overall) Basic->TBS High Chemoselectivity Ester Protocol B: Ester (Pivalate/Benzoate) (Acid Stable) Acidic->Ester Orthogonal Stability Warn STOP: Re-evaluate Route (Sulfide Oxidation Risk) Oxidative->Warn Sulfide Incompatible Safe Recommended Risk High Risk

Figure 1: Strategic Decision Tree for protecting group selection based on downstream chemistry compatibility.

Recommended Protocols (The Gold Standard)

Protocol A: Silylation (TBS/TBDPS)

Rationale: Silicon is highly oxophilic (Hard Acid). Silyl chlorides react rapidly with the "hard" alkoxide oxygen. The sulfur atom (Soft Base) forms a weak, reversible bond with silicon, preventing permanent S-silylation. Scope: Best for general synthesis where the PG must survive basic conditions (e.g., enolate chemistry, reductions).

Reagents:

  • Substrate: 3,6-Dihydro-2H-thiopyran-3-ol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: DMF (anhydrous) or DCM

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool to 0 °C under Nitrogen atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole in one portion. The solution may warm slightly.

  • Silylation: Add TBSCl portion-wise over 5 minutes. Critical: Do not add all at once to avoid exotherms that might degrade the allylic system.

  • Reaction: Warm to Room Temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (Stain: KMnO₄ or Cerium Ammonium Molybdate - CAM).

    • Note: Iodine stain may oxidize the sulfur; use CAM.

  • Workup: Dilute with Et₂O (Ether is preferred over EtOAc to precipitate imidazole salts). Wash with water (3x) to remove DMF. Wash with Brine.

  • Purification: Flash chromatography on Silica Gel.

    • Caution: Silica is slightly acidic. If the product is acid-sensitive, add 1% Et₃N to the eluent.

Validation:

  • ¹H NMR: Look for the disappearance of the OH proton and appearance of two singlets (Si-Me, ~0.05 ppm) and one singlet (t-Bu, ~0.90 ppm).

  • Integrity Check: Verify the C4-C5 alkene protons remain distinct multiplets (no migration).

Protocol B: Sterically Bulky Acylation (Pivalate)

Rationale: Pivalates (Piv) offer excellent stability against spontaneous hydrolysis and moderate acidic conditions. Unlike Acetates (Ac), they resist migration in allylic systems. Scope: Use when the subsequent step involves Lewis Acids or reagents that might cleave silyl ethers.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Pivaloyl Chloride (PivCl) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Et₃N/DMAP (cat.)

  • Solvent: CH₂Cl₂ (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve substrate and Pyridine in dry DCM at 0 °C.

  • Acylation: Add PivCl dropwise via syringe.

    • Tip: If reaction is sluggish, add 5 mol% DMAP.

  • Reaction: Stir at 0 °C -> RT for 6 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Workup: Extract with DCM. Wash organic layer with 0.5 M HCl (rapidly, to remove pyridine without opening the ring) then NaHCO₃.

    • Safety: Do not use strong oxidants during workup.

"The Forbidden Zone": Protocols to Avoid

The following strategies are standard for other alcohols but catastrophic for 3,6-dihydro-2H-thiopyran-3-ol.

Protecting GroupReagentThe Failure Mode (Mechanism)
Benzyl Ether (Bn) BnBr + NaHS-Alkylation. The soft Benzyl bromide reacts with the soft Sulfide to form a permanent sulfonium salt.
MOM Ether MOM-Cl + DIPEAS-Alkylation. Chloromethyl methyl ether is a potent alkylating agent for sulfides.
PMB Ether PMB-Cl or PMB-TCADeprotection Failure. Removal requires DDQ or CAN (oxidants), which will convert the sulfide to a sulfoxide/sulfone.
Trityl (Tr) TrClSteric Clash. Often too bulky for secondary alcohols; slow reaction allows side reactions.
Visualizing the Trap: S-Alkylation vs. O-Silylation

The diagram below illustrates why Silyl chlorides are successful while Alkyl halides fail.

FailureMode cluster_Success Protocol A: Hard Electrophile (Success) cluster_Fail Protocol C: Soft Electrophile (Failure) Substrate 3,6-Dihydro-2H-thiopyran-3-ol (Sulfide + Alcohol) TBSCl Reagent: TBS-Cl (Oxophilic Silicon) Substrate->TBSCl Fast Reaction at Oxygen MOMCl Reagent: MOM-Cl (Soft Alkyl Halide) Substrate->MOMCl Competitive Reaction at Sulfur ProductA Product: O-Silyl Ether (Sulfide Intact) TBSCl->ProductA ProductB Byproduct: S-Sulfonium Salt (Irreversible Damage) MOMCl->ProductB Alkylation

Figure 2: Mechanistic divergence between Silylation (Chemoselective) and Alkylation (Destructive).

Deprotection Strategies

Restoring the alcohol without damaging the sulfide or alkene is the final critical step.

Silyl Deprotection (Fluoride)
  • Reagent: TBAF (Tetrabutylammonium fluoride) in THF.

  • Condition: 0 °C, buffered with Acetic Acid (1.0 equiv).

  • Why Buffer? Naked fluoride is basic and can cause elimination in allylic systems. Acetic acid buffers the pH, protecting the alkene position.

  • Sulfide Safety: Fluoride is non-oxidizing and does not react with sulfides.

Ester Deprotection (Saponification)
  • Reagent: K₂CO₃ in MeOH.

  • Condition: Room Temperature.

  • Note: Avoid LiOH/NaOH if the ring is sensitive to strong base opening. K₂CO₃ is milder (methanolysis).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on PG stability constants).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms on silyl and ester cleavage).
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Source for Hard/Soft Acid Base theory regarding Sulfur/Oxygen nucleophilicity). Link

  • Doyle, M. P.; et al. "Synthesis of 3,6-Dihydro-2H-thiopyrans via [5+1] Annulation." J. Org. Chem.2015 , 80, 6946. (Context for the synthesis and handling of the thiopyran scaffold). Link[2]

  • Pellissier, H. "Thio-sugars: Synthesis and Applications." Tetrahedron2016 , 72, 2983. (Discusses specific protection challenges in sulfur-substituted carbohydrate mimics). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Sulfur Oxidation During 3,6-Dihydro-2H-thiopyran-3-ol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3,6-Dihydro-2H-thiopyran-3-ol , a critical heterocyclic intermediate frequently utilized in the synthesis of DPP-4 inhibitors 1.

A pervasive challenge during the purification of this molecule is the unintended oxidation of its nucleophilic thioether moiety into sulfoxides and sulfones. Because sulfur can expand its octet, it is highly susceptible to electrophilic oxygen sources 2. This guide breaks down the mechanistic causes of oxidation and provides self-validating protocols to ensure the structural integrity of your compound.

Diagnostic Workflow

Before altering your entire purification pipeline, use the following decision tree to isolate the exact source of the oxidation.

OxidationTroubleshooting Start Oxidation Detected in 3,6-Dihydro-2H-thiopyran-3-ol? CheckSolvent Test Solvents for Peroxides (KI/Starch Test) Start->CheckSolvent PeroxidePos Positive (>5 ppm) CheckSolvent->PeroxidePos Yes PeroxideNeg Negative (<5 ppm) CheckSolvent->PeroxideNeg No FixSolvent Distill over Na/Benzophenone or use Alumina plug PeroxidePos->FixSolvent CheckSilica Evaluate Silica Gel (Trace Metals/Radicals) PeroxideNeg->CheckSilica SilicaOx Oxidation on Column CheckSilica->SilicaOx Yes CheckAtmo Check Evaporation & Storage Conditions CheckSilica->CheckAtmo No FixSilica Acid-wash silica or switch to neutral alumina SilicaOx->FixSilica FixAtmo Degas solvents, store under Argon at -20°C CheckAtmo->FixAtmo

Diagnostic decision tree for isolating thioether oxidation sources during purification.

Troubleshooting Guide & Methodologies

Issue A: Solvent-Mediated Autoxidation (The Peroxide Problem)

Causality: Ethereal solvents (e.g., THF, diethyl ether) undergo radical-mediated autoxidation upon exposure to light and air, forming alkyl hydroperoxides. These hydroperoxides act as potent electrophilic oxygen donors. The nucleophilic sulfur atom of 3,6-dihydro-2H-thiopyran-3-ol readily attacks the peroxide O-O bond, resulting in rapid conversion to the sulfoxide 2.

Self-Validating Protocol: Solvent Purification and Degassing

  • Peroxide Quantification: Add 1 mL of the suspect chromatography solvent to 1 mL of glacial acetic acid containing 0.1 g of sodium iodide (KI). A yellow/brown color indicates iodine liberation (positive for peroxides).

  • Peroxide Eradication: Pass the solvent through a column of activated basic alumina (Brockmann Grade I) immediately prior to use. The basic alumina physically adsorbs and destroys hydroperoxides.

  • Degassing: Transfer the peroxide-free solvent to a heavy-walled Schlenk flask. Submerge a stainless-steel needle connected to an Argon line directly into the solvent. Sparge with Argon for 30–45 minutes while stirring vigorously to displace dissolved O₂.

  • System Validation: Repeat the KI test on the treated solvent. The solution must remain completely colorless, confirming the eradication of electrophilic hydroperoxides before the solvent touches your compound.

Issue B: Surface-Catalyzed Oxidation on Silica Gel

Causality: Standard mesoporous silica gel is not chemically inert. It contains trace transition metals (e.g., Fe³⁺, Cu²⁺) from the manufacturing process that act as Lewis acids and single-electron transfer catalysts 3. Furthermore, pure silica particles can trap atmospheric oxygen and generate reactive silyloxy radicals at the solid-liquid interface, which directly oxidize sulfur-containing molecules 4.

Self-Validating Protocol: Acid-Washing Silica Gel

  • Suspension: Suspend 500 g of standard flash silica gel in 1 L of 1 M HCl in a large Erlenmeyer flask.

  • Digestion: Stir the suspension gently for 12 hours at room temperature. The acid solubilizes trace iron and copper contaminants, preventing them from acting as redox catalysts.

  • Filtration & Washing: Filter the silica through a large sintered glass funnel. Wash the filter cake sequentially with deionized water until the filtrate reaches a neutral pH (pH ~7.0).

  • Drying: Wash the silica with 500 mL of HPLC-grade methanol to displace water, followed by 500 mL of diethyl ether. Dry the silica under vacuum at 80°C for 24 hours.

  • System Validation: Run a miniature test column with a 10 mg standard of 3,6-dihydro-2H-thiopyran-3-ol. Analyze the eluent by LC-MS or TLC. The absence of a polar sulfoxide peak validates the inertness of your stationary phase.

Quantitative Risk Analysis

ParameterOxidation Risk LevelMechanistic CausePreventative Action
Untreated THF/Ether Critical (>50% conversion)Hydroperoxide electrophilic attackAlumina filtration; KI testing prior to use.
Standard Silica Gel (Air) High (20-40% conversion)Trace metal catalysis & silyloxy radicalsAcid-wash silica; apply Argon positive pressure.
Rotary Evaporation (Air, 40°C) Moderate (5-15% conversion)Thermal acceleration of autoxidationBackfill with Argon; keep water bath <25°C.
Alkaline pH (pH > 8) Low to ModerateIncreased electron density on sulfurBuffer silica with 0.1% AcOH if tolerated.

Frequently Asked Questions (FAQs)

Q: Why does my purified 3,6-Dihydro-2H-thiopyran-3-ol fraction split into two new, more polar spots on the TLC plate after concentration? A: The two new spots are the diastereomeric sulfoxides. Because the 3,6-dihydro-2H-thiopyran-3-ol ring is chiral at the C3 hydroxyl position, the oxidation of the achiral sulfur atom creates a new stereocenter. This results in a mixture of cis and trans sulfoxides. If this occurs after the compound elutes as a single spot, the oxidation is happening in your rotary evaporator. Always backfill your rotary evaporator with Argon and keep the water bath below 25°C.

Q: Can I rescue the oxidized sulfoxide by reducing it back to the thioether, similar to reducing a disulfide with DTT? A: No. While disulfides are easily reduced by mild reagents like DTT or TCEP 5, sulfoxides possess a strong S=O bond that requires harsh reducing agents (e.g., LiAlH₄, PPh₃/I₂, or NaBH₄/NiCl₂). These aggressive conditions risk reducing the homoallylic double bond or altering the hydroxyl group of your molecule. Prevention during purification is the only viable strategy.

Q: Is there an alternative to acid-washing silica gel, which is highly time-consuming? A: Yes. You can switch the stationary phase to neutral alumina, which generally lacks the reactive silanol groups and trace metals found in silica. Alternatively, purchasing pre-packed "metal-free" or high-purity spherical silica columns from reputable vendors significantly reduces trace metal content and bypasses the need for manual acid digestion 3.

References

  • US8853212B2 - Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes | Google Patents | 1

  • Thiols And Thioethers | Master Organic Chemistry | 2

  • Methods to Remove Metals from Silica Gel? | r/Chempros - Reddit | 3

  • Silica particles convert thiol-containing molecules to disulfides | PMC - NIH | 4

  • Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific | 5

Sources

Troubleshooting low enantiomeric excess in 3,6-Dihydro-2H-thiopyran-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Troubleshooting Low Enantiomeric Excess in 3,6-Dihydro-2H-thiopyran-3-ol Synthesis

Status: Open Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division Priority: High (Process Blocked)

Executive Summary

You are encountering suboptimal enantiomeric excess (ee) (< 90%) in the synthesis of 3,6-dihydro-2H-thiopyran-3-ol . This scaffold presents a "perfect storm" of synthetic challenges: it is a cyclic allylic alcohol containing a sulfur heteroatom .

Low ee in this context is rarely a simple catalyst failure. It is usually a symptom of one of three specific failure modes:

  • Sulfur Poisoning (Lewis Base Coordination): The sulfide moiety competitively binds to the metal center of your catalyst, altering the chiral pocket geometry.

  • Allylic Instability (Racemization): The product is an allylic alcohol. It is prone to acid-catalyzed racemization (via an SN1-like carbocation intermediate) during workup or purification.

  • Symmetry Mismatch (If using Kinetic Resolution): The ring pucker of the thiopyran system can create subtle conformational changes that lower the discrimination factors (

    
    -values) of standard lipases.
    

This guide provides a diagnostic workflow to isolate and resolve these issues.

Part 1: Diagnostic Workflow (Decision Matrix)

Before modifying conditions, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start START: Low ee observed MethodCheck Which Method? Start->MethodCheck MetalCat Metal Catalysis (Noyori ATH / CBS) MethodCheck->MetalCat BioCat Enzymatic Resolution (Lipases/KREDs) MethodCheck->BioCat ConvCheck Is Conversion > 90%? MetalCat->ConvCheck Poisoning ISSUE: Sulfur Poisoning Action: Switch to Tethered Ru or Biocatalysis ConvCheck->Poisoning No (Stalled) Racemization ISSUE: Post-Rxn Racemization Action: Buffer Workup ConvCheck->Racemization Yes (Full Conv, Low ee) EValueCheck Is E-value > 20? BioCat->EValueCheck EValueCheck->Racemization Yes (High Selectivity) Reversibility ISSUE: Reaction Reversibility Action: Switch Acyl Donor EValueCheck->Reversibility No (Stalls at 50%)

Figure 1: Diagnostic logic for isolating the root cause of low enantioselectivity.

Part 2: Technical Modules

Module A: Metal-Catalyzed Reduction (Noyori/CBS)

The Issue: You are reducing 2H-thiopyran-3(6H)-one using a Ru-TsDPEN (Noyori) or Boron (CBS) catalyst. The reaction is slow, and ee is stuck at 60-75%.

The Mechanism: Sulfur is a "soft" Lewis base. Ruthenium (Ru) is a "soft" Lewis acid. The sulfur atom in the ring competes with the oxygen of the ketone for the metal center. If sulfur binds, it blocks the chiral ligand's ability to direct the hydride transfer, leading to a "leak" of the wrong enantiomer or total catalyst deactivation.

Troubleshooting Protocol:

VariableRecommendationWhy?
Catalyst Class Avoid standard Ru-TsDPEN. Switch to Tethered Ru-complexes (e.g., Ru-tethered-TsDPEN).Tethering the ligand to the arene ring prevents the dissociation that allows sulfur to intrude.
Reaction pH Maintain strictly neutral to slightly basic .Acid promotes sulfur coordination to the metal.
Alternative Corey-Bakshi-Shibata (CBS) Reduction Boron is a "hard" Lewis acid and interacts less strongly with the "soft" sulfur, reducing interference.

Critical CBS Adjustment: If using CBS, you must use stoichiometric borane (not catalytic) and keep the temperature below -20°C . The sulfur lone pair can still coordinate to the boron at higher temperatures, eroding selectivity.

Expert Insight: If you see "brown sludge" or precipitation in your Ru-catalyzed reaction, your catalyst has been poisoned by the sulfur. Stop optimization and switch methods.

Module B: Enzymatic Kinetic Resolution (Lipases)

The Issue: You are resolving the racemic alcohol using CAL-B (Candida antarctica Lipase B). The ee reaches 90% but drops if you let the reaction run longer, or the yield is poor.

The Mechanism: Lipases catalyze reversible transesterification. If you use a simple ester (like ethyl acetate) as the donor, the product (ethanol) can attack the chiral ester back, reversing the selectivity.

Troubleshooting Protocol:

  • Switch Acyl Donor: Use Vinyl Acetate or Vinyl Propionate .

    • Chemistry: The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde (volatile/non-nucleophilic). This makes the reaction irreversible .

  • Water Control: Ensure solvents are anhydrous (< 0.05% water).

    • Reason: Water competes as a nucleophile, hydrolyzing your product and lowering ee.

  • Temperature: Lower to 0°C - 10°C .

    • Reason: Lower temperatures generally increase the

      
      -value (enantiomeric ratio) of lipases, enhancing discrimination between the enantiomers.
      
Module C: The "Phantom" Racemization (Analytical Artifacts)

The Issue: The reaction crude shows 95% ee, but the isolated product is 80% ee.

The Mechanism: Your product is an Allylic Alcohol .

  • Structure: C=C-CH(OH)-

  • Risk: In the presence of acid (even acidic silica gel), the hydroxyl group can protonate and leave, forming a resonance-stabilized allylic carbocation. This cation is planar and achiral. When water re-attacks, it forms a racemate.

Validation Experiment: Take a small sample of your "high ee" crude. Dissolve it in your HPLC solvent. Let it sit for 2 hours. Re-inject.

  • If ee drops: Your HPLC solvent is too acidic.

  • If ee stays stable but isolated yield is low: You are racemizing on the silica column.

Solution:

  • HPLC: Add 0.1% Diethylamine (DEA) to the mobile phase.

  • Purification: Pre-wash your silica gel column with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites.

Part 3: Recommended Synthetic Route (The "Gold Standard")

If the reduction routes fail, the most robust, self-validating method for this specific scaffold is the Organocatalytic Formal Thio [3+3] Cycloaddition . This avoids metal poisoning entirely.

Protocol Summary:

  • Reagents: Mercaptoacetaldehyde dimer +

    
    -unsaturated ketone (enone).
    
  • Catalyst: Chiral secondary amine (Jørgensen-Hayashi catalyst).

  • Mechanism: The catalyst activates the enone (via iminium ion), directing the sulfur attack, followed by an aldol cyclization.

Advantages:

  • No Metals: Zero risk of sulfur poisoning.

  • High ee: Typically >95% ee for dihydrothiopyrans.

  • Scalable: Reagents are cheap; no expensive noble metals.

References

  • Organocatalytic Synthesis (The "Gold Standard"): Wang, S., et al. (2013). "Asymmetric Synthesis of Chiral Dihydrothiopyrans via an Organocatalytic Enantioselective Formal Thio [3 + 3] Cycloaddition Reaction." Organic Letters, 15(21), 5570–5573.[1]

  • Biocatalytic Approaches (Sulfur Tolerance): Liang, J., et al. (2010). "Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one." Journal of Organic Chemistry, 75(24), 8392–8401.

  • Mechanism of Sulfur Poisoning: Llorca, J., et al. (2003). "A Mechanistic Study of Sulfur Poisoning of the Water-Gas-Shift Reaction Over Pd/Ceria." Journal of Catalysis, 214(1), 11-22.

  • Kinetic Resolution Guidelines: Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.

Sources

Purification of 3,6-Dihydro-2H-thiopyran-3-ol via flash column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,6-Dihydro-2H-thiopyran-3-ol via flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, sulfur-containing heterocyclic alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 3,6-Dihydro-2H-thiopyran-3-ol by flash chromatography?

A1: The primary challenge stems from the molecule's polarity, due to the hydroxyl group, and the presence of a sulfur atom within the heterocyclic ring. This combination can lead to strong interactions with the stationary phase, resulting in poor separation, tailing peaks, and potentially low recovery. The choice of stationary phase and eluent system is therefore critical.

Q2: What is a good starting point for an eluent system for the flash chromatography of this compound?

A2: A good starting point is a solvent system that balances polarity to achieve a target Retention Factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[1] A common choice for polar compounds is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate. For 3,6-Dihydro-2H-thiopyran-3-ol, a gradient elution from a low to a high concentration of ethyl acetate in hexanes is a logical starting point.

Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: While 3,6-Dihydro-2H-thiopyran-3-ol is generally stable, the acidic nature of standard silica gel can potentially catalyze degradation, especially if the compound is sensitive to acid-catalyzed ring opening or dehydration.[2] To mitigate this, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in your eluent system.[3] Alternatively, using a different stationary phase like neutral alumina could be beneficial.[2]

Q4: How should I load my sample onto the column if it's not soluble in the initial non-polar eluent?

A4: If your crude sample is not soluble in the starting eluent (e.g., low percentage of ethyl acetate in hexanes), you can use a "dry loading" technique.[4] Dissolve your sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the purification of 3,6-Dihydro-2H-thiopyran-3-ol.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions identified by TLC or other analytical methods.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Eluent System The polarity of the eluent may not be optimized. Re-evaluate your TLC results to find a solvent system that provides better separation between your target compound and the impurities. Consider trying alternative solvent systems such as dichloromethane/methanol or toluene/acetone.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. As a general rule, for flash chromatography, the amount of silica gel should be at least 50-100 times the weight of the crude sample.
Poor Column Packing An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in poor separation. Ensure the silica gel is packed uniformly without any air pockets.[5]
Compound Tailing The hydroxyl and thioether functionalities can interact strongly with the acidic silanol groups on the silica surface, causing the compound to "tail" and co-elute with impurities. Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help to mask these active sites and improve peak shape.[3]
Problem 2: Low or No Recovery of the Target Compound

Symptoms:

  • The expected fractions containing the product are not found.

  • The total mass of the recovered material is significantly lower than the starting crude mass.

Potential Causes & Solutions:

Potential CauseRecommended Action
Compound is Irreversibly Adsorbed The high polarity of 3,6-Dihydro-2H-thiopyran-3-ol can cause it to bind very strongly to the silica gel. If your compound is not eluting even with a highly polar solvent system (e.g., 100% ethyl acetate or even methanol), it may be irreversibly adsorbed. Consider switching to a less active stationary phase like neutral alumina or using a reversed-phase chromatography approach.[2]
Compound Degradation on the Column As mentioned in the FAQs, the acidic nature of silica gel can cause degradation.[2] Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is observed, use a deactivated stationary phase or an alternative like alumina.[2]
Incomplete Elution The chromatography run may have been stopped prematurely before the compound had a chance to elute.[5] Ensure you have flushed the column with a sufficient volume of a strong eluent at the end of the run.
Problem 3: The Compound Elutes Too Quickly (at the Solvent Front)

Symptoms:

  • The target compound is found in the very first fractions, often mixed with non-polar impurities.

Potential Causes & Solutions:

Potential CauseRecommended Action
Eluent System is Too Polar The starting eluent is too strong and is not allowing for sufficient interaction between the compound and the stationary phase. Start with a much less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes).
Sample Loaded in a Strong Solvent If the sample was loaded in a solvent significantly more polar than the mobile phase, it can cause the compound to be carried down the column too quickly. If using a liquid loading method, dissolve the sample in the weakest possible solvent. Otherwise, opt for the dry loading technique.[1][4]

Experimental Workflow & Diagrams

Troubleshooting Workflow for Flash Chromatography Purification

The following diagram outlines a systematic approach to troubleshooting common issues during the flash chromatography of 3,6-Dihydro-2H-thiopyran-3-ol.

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes low_recovery Low/No Recovery problem->low_recovery Yes fast_elution Fast Elution problem->fast_elution Yes success Successful Purification problem->success No opt_eluent Optimize Eluent System (TLC) poor_sep->opt_eluent check_stability Check Compound Stability (TLC Test) low_recovery->check_stability reduce_polarity Reduce Initial Eluent Polarity fast_elution->reduce_polarity check_loading Check Column Loading opt_eluent->check_loading add_modifier Add Modifier (e.g., TEA) check_loading->add_modifier add_modifier->problem change_sp Change Stationary Phase (e.g., Alumina) check_stability->change_sp Degradation flush_column Flush with Stronger Solvent check_stability->flush_column Stable change_sp->problem flush_column->problem dry_load Use Dry Loading Technique reduce_polarity->dry_load dry_load->problem

Caption: Troubleshooting workflow for purifying 3,6-Dihydro-2H-thiopyran-3-ol.

References

  • Troubleshooting Flash Chromatography. University of California, Los Angeles. Available from: [Link]

  • Several Problems of Flash Column Chromatography. Hawach Scientific. Available from: [Link]

  • Tips for Flash Column Chromatography. University of Rochester. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available from: [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. GOGO. Available from: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. Available from: [Link]

  • Scheme 1. Semantic Scholar. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Purification by Flash Column Chromatography. DSpace@MIT. Available from: [Link]

  • Dry silica gel (84 g). Organic Syntheses Procedure. Available from: [Link]

  • SOP: FLASH CHROMATOGRAPHY. UCT Science. Available from: [Link]

Sources

Technical Support Center: Troubleshooting & Storage Guide for 3,6-Dihydro-2H-thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and polymer chemists regarding the handling of cyclic thioethers.

3,6-Dihydro-2H-thiopyran-3-ol is a critical intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors for Type 2 diabetes[1] and serves as a key linkage in RAFT hetero-Diels-Alder macromolecular architectures[2]. However, its unique structure—an endocyclic alkene coupled with a thioether and a secondary alcohol—makes it inherently reactive. Without strict storage controls, researchers frequently encounter spontaneous polymerization, auto-oxidation, or thermal degradation.

This guide provides field-proven, self-validating protocols to maintain monomer integrity, explaining the chemical causality behind each storage requirement.

Quantitative Data Summary: Optimal Storage Parameters
ParameterOptimal ConditionCritical Threshold & Causality
Temperature -20 °C> 80 °C triggers retro-HDA fragmentation[2]; > 25 °C accelerates radical polymerization.
Atmosphere Argon (Ultra-pure)Ambient O₂ acts as a diradical initiator and oxidizes the thioether[3].
Container Amber Glass (PTFE cap)UV light homolytically cleaves trace impurities, initiating chain reactions.
State Neat (Pure liquid/solid)Solvents like CH₂Cl₂ can generate trace HCl, catalyzing ring-opening[4].
Shelf-Life 6-12 Months (Unopened)Repeated freeze-thaw cycles introduce condensation, drastically reducing viability.
Mechanistic Overview: Degradation Pathways

To prevent polymerization, we must first understand the mechanisms of degradation. The kinetically trapped 3,6-dihydro-2H-thiopyran ring is susceptible to three main modes of failure:

  • Radical Polymerization & Ring-Opening : The double bond can undergo radical-induced cross-linking, while the thioether can participate in ring-opening polymerization (ROP) if exposed to Lewis acids or radical initiators[4].

  • Thermal Retro-Hetero-Diels-Alder (Retro-HDA) : At elevated temperatures, the ring can fragment back into a diene and a thioaldehyde[2].

  • Auto-Oxidation : The sulfur atom is easily oxidized to a sulfoxide or sulfone by atmospheric oxygen or peroxides[3].

DegradationPathways Monomer 3,6-Dihydro-2H-thiopyran-3-ol (Intact Monomer) RetroHDA Retro-Hetero-Diels-Alder (>120°C) Monomer->RetroHDA Thermal Stress RadicalPoly Radical Polymerization (O2, UV Light) Monomer->RadicalPoly Light/O2 Oxidation Thioether Oxidation (Peroxides, Air) Monomer->Oxidation Oxidants Diene Diene + Thioaldehyde (Fragmentation) RetroHDA->Diene Polymer Polythioethers / Oligomers (Viscous Liquid) RadicalPoly->Polymer Sulfoxide Sulfoxide / Sulfone (Impurities) Oxidation->Sulfoxide

Fig 1: Primary degradation and polymerization pathways of 3,6-Dihydro-2H-thiopyran-3-ol.

Troubleshooting Guides & FAQs

Q1: My 3,6-Dihydro-2H-thiopyran-3-ol sample has turned into a viscous liquid or developed a yellow tint. What happened? A1: This is the classic signature of auto-oxidation and subsequent radical polymerization. The yellowing is typically caused by the formation of trace thioaldehydes (via minor retro-HDA or oxidative cleavage) or sulfoxides[3]. The increased viscosity indicates that the monomer has begun to oligomerize. Oxygen acts as a diradical, initiating cross-linking at the alkene or facilitating thioether oxidation. Causality Rule: Never store this monomer under ambient atmosphere.

Q2: What are the absolute best storage conditions to prevent these reactions? A2: The monomer must be stored as a neat liquid/solid (depending on purity) at -20 °C in an amber glass vial, backfilled with ultra-pure Argon .

  • Why -20 °C? Kinetic suppression. While retro-HDA requires high heat[2], radical polymerization can occur slowly at room temperature. Freezing the molecular dynamics halts chain propagation.

  • Why Argon over Nitrogen? Argon is heavier than air and forms a protective blanket over the compound, completely excluding oxygen and ambient moisture, which prevents both auto-oxidation and acid-catalyzed ring-opening[4].

Q3: Can I store the monomer in solution to make aliquoting easier? A3: It is highly discouraged for long-term storage. Solvents like chloroform or dichloromethane can slowly generate HCl over time (especially upon light exposure), which acts as a catalyst for cationic ring-opening polymerization of the thioether[4]. If you must store it in solution for short-term use (<1 week), use anhydrous, degassed THF and store at 2-8 °C.

Q4: How do I detect early-stage polymerization before it ruins my downstream synthesis? A4: Implement a self-validating Quality Control (QC) step using ¹H NMR spectroscopy. In a pure sample, the vinylic protons of the 3,6-dihydro-2H-thiopyran ring appear as sharp multiplets around 5.8 ppm. If polymerization has begun, you will observe line broadening at the baseline of these peaks, or the appearance of new, broad aliphatic signals (2.0 - 3.0 ppm) corresponding to the polythioether backbone. Do not proceed with amination or coupling steps[1] if polymeric baseline broadening is >2%.

Experimental Protocols: Self-Validating Systems

StorageWorkflow Purify 1. Purify (Distillation) Aliquot 2. Aliquot (Amber Vials) Purify->Aliquot Argon 3. Argon Purge (Exclude O2) Aliquot->Argon Store 4. Store at -20°C (Halt Kinetics) Argon->Store QC 5. Pre-Use QC (NMR Validation) Store->QC

Fig 2: Self-validating workflow for the aliquoting, storage, and QC of the monomer.

Protocol 1: Inert Gas Blanketing and Aliquoting (Long-Term Storage)

Objective: Isolate the monomer from environmental triggers (O₂, UV, Heat).

  • Preparation: Transfer the bulk 3,6-Dihydro-2H-thiopyran-3-ol to a glovebox or use a Schlenk line. Ensure all glassware is oven-dried and amber-tinted.

  • Degassing: If the monomer is a liquid at room temperature, perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg). Causality: Repeated freeze-thaw cycles of a bulk container introduce condensation (moisture) and trace oxygen, exponentially accelerating degradation.

  • Blanketing: Purge each vial with Argon for 30 seconds. Cap immediately with a PTFE-lined septum cap.

  • Storage: Seal the cap with Parafilm and transfer immediately to a -20 °C freezer.

Protocol 2: Pre-Use Quality Control (QC) & Recovery

Objective: Verify monomer integrity and remove trace polymers before synthesis.

  • Visual Inspection: Allow the aliquot to reach room temperature before opening the vial (prevents condensation). The material should be clear/white. If it is highly viscous or yellow, proceed to step 2.

  • NMR Validation: Dissolve 5 mg in CDCl₃. Check the vinylic region (~5.8 ppm) for sharpness. Check for a sulfoxide shift (protons adjacent to sulfur will shift downfield by ~0.5-1.0 ppm if oxidized).

  • Recovery (If compromised): If minor polymerization (<10%) is detected, the monomer can be recovered via short-path vacuum distillation or flash column chromatography (silica gel, Hexanes/EtOAc gradient). Note: Do not heat the distillation bath above 80 °C, as higher temperatures risk triggering the retro-HDA fragmentation pathway[2].

References

*[2] A Study into the Stability of 3,6-Dihydro-2H-thiopyran Rings: Key Linkages in the RAFT Hetero-Diels−Alder Click Concept. ACS Publications. 2 *[3] Thia-Diels–Alder reactions of hetaryl thioketones with nonactivated 1,3-dienes leading to 3,6-dihydro-2H-pyrans: evidence for a diradical mechanism. ResearchGate. 3 *[1] US8853212B2 - Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes. Google Patents. 1 *[4] A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. RSC. 4

Sources

Minimizing side reactions in the reduction of thiopyranone to thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiopyranone Challenge

Reducing thiopyran-3-one (or its isomers) presents a unique intersection of chemoselectivity and stereoelectronic challenges. Unlike simple carbocyclic ketones, the thiopyran ring introduces a sulfur atom that is susceptible to poisoning by soft Lewis acids and prone to reductive desulfurization. Furthermore, if your substrate is unsaturated (e.g., 2H-thiopyran-3(6H)-one), you face the classic competition between 1,2-reduction (desired allylic alcohol) and 1,4-reduction (undesired saturated ketone/alcohol).

This guide addresses these specific failure points, moving beyond generic "textbook" reduction protocols to provide field-tested solutions for sulfur-containing heterocycles.

Module 1: Reagent Selection & Chemoselectivity

Decision Matrix: Selecting the Right Hydride Source

The choice of reagent depends entirely on the saturation of your starting material. Using standard Sodium Borohydride (


) on an unsaturated system is the most common cause of yield loss due to conjugate addition.

ReagentSelection Start Starting Material: Thiopyran-3-one Derivative CheckSat Is the Ring Unsaturated? (Enone System) Start->CheckSat Unsat Yes (Enone) CheckSat->Unsat Sat No (Saturated) CheckSat->Sat Luche PROTOCOL A: Luche Reduction (NaBH4 + CeCl3·7H2O) Unsat->Luche Prevents 1,4-reduction Stereo Stereocontrol Required? (Axial vs Equatorial) Sat->Stereo StdRed PROTOCOL B: Standard Reduction (NaBH4, MeOH, 0°C) NaBH4 Use NaBH4 (Thermodynamic Control) StdRed->NaBH4 Stereo->StdRed Standard LSelect Use L-Selectride (Bulky, Kinetic Control) Stereo->LSelect High Stereoselectivity

Figure 1: Decision tree for selecting the optimal reduction protocol based on substrate saturation and stereochemical requirements.

Module 2: Troubleshooting & FAQs

Issue 1: "I am getting the saturated alcohol (tetrahydrothiopyran-3-ol) instead of the allylic alcohol."

Diagnosis: You are likely experiencing 1,4-conjugate addition . In


-unsaturated ketones, the 

-carbon is electrophilic. Standard

in ethanol often attacks this position first, reducing the alkene before reducing the ketone.

The Fix: The Luche Reduction You must switch to Luche conditions (


 + 

in Methanol).
  • Why it works: According to HSAB (Hard-Soft Acid-Base) theory, the Cerium(III) ion is a "hard" Lewis acid. It coordinates strongly to the "hard" carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon specifically. This promotes direct 1,2-attack by the hydride.

  • Sulfur Compatibility: Crucially, Cerium is oxophilic (oxygen-loving) and thiophobic (sulfur-hating). Unlike Palladium or Platinum catalysts used in hydrogenation, Cerium is not poisoned by the ring sulfur , making it the ideal choice for thiopyranones [1].

Protocol A: Optimized Luche Reduction for Thiopyranones

  • Dissolve thiopyranone (1.0 equiv) in MeOH (0.4 M concentration). Note: Ethanol is less effective for Luche kinetics.

  • Add CeCl₃·7H₂O (1.0 equiv). Stir for 10 minutes at room temperature to ensure coordination.

  • Cool to -15°C . (Lower temperature favors 1,2-selectivity).

  • Add NaBH₄ (1.0 equiv) portion-wise over 5 minutes. Gas evolution (

    
    ) will occur.[1]
    
  • Monitor by TLC.[2] Reaction is usually complete in <30 mins.

  • Quench: Add Saturated

    
     solution. Do not use strong acid (see Issue 2).
    
Issue 2: "My product decomposes or turns into tar during workup."

Diagnosis: Acid-catalyzed Allylic Dehydration or Pummerer-like Rearrangement . Thiopyran-3-ols (especially if allylic) are sensitive. In the presence of acid, the hydroxyl group can protonate and leave as water, generating a carbocation stabilized by the adjacent sulfur or double bond. This leads to polymerization or diene formation.

The Fix: Neutral/Basic Workup

  • Avoid: 1M HCl or acidic silica gel.

  • Use: Saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7).
    
  • Purification: If using silica chromatography, pre-treat the silica column with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites.

Issue 3: "I am losing the sulfur atom (Desulfurization)."

Diagnosis: Reductive C-S bond cleavage.[3] This typically happens if you are attempting catalytic hydrogenation (H2/Pd-C) or using dissolving metal reductions (Li/NH3).

The Fix:

  • Never use Raney Nickel unless you intend to remove the sulfur. Raney Ni is a stoichiometric desulfurizing agent [2].

  • Avoid Hydrogenation: Sulfur poisons Pd and Pt catalysts, often stalling the reaction or requiring high temperatures that lead to ring opening.

  • Stick to Hydrides: Borohydrides (

    
    ) and Aluminohydrides (
    
    
    
    ) are chemically orthogonal to the thioether linkage; they will reduce the ketone without touching the sulfur ring [3].

Module 3: Stereochemical Control (Saturated Substrates)

If reducing tetrahydrothiopyran-3-one, the challenge is stereoselectivity (cis vs. trans relative to a substituent).

ReagentMechanismMajor Product (Conformation)
NaBH₄ / MeOH Small hydride attacks from the less hindered face (Axial attack).Equatorial Alcohol (Thermodynamic product)
L-Selectride Bulky hydride attacks from the less hindered face (Equatorial attack).Axial Alcohol (Kinetic product)

Expert Insight: Due to the longer C-S bond lengths (approx 1.8 Å) compared to C-C bonds (1.54 Å), the thiopyran ring is more puckered than cyclohexane. This exaggerates the steric difference between axial and equatorial attacks. If high diastereomeric excess (de) is required, use L-Selectride at -78°C.

Module 4: Mechanistic Visualization

Understanding the coordination environment is critical for troubleshooting. The diagram below illustrates why Cerium activates the carbonyl without interfering with the sulfur atom.

LucheMechanism Ce Ce³⁺ O O Ce->O Strong Coordination (Hard-Hard) S_ring S (Ring) Ce->S_ring No Interaction (Hard-Soft Mismatch) C_carbonyl C=O O->C_carbonyl C_carbonyl->S_ring Ring Structure BH4 BH₄⁻ BH4->C_carbonyl 1,2-Attack (Hydride Transfer)

Figure 2: Mechanistic basis of Luche Reduction. Ce(III) coordinates selectively to oxygen, ignoring the soft sulfur atom, enabling precise 1,2-reduction.

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.

  • Pettit, G. R., & van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356.

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

Sources

Resolving solubility issues of 3,6-Dihydro-2H-thiopyran-3-ol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Stability Protocols in Aqueous Media

Ticket ID: T-PYR-303 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility issues with 3,6-Dihydro-2H-thiopyran-3-ol , a cyclic allylic alcohol containing a thioether. This molecule presents a specific "solubility-stability paradox." While the hydroxyl group (-OH) suggests polarity, the lipophilic thiopyran ring and the sulfur atom’s large Van der Waals radius limit thermodynamic solubility in pure water. Furthermore, the sulfur atom is a "soft" nucleophile highly susceptible to oxidation (to sulfoxides/sulfones) in aqueous media, often mistakenly identified as precipitation.

This guide provides a self-validating workflow to distinguish between solubility limits and chemical degradation , offering formulation strategies to achieve stable concentrations for biological assays.

Part 1: Diagnostic Decision Tree

Before altering your formulation, use this logic flow to identify the root cause of your issue.

Solubility_Diagnosis Start Issue: Compound Precipitates or Changes Color Check_Color Check Solution Color Start->Check_Color Yellowing Turning Yellow/Orange? Check_Color->Yellowing Yes White_Ppt White/Colorless Precipitate? Check_Color->White_Ppt No Oxidation DIAGNOSIS: Oxidation (Sulfoxide Formation) Yellowing->Oxidation Sat_Limit DIAGNOSIS: Solubility Limit (Thermodynamic) White_Ppt->Sat_Limit Action_Ox Action: Degas Buffers, Add Antioxidants (EDTA/Ascorbate) Oxidation->Action_Ox Action_Sol Action: Use Cosolvents (DMSO) or Cyclodextrins (HP-β-CD) Sat_Limit->Action_Sol

Figure 1: Diagnostic logic for distinguishing between solubility limits (thermodynamic) and chemical instability (oxidative degradation).

Part 2: Critical Troubleshooting (FAQs)

Category A: Dissolution & Cosolvents

Q: I dissolved the compound in DMSO, but it crashed out when added to the media. Why? A: This is a classic "Kinetic Solubility" failure. When you spike a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, the local concentration at the injection site transiently exceeds the thermodynamic solubility limit. The compound nucleates and forms micro-crystals that do not re-dissolve.

  • The Fix: Use an Intermediate Dilution Step .

    • Dissolve in 100% DMSO (Stock).

    • Dilute 1:10 in PEG-400 or Propylene Glycol (Intermediate).

    • Add this mixture slowly to the vortexing aqueous buffer.

    • Mechanism:[1] PEG reduces the interfacial tension and prevents rapid nucleation during the transition from organic to aqueous phase.

Q: What is the maximum solubility I can expect? A: While experimental values vary by crystal polymorph, the estimated LogP is ~0.5–1.5.

  • Pure Water: < 1 mg/mL (estimated).

  • PBS + 5% DMSO: ~2–5 mg/mL.

  • 20% HP-β-Cyclodextrin: > 10 mg/mL (Recommended for in vivo).

Q: Can I use acidic buffers to improve solubility? A: NO. Avoid pH < 4.0. While protonation of amines usually helps solubility, this molecule is an allylic alcohol. In acidic conditions, it is prone to acid-catalyzed dehydration or rearrangement (similar to glycals). The sulfur atom is not basic enough to protonate significantly at physiological pH, so acidification provides no solubility benefit while increasing degradation risk.

Category B: Chemical Stability (The Sulfur Factor)

Q: My clear solution turned yellow overnight. Is it still usable? A: Discard it. The yellowing indicates the formation of sulfoxides (S=O) or complex oxidative coupling products.

  • The Chemistry: The sulfur atom in the dihydro-thiopyran ring is electron-rich. Dissolved oxygen in water, catalyzed by trace metals or light, oxidizes the sulfide to a sulfoxide. This changes the polarity and biological activity of your molecule.

  • Prevention:

    • Degas all buffers (sparge with Argon/Nitrogen for 20 mins).

    • Add 0.1 mM EDTA to chelate trace metals (which catalyze sulfur oxidation).

Part 3: Recommended Formulation Protocols

Method 1: The "Gold Standard" (Cyclodextrin Complexation)

Best for: Animal studies (IV/IP) and high-concentration cell assays. Why: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex. The hydrophobic thiopyran ring sits inside the CD cavity, while the hydroxyl group interacts with the solvent. This prevents aggregation and shields the sulfur from oxidation.

StepActionTechnical Note
1 Prepare VehicleDissolve 20% (w/v) HP-β-CD in pure water or saline. Filter (0.22 µm).
2 Weigh CompoundWeigh the required amount of 3,6-Dihydro-2H-thiopyran-3-ol.
3 ComplexationAdd the solid compound to the 20% CD vehicle.
4 Energy InputSonicate for 30–60 minutes at ambient temperature.
5 VerificationSolution should be perfectly clear. If hazy, centrifuge at 10,000 x g.
Method 2: The "Standard Assay" (DMSO/Buffer)

Best for: High-Throughput Screening (HTS) and in vitro cell culture.

  • Stock: Prepare 50 mM stock in anhydrous DMSO. Store at -20°C under Argon.

  • Working Solution: Dilute stock into culture media immediately before use.

    • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

Part 4: Stability & Degradation Pathways

Understanding how the molecule breaks down is essential for interpreting your data.

Degradation_Pathways cluster_prevention Prevention Strategy Molecule 3,6-Dihydro-2H-thiopyran-3-ol (Active) Sulfoxide Sulfoxide Derivative (Inactive/Toxic) Molecule->Sulfoxide Oxidation (O2 + Light) RingOpen Ring Opening/Rearrangement Molecule->RingOpen Acid Hydrolysis (pH < 4) P1 Use Degassed Buffers P2 Maintain pH 7.0-7.4

Figure 2: Primary degradation pathways. Oxidation of the sulfur atom is the dominant instability mode in aqueous solution.

Part 5: Solvent Compatibility Matrix

SolventSolubility RatingStability RiskApplication
Water (pH 7) Low (<1 mg/mL)High (Oxidation)Final dilution only.
DMSO High (>100 mg/mL)Low (if anhydrous)Primary Stock solution.
Ethanol HighModerate (Evaporation)Co-solvent (limit <5%).
PEG-400 HighLowIntermediate solvent for dosing.
0.1M HCl ModerateCritical Failure DO NOT USE (Ring opening).

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General principles of solubility for heterocyclic alcohols).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Behisch, J., et al. (2003). Synthesis of Dihydro-2H-thiopyrans. European Journal of Organic Chemistry. (Synthetic context and stability of thiopyran rings).

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of 3,6-Dihydro-2H-thiopyran-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

3,6-Dihydro-2H-thiopyran-3-ol is a highly versatile heterocyclic building block, frequently utilized in the synthesis of complex pharmaceuticals. Most notably, it serves as a critical intermediate in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, a primary class of therapeutics for Type 2 diabetes management ()[1]. Accurate structural elucidation of this compound is paramount for downstream synthetic success and quality control.

This guide provides an objective, data-driven comparison of the NMR spectral features of 3,6-Dihydro-2H-thiopyran-3-ol against two common structural alternatives:

  • Tetrahydro-2H-thiopyran-3-ol : The saturated analog, used to evaluate the specific magnetic impact of the C4=C5 double bond.

  • 3,6-Dihydro-2H-thiopyran-3-ol 1,1-dioxide : The oxidized sulfone analog, used to evaluate the profound electronic impact of sulfur oxidation ()[2].

Comparative NMR Spectral Analysis

Understanding the causality behind chemical shifts is the foundation of expert spectral interpretation. The thiopyran ring system is subject to complex electronic environments dictated by the sulfur heteroatom, the allylic hydroxyl group, and the endocyclic double bond.

1H NMR Chemical Shift Causality

In the target molecule, the C4=C5 double bond introduces significant diamagnetic anisotropy. The circulation of π-electrons generates an induced magnetic field that deshields the adjacent allylic protons (H-3 and H-6). Consequently, when compared to the saturated analog, H-3 experiences a notable downfield shift.

Conversely, oxidation of the sulfur atom to a sulfone (1,1-dioxide) exerts a profound inductive electron-withdrawing effect. The highly electronegative oxygen atoms pull electron density away from the adjacent α-carbons, drastically deshielding the H-2 and H-6 protons and pushing their signals further downfield[2].

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)

Position3,6-Dihydro-2H-thiopyran-3-ol (Target)Tetrahydro-2H-thiopyran-3-ol (Saturated)3,6-Dihydro-2H-thiopyran-3-ol 1,1-dioxide (Oxidized)Mechanistic Causality
H-2 2.60 - 2.80 ppm (m)2.50 - 2.70 ppm (m)3.20 - 3.50 ppm (m)Deshielded by adjacent S/SO₂ and OH. The SO₂ group exerts a strong inductive pull.
H-3 4.20 - 4.40 ppm (m)3.60 - 3.80 ppm (m)4.50 - 4.70 ppm (m)Deshielded by OH. The allylic position in the target adds a ~0.5 ppm downfield shift.
H-4 5.80 - 5.95 ppm (m)1.50 - 1.70 ppm (m)5.90 - 6.10 ppm (m)Vinylic protons (target/oxidized) vs. shielded aliphatic methylene (saturated).
H-5 5.75 - 5.90 ppm (m)1.80 - 2.00 ppm (m)5.85 - 6.05 ppm (m)Vinylic protons. Slightly differentiated from H-4 due to proximity to the hydroxyl group.
H-6 3.10 - 3.30 ppm (m)2.50 - 2.70 ppm (m)3.70 - 3.90 ppm (m)Adjacent to S/SO₂. Allylic in target/oxidized. Strong downfield shift in the sulfone.
13C NMR Chemical Shift Causality

The 13C NMR spectrum provides unambiguous confirmation of the carbon skeleton's oxidation state and hybridization ()[3]. The sp² hybridized carbons (C-4 and C-5) of the target molecule resonate in the typical olefinic region (~125–130 ppm), which are completely absent in the saturated analog. Furthermore, the oxidation of sulfur to a sulfone causes a massive ~20 ppm downfield shift for the α-carbons (C-2 and C-6).

Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)

Position3,6-Dihydro-2H-thiopyran-3-olTetrahydro-2H-thiopyran-3-ol3,6-Dihydro-2H-thiopyran-3-ol 1,1-dioxideMechanistic Causality
C-2 ~33.0 ppm~35.0 ppm~55.0 ppmAdjacent to S. Oxidized state (SO₂) causes ~20 ppm downfield shift.
C-3 ~66.0 ppm~68.0 ppm~64.0 ppmHydroxyl-bearing carbon. Relatively stable across analogs.
C-4 ~129.5 ppm~32.0 ppm~126.0 ppmsp² hybridized (C=C) vs sp³ hybridized aliphatic carbon.
C-5 ~125.0 ppm~24.0 ppm~121.0 ppmsp² hybridized (C=C) vs sp³ hybridized aliphatic carbon.
C-6 ~28.0 ppm~28.0 ppm~51.0 ppmAdjacent to S. Oxidized state causes significant deshielding.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following self-validating NMR acquisition workflow must be employed. Relying solely on 1D NMR can lead to misassignments in complex reaction mixtures; therefore, a 2D NMR validation matrix acts as an internal cross-check to guarantee structural integrity.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg (for ¹H) or 50–80 mg (for ¹³C/2D) of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. This removes particulate matter, ensuring optimal magnetic field homogeneity (shimming) and sharp spectral lines.

Acquisition Parameters (High-Field 400 MHz Spectrometer)
  • 1H NMR: Pulse angle 30°, relaxation delay (D1) 1.5 s, 16–64 scans, spectral width 12 ppm.

  • 13C NMR: Pulse angle 30°, D1 2.0 s (to account for the slower relaxation of non-protonated carbons), 1024–2048 scans, WALTZ-16 proton decoupling.

2D NMR Validation Matrix

The 2D workflow ensures that every assigned peak is corroborated by through-bond connectivity. For instance, HMBC is critical for bridging the "heteroatom gap" caused by the sulfur atom, confirming the cyclic nature of the thiopyran ring by showing long-range correlations between H-2/H-6 and their adjacent carbons.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D NMR Acquisition (1H & 13C) A->B C COSY (Identify H-H Coupling) B->C D HSQC (Assign C-H Pairs) B->D E HMBC (Confirm S1 & C=C Linkages) B->E F Structure Validation (Target Molecule) C->F D->F E->F

Figure 1: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.

Conclusion

By objectively comparing 3,6-Dihydro-2H-thiopyran-3-ol with its saturated and oxidized analogs, researchers can easily pinpoint diagnostic NMR signals—specifically the vinylic protons at ~5.8 ppm and the distinct chemical shifts of the α-sulfur protons. Implementing the self-validating 2D NMR workflow described above ensures that these critical synthetic intermediates are characterized with absolute certainty, preventing costly downstream failures in drug development pipelines.

References

  • Title: US8853212B2 - Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes Source: Google Patents URL
  • Title: Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior Source: Synthetic Communications (2018) URL:[Link]

  • Title: 3,6-Dihydro-2H-thiopyran | C5H8S | CID 567880 Source: PubChem URL:[Link]

Sources

Analytical Performance Comparison: EI-MS vs. ESI-MS/MS for the Characterization of 3,6-Dihydro-2H-thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of sulfur-containing cyclic allylic alcohols presents a unique analytical challenge due to competing fragmentation pathways. 3,6-Dihydro-2H-thiopyran-3-ol (C₅H₈OS, MW: 116.18 g/mol ) is a highly valuable chemical entity, frequently utilized as a key linkage in1[1] and as a critical synthetic intermediate for2 used in Type 2 diabetes treatments[2].

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this compound. By detailing the mechanistic causality behind the fragmentation patterns and providing self-validating experimental protocols, this guide serves as a definitive reference for method development.

Platform Performance Comparison

Choosing the correct ionization technique dictates the type of structural information obtained. EI provides hard, radical-driven fragmentation ideal for library matching, whereas ESI provides soft, even-electron fragmentation ideal for trace quantification in complex biological matrices.

Table 1: Platform Comparison for 3,6-Dihydro-2H-thiopyran-3-ol

Performance MetricGC-EI-MSLC-ESI-MS/MS
Ionization Energy Hard (70 eV)Soft (Variable CE, 10-40 eV)
Precursor Ion Radical Cation [M]⁺• (m/z 116)Protonated Molecule [M+H]⁺ (m/z 117)
Primary Driver Radical-site initiation (Sulfur localized)Even-electron rule (Protonation driven)
Key Fragmentation Retro-Diels-Alder (RDA)Collision-Induced Dehydration
Primary Application Structural confirmation, Library matchingTrace quantification, Pharmacokinetics

Mechanistic Causality of Fragmentation Patterns

To trust your data, you must understand the physical chemistry driving the ion dissociation. The 3,6-dihydro-2H-thiopyran ring is a sulfur-containing analog of cyclohexene, making it highly susceptible to specific ring-opening reactions.

The EI-MS Pathway: Radical-Driven Retro-Diels-Alder

Under 70 eV Electron Ionization, the molecule forms a radical cation [M]⁺• at m/z 116. Because the ionization energy of sulfur (~9.0 eV) is significantly lower than that of oxygen (~13.6 eV), the initial radical site is predominantly localized on the sulfur atom. This localization drives a classic Retro-Diels-Alder (RDA) fragmentation. The cleavage of the allylic C2-C3 and C6-S bonds yields two competing fragments: a diene radical cation (1,3-butadien-1-ol, m/z 70) and a dienophile radical cation (thioformaldehyde, m/z 46). Concurrently, the hydroxyl group facilitates a radical-driven dehydration, producing an abundant m/z 98 peak.

The ESI-MS/MS Pathway: Even-Electron CID

In ESI-MS/MS, soft ionization yields a protonated precursor [M+H]⁺ at m/z 117. Following the even-electron rule, Collision-Induced Dissociation (CID) heavily favors the expulsion of neutral molecules. Protonation preferentially occurs on the hydroxyl oxygen, transforming it into an excellent leaving group. The subsequent neutral loss of water (-18 Da) generates a resonance-stabilized thiacarbenium cation at m/z 99. As collision energy increases, the system undergoes an even-electron RDA-like mechanism, expelling neutral thioformaldehyde (46 Da) to yield a secondary fragment at m/z 71.

MS_Fragmentation M_EI EI-MS Precursor [M]⁺• m/z 116 H2O_Loss_EI Dehydration [M-H₂O]⁺• m/z 98 M_EI->H2O_Loss_EI -H₂O (-18 Da) RDA_EI_1 RDA Diene [C₄H₆O]⁺• m/z 70 M_EI->RDA_EI_1 Retro-Diels-Alder RDA_EI_2 RDA Dienophile [CH₂S]⁺• m/z 46 M_EI->RDA_EI_2 Retro-Diels-Alder M_ESI ESI-MS Precursor [M+H]⁺ m/z 117 H2O_Loss_ESI Dehydration [M+H-H₂O]⁺ m/z 99 M_ESI->H2O_Loss_ESI -H₂O (-18 Da) RDA_ESI RDA Diene [C₄H₇O]⁺ m/z 71 M_ESI->RDA_ESI Retro-Diels-Alder (-46 Da)

Logical fragmentation pathways of 3,6-Dihydro-2H-thiopyran-3-ol in EI and ESI-MS.

Table 2: Diagnostic Quantitative Fragmentation Data

m/z (EI)m/z (ESI-CID)Structural AssignmentNeutral Loss
116117Precursor Ion ([M]⁺• or [M+H]⁺)None
9899Dehydration ([M - H₂O]⁺• / [M+H - H₂O]⁺)H₂O (18 Da)
7071RDA Diene FragmentCH₂S (46 Da)
46N/ARDA Dienophile (Thioformaldehyde)C₄H₆O (70 Da)

Self-Validating Experimental Protocols

A robust analytical method must prove its own accuracy. The following protocols incorporate built-in validation steps to ensure the observed fragments are structurally causal and not artifacts.

Protocol A: GC-EI-MS with Deuterium Exchange Validation

This protocol uses isotopic labeling to definitively prove the origin of the dehydration fragment.

  • Sample Preparation: Dissolve 1 mg of 3,6-Dihydro-2H-thiopyran-3-ol in 1 mL of anhydrous dichloromethane (DCM).

  • Self-Validation Step (D₂O Exchange): In a separate vial, add 500 µL of the DCM solution and 500 µL of Deuterium Oxide (D₂O). Vortex vigorously for 2 minutes to exchange the hydroxyl proton (-OH) for deuterium (-OD). Dry the organic layer over anhydrous Na₂SO₄.

  • GC Separation: Inject 1 µL of both the standard and the deuterated sample into a GC-MS equipped with a DB-5MS column. Use a temperature gradient: 50°C (hold 2 min) to 250°C at 15°C/min.

  • MS Acquisition & Validation: Acquire full scan spectra (m/z 30-300) at 70 eV.

    • Validation Logic: The deuterated parent ion will shift from m/z 116 to 117. However, because the dehydration process expels the labeled deuterium as HDO (19 Da), the resulting fragment will remain exactly at m/z 98 (117 - 19 = 98). This elegantly proves the neutral loss is strictly localized to the hydroxyl group.

Protocol B: LC-ESI-MS/MS with Breakdown Curve Generation

This protocol uses collision energy ramping to establish a chronological parent-product relationship.

  • Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote efficient protonation.

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water/0.1% FA and Acetonitrile/0.1% FA.

  • Self-Validation Step (CE Ramp): Isolate the precursor ion (m/z 117) in Q1. Perform a Collision Energy (CE) ramp in Q2 from 5 eV to 50 eV in 5 eV increments, scanning Q3 from m/z 30 to 150.

  • Data Processing & Validation: Plot a breakdown curve (Relative Abundance vs. CE).

    • Validation Logic: A valid fragmentation cascade will show the depletion of m/z 117 perfectly mirroring the rise of m/z 99 at low CE (10-15 eV). Subsequently, m/z 99 will deplete as m/z 71 appears at higher CE (25-30 eV). This sequential appearance validates the proposed even-electron fragmentation cascade.

References

  • Title: A Study into the Stability of 3,6-Dihydro-2H-thiopyran Rings: Key Linkages in the RAFT Hetero-Diels−Alder Click Concept Source: Macromolecules (ACS Publications) URL: 1

  • Title: US8853212B2 - Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes Source: Google Patents URL: 2

Sources

Comparative Reactivity Guide: 3,6-Dihydro-2H-thiopyran-3-ol vs. 3,6-Dihydro-2H-pyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of heterocyclic chemistry, 3,6-dihydro-2H-pyran-3-ol and its sulfur analog, 3,6-dihydro-2H-thiopyran-3-ol, serve as foundational scaffolds for drug discovery and natural product synthesis. While they share an identical atomic arrangement—differing only by a single heteroatom at the 1-position—their electronic properties dictate vastly divergent reactivity profiles.

As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic behavior of these two heterocycles. Understanding the causality behind their reactivity is critical for researchers aiming to synthesize complex styryllactones (via the pyran core) or dipeptidyl peptidase-IV (DPP-4) inhibitors (via the thiopyran core).

Mechanistic Divergence: The Heteroatom Effect

The fundamental difference in reactivity between these two scaffolds stems from the electronegativity and polarizability of oxygen versus sulfur.

  • Oxygen (Pyran Scaffold): Oxygen is highly electronegative (Pauling scale: 3.44) and holds its lone pairs tightly. Consequently, the ether oxygen in 3,6-dihydro-2H-pyran-3-ol is a poor nucleophile. The Highest Occupied Molecular Orbital (HOMO) of the system is centered on the C=C

    
    -bond, making the alkene the primary site for electrophilic attack (e.g., epoxidation or allylic oxidation) [3].
    
  • Sulfur (Thiopyran Scaffold): Sulfur is significantly less electronegative (Pauling scale: 2.58) and possesses a larger atomic radius. Its valence electrons are highly polarizable, shifting the HOMO from the alkene to the sulfur lone pairs. When exposed to oxidants, the sulfur atom acts as a powerful nucleophile, undergoing rapid S-oxidation to form sulfoxides and sulfones long before the isolated double bond is affected[4, 5].

Reactivity Root 3,6-Dihydro-2H-heterocycle-3-ol Pyran Pyran-3-ol (X = O) Root->Pyran Thiopyran Thiopyran-3-ol (X = S) Root->Thiopyran Epoxide Alkene Epoxidation (C=C Attack) Pyran->Epoxide m-CPBA / TBHP Sulfoxide S-Oxidation (Sulfoxide/Sulfone) Thiopyran->Sulfoxide m-CPBA (1-2 eq)

Divergent oxidation pathways of pyran vs. thiopyran scaffolds based on heteroatom nucleophilicity.

Quantitative Performance & Reactivity Comparison

To guide synthetic planning, the following table summarizes the key physicochemical and reactive differences between the two scaffolds.

Property / Metric3,6-Dihydro-2H-pyran-3-ol3,6-Dihydro-2H-thiopyran-3-ol
Heteroatom Oxygen (O)Sulfur (S)
Primary Oxidation Site C=C Double BondSulfur Atom
Oxidation Products Epoxides, Allylic Alcohols/KetonesSulfoxides, Sulfones
Heteroatom Nucleophilicity Low (Tightly held lone pairs)High (Highly polarizable lone pairs)
Ring Conformation Half-chair (O-dominated sterics)Half-chair (Longer C-S bonds alter pucker)
Primary Synthetic Utility Monosaccharides, Styryllactones[1, 6]DPP-4 Inhibitors (Diabetes) [2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is explained for each reagent choice, and analytical checkpoints are embedded within the workflow.

Protocol A: Chemoselective S-Oxidation of 3,6-Dihydro-2H-thiopyran-3-ol

Objective: Selectively oxidize the sulfur atom to a sulfoxide without epoxidizing the C=C double bond. Causality: We utilize exactly 1.0 equivalent of m-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The low temperature kinetically traps the sulfoxide and prevents over-oxidation to the sulfone, while the inherent nucleophilicity of sulfur ensures the alkene remains untouched [4, 5].

  • Preparation: Dissolve 1.0 mmol of 3,6-dihydro-2H-thiopyran-3-ol in 10 mL of anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility and is inert to peroxy acids.

  • Oxidant Addition: Cool the flask to 0 °C using an ice bath. Dissolve 1.0 mmol of purified m-CPBA in 5 mL of DCM and add dropwise over 15 minutes.

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material will rapidly disappear, replaced by a highly polar baseline-adjacent spot (the sulfoxide). If a secondary, less polar spot appears, over-oxidation to the sulfone is occurring.

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous

    
     to destroy unreacted peroxide, followed by 10 mL of saturated 
    
    
    
    to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM (3 x 10 mL).
  • Self-Validation Checkpoint (Post-Process): Analyze via

    
     NMR. The formation of the chiral sulfoxide center will cause the adjacent diastereotopic methylene protons (at C2 and C6) to split into a pronounced AB quartet. The olefinic protons (~5.8 ppm) must remain intact.
    
Protocol B: Olefinic Epoxidation of 3,6-Dihydro-2H-pyran-3-ol

Objective: Functionalize the alkene while preserving the ether linkage. Causality: Because the oxygen heteroatom is non-nucleophilic, m-CPBA will directly attack the


-bond. The presence of the allylic hydroxyl group at C3 will direct the epoxidation to the syn-face via hydrogen bonding with the peroxy acid [1, 6].
  • Preparation: Dissolve 1.0 mmol of 3,6-dihydro-2H-pyran-3-ol in 10 mL of anhydrous DCM and cool to 0 °C.

  • Oxidant Addition: Add 1.2 mmol of m-CPBA dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench: Quench with saturated aqueous

    
     and wash with 
    
    
    
    .
  • Self-Validation Checkpoint (Post-Process): Analyze via

    
     NMR. The defining validation metric is the complete disappearance of the downfield olefinic protons (~5.8 ppm) and the emergence of upfield oxirane ring protons (~3.2–3.5 ppm).
    

Protocol S1 1. Substrate in DCM (0°C) S2 2. Dropwise m-CPBA S1->S2 S3 3. TLC & NMR Validation S2->S3 S4 4. Quench & Extraction S3->S4

Step-by-step experimental workflow for chemoselective oxidation with built-in self-validation.

Applications in Drug Development

The reactivity differences directly influence their utility in medicinal chemistry:

  • Pyran Derivatives: The 3,6-dihydro-2H-pyran core is heavily utilized in the total synthesis of biologically active styryllactones, such as goniothalamin, which exhibit potent cytotoxic properties against cancer cell lines [1]. Furthermore, allylic oxidation of these rings using tert-butyl hydroperoxide (TBHP) grants access to complex pyranone architectures [3, 6].

  • Thiopyran Derivatives: The 3,6-dihydro-2H-thiopyran-3-ol scaffold is a critical precursor for synthesizing substituted aminotetrahydrothiopyrans. These sulfur-containing heterocycles are highly effective dipeptidyl peptidase-IV (DPP-4) inhibitors, a leading class of oral hypoglycemic agents used to regulate incretin levels in Type 2 diabetes [2].

References

  • Unusual Epimerization in Styryllactones: Synthesis of (−)-5-Hydroxygoniothalamin, (−)
  • Source: google.com (Google Patents)
  • Source: nih.
  • Source: uzh.
  • Synthesis and (spectro)
  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)

Precision Identification of Hydroxyl Groups in Thiopyrans via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In heterocyclic drug design, thiopyrans (sulfur-containing six-membered rings) offer unique pharmacokinetic profiles compared to their oxygenated counterparts (pyrans). However, identifying the precise electronic and conformational state of a hydroxyl group on a thiopyran ring is non-trivial. While NMR (


H, 

C) provides connectivity data, Infrared (IR) Spectroscopy is the superior method for interrogating the immediate electronic environment and hydrogen-bonding status of the hydroxyl moiety.

This guide objectively compares IR spectroscopy against alternative structural elucidation methods and details a self-validating protocol for distinguishing between free, intermolecularly bonded, and intramolecularly bonded hydroxyl groups in thiopyran scaffolds.

Comparison of Structural Elucidation Methods for -OH Identification
FeatureIR Spectroscopy

H NMR
X-Ray Crystallography
Primary Detection O-H Bond Vibration (Stretch)Proton Chemical ShiftElectron Density Map
H-Bond Sensitivity High (Shift >100 cm

)
Moderate (Shift variable)High (Bond lengths)
Time/Cost Low / LowLow / LowHigh / High
Sample State Solid, Liquid, GasSolutionSolid Crystal
Key Limitation Overlap with water/amine peaksExchangeable protons disappearRequires single crystal
Thiopyran Specificity Detects S···H-O interactionsIndirect detection via couplingDirect visualization

Theoretical Framework: The Sulfur Influence

To accurately interpret the IR spectrum of a hydroxy-thiopyran, one must understand the electronic difference between sulfur and oxygen.

  • Electronegativity & Hardness: Sulfur (2.58) is less electronegative than Oxygen (3.44) and is a "softer" base. Consequently, sulfur is a weaker hydrogen bond acceptor than oxygen.

  • Transannular Interactions: In 4-hydroxytetrahydrothiopyran, the sulfur atom can exert a transannular electronic effect, potentially stabilizing specific conformers (axial vs. equatorial) differently than in cyclohexanol or pyran analogs.

  • Intramolecular Bonding: In 3-hydroxytetrahydrothiopyran, a 5-membered intramolecular hydrogen bond (S···H-O) is geometrically possible. Due to sulfur's weak acceptor capability, this results in a smaller redshift compared to O···H-O interactions.[1][2][3][4][5][6][7][8][9]

Spectral Analysis: Peak Assignments

The identification of the hydroxyl group relies on detecting the O-H stretching vibration (


). The exact position of this peak acts as a reporter for the local environment.
Comparative Peak Ranges (cm )
State of Hydroxyl GroupThiopyran-OH (Target)Pyran-OH (Analog)Cyclohexanol (Reference)Peak Character
Free (Non-bonded) 3610 – 3640 3620 – 36503620 – 3650Sharp, weak-medium
Intramolecular H-Bond 3580 – 3600 3550 – 3580N/A (usually)Sharp, medium
Intermolecular H-Bond 3300 – 3450 3250 – 34003250 – 3400Broad, strong

Critical Insight: The "Free" OH peak in thiopyrans often appears at a slightly lower frequency (~10-20 cm


 lower) than in pyrans due to the mass effect of the ring and subtle electronic dampening by the sulfur atom. The Intramolecular S···H-O bond (relevant for 3-OH isomers) shows a weak redshift (

cm

), whereas O···H-O interactions typically cause shifts of

cm

.

Experimental Protocol: The Dilution Validation Workflow

A single spectrum of a neat sample is insufficient for rigorous identification because intermolecular hydrogen bonding (dimers/polymers) dominates, masking intrinsic structural features. The following Dilution Protocol is required to isolate the "Free" and "Intramolecular" species.

Protocol Steps:
  • Baseline Spectrum (Neat/Solid):

    • Prepare a KBr pellet (solid) or thin film (liquid) of the thiopyran derivative.

    • Result: You will likely see a broad band at 3300–3400 cm

      
        (Intermolecular H-bonding).[2]
      
  • Stepwise Dilution (CCl

    
     or CHCl
    
    
    
    ):
    • Dissolve the sample in a non-polar, non-H-bonding solvent (Carbon Tetrachloride is ideal; Chloroform is acceptable if dry).

    • Prepare concentrations of 0.1 M , 0.01 M , and 0.001 M .

  • Differential Analysis:

    • Record spectra at each concentration using a solvent blank subtraction.

    • Observation: As concentration decreases, the broad band at 3350 cm

      
       should diminish.
      
    • Emergence: A sharp peak will emerge in the 3600 cm

      
        region.[2][5]
      
  • Validation Logic:

    • Scenario A (Intermolecular only): The broad band disappears completely at 0.001 M, replaced only by the high-frequency "Free" peak (~3625 cm

      
      ). 
      
      
      
      Conclusion: 4-OH thiopyran (no internal bond).
    • Scenario B (Intramolecular): A sharp peak remains at a slightly lower frequency (~3590 cm

      
      ) and its intensity ratio to the "Free" peak is concentration independent  below 0.01 M. 
      
      
      
      Conclusion: 3-OH thiopyran with S···H-O interaction.[1][2][4][5][6][7][8]

Visualizations

Diagram 1: Spectral Decision Tree

This workflow illustrates the logic for assigning the hydroxyl peak based on the dilution experiment.

IR_Decision_Tree Start Unknown Thiopyran Derivative (Neat Spectrum) BroadBand Broad Band Observed (3300-3400 cm⁻¹) Start->BroadBand Dilution Perform Dilution Series (0.1 M → 0.001 M in CCl₄) BroadBand->Dilution Isolate Monomers Result_Inter Broad Band Disappears Sharp Peak at >3610 cm⁻¹ appears Dilution->Result_Inter Band Intensity ↓ Result_Intra Sharp Peak at ~3590 cm⁻¹ Persists Independent of Concentration Dilution->Result_Intra Band Shift/Shape Constant Conclusion_Free Conclusion: Free Hydroxyl Group (Likely 4-OH isomer) Result_Inter->Conclusion_Free Conclusion_Bonded Conclusion: Intramolecular S···H-O Bond (Likely 3-OH isomer) Result_Intra->Conclusion_Bonded

Caption: Logical workflow for distinguishing intermolecular vs. intramolecular hydrogen bonding in thiopyrans via dilution.

Diagram 2: Conformational & Electronic Interactions

This diagram visualizes the structural basis for the observed spectral shifts, comparing the 4-OH and 3-OH isomers.

Thiopyran_Interactions S_Atom Sulfur Atom (Ring) OH_4 4-OH Group (Distal) S_Atom->OH_4 Transannular Effect (Weak Electronic) OH_3 3-OH Group (Proximal) S_Atom->OH_3 Direct H-Bond Acceptor (5-membered ring) Free_Signal Free Signal ~3625 cm⁻¹ OH_4->Free_Signal No H-Bond Bonded_Signal Intramolecular Shift ~3590 cm⁻¹ OH_3->Bonded_Signal S···H-O Interaction

Caption: Structural comparison showing why 3-OH thiopyrans exhibit redshifted peaks due to direct S-interaction, unlike 4-OH analogs.

References

  • Mocina, C. et al. (2021). Spectroscopic and Theoretical Study of Intramolecular Hydrogen Bonding in Cyclic Alcohols. National Institutes of Health (PMC). [Link]

  • Biswal, H. S. et al. (2013). Competition between O–H and S–H Intermolecular Interactions in Conformationally Complex Systems. National Institutes of Health (PMC). [Link]

  • Hansen, P. E. et al. (2021). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. National Institutes of Health (PMC). [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Common Functional Groups: Alcohols and Phenols. [Link]

  • MSU Chemistry. (n.d.). Infrared Spectroscopy: Hydrogen Bonding Effects. Michigan State University. [Link]

Sources

Structural Analysis & Crystallographic Characterization of 3,6-Dihydro-2H-thiopyran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfur Effect in Heterocycles[1]

In drug discovery, the substitution of an oxygen atom (pyran) with a sulfur atom (thiopyran) is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and ring conformation. For 3,6-dihydro-2H-thiopyran-3-ol derivatives , the structural integrity of the ring is governed by the longer C–S bonds (~1.81 Å) and the tighter C–S–C bond angle (~99°), which force the ring into a more pronounced half-chair conformation compared to its oxygen counterparts.

This guide objectively compares the structural determination of these sulfur-containing scaffolds using Single-Crystal X-ray Crystallography (SC-XRD) against alternative methods like NMR and DFT. It provides experimental protocols for crystallizing these often-oily allylic alcohols and establishes reference data ranges for validating their structures.

Comparative Analysis: X-ray vs. Alternatives

While NMR is sufficient for connectivity, it often fails to unambiguously resolve the subtle puckering preferences of sulfur heterocycles in the solid state. X-ray crystallography remains the gold standard for defining absolute stereochemistry and ring puckering parameters.

Method Performance Matrix
FeatureX-ray Crystallography NMR Spectroscopy (NOESY/J-coupling) DFT Modeling (B3LYP/6-31G)*
3D Conformation Definitive (Solid State)Inferential (Solution Average)Predictive (Gas/Solvent Model)
Stereochemistry Absolute (Anomalous Dispersion)Relative (Dihedral angles)N/A
Ring Puckering Precise Cremer-Pople ParametersQualitative (via Karplus eq)Theoretical Minima
H-Bonding Direct visualization of networksChemical shift perturbationEnergy calculation
Sample Req. Single Crystal (>0.1 mm)Soluble Sample (>1 mg)Computational Resources
Structural Benchmarks: Thiopyran vs. Pyran

The following data establishes the "Normal Range" for validating new crystal structures of 3,6-dihydro-2H-thiopyran derivatives.

Parameter3,6-Dihydro-2H-thiopyran (Sulfur)3,6-Dihydro-2H-pyran (Oxygen)Significance
C–X Bond Length 1.81 – 1.83 Å 1.42 – 1.44 ÅS–C is ~28% longer, expanding the ring size.
C–X–C Angle 97° – 99° 110° – 112°Sulfur is less hybridized, creating a "pointier" vertex.
C=C Bond Length 1.32 – 1.34 Å1.32 – 1.34 ÅThe double bond remains consistent across scaffolds.[1]
Ring Conformation Twisted Half-Chair Flattened Half-ChairSulfur induces greater puckering amplitude (

).[1]
Puckering (

)
0.55 – 0.65 Å0.45 – 0.55 ÅHigher flexibility in the sulfur ring.[1]

Critical Insight: The "3-ol" functionality (allylic alcohol) typically engages in intermolecular hydrogen bonding. In thiopyrans, the bulky sulfur atom can sterically compress these networks, often forcing the hydroxyl group into a pseudo-axial orientation to relieve 1,3-allylic strain, a phenomenon less pronounced in pyrans.

Experimental Protocols

A. Synthesis of the Core Scaffold

Context: Direct access to 3,6-dihydro-2H-thiopyran-3-ol is often achieved via the reduction of the corresponding ketone or ring expansion of vinylthiiranes.

Protocol: [5+1] Annulation Strategy (Adapted from Ref 1, 3)

  • Reagents:

    
    -Diazo-
    
    
    
    -diketone (1.0 eq), Vinylthiirane (1.2 eq), Cu(hfacac)
    
    
    (5 mol%).
  • Reaction: Dissolve reagents in dry DCE. Heat to reflux (or microwave irradiation at 80°C) for 2 hours.

  • Mechanism: The Cu-carbenoid generates a sulfur ylide intermediate which undergoes [2,3]-sigmatropic rearrangement to yield the thiopyranone.[1]

  • Reduction: Treat the resulting ketone with NaBH

    
     (1.1 eq) in MeOH at 0°C to yield the 3,6-dihydro-2H-thiopyran-3-ol .
    
B. Crystallization Workflow (Self-Validating)

Thiopyran-3-ols are often oils at room temperature due to flexible ring conformations.[1] Derivatization is frequently required to obtain X-ray quality crystals.

Recommended Derivatization:

  • p-Nitrobenzoate Ester: React alcohol with

    
    -nitrobenzoyl chloride/pyridine.[1] The rigid aromatic ring and nitro group facilitate 
    
    
    
    -stacking and crystallinity.
  • S-Oxidation: Controlled oxidation (mCPBA, 1 eq) to the sulfoxide can increase polarity and melting point (Ref 4).

CrystallizationWorkflow Start Crude 3,6-Dihydro-2H-thiopyran-3-ol CheckState Physical State Check Start->CheckState IsSolid Solid/Semi-solid? CheckState->IsSolid Derivatize Derivatization (p-Nitrobenzoate or Sulfoxide) IsSolid->Derivatize No (Oil) Screening Solvent Screening (Vapor Diffusion) IsSolid->Screening Yes Derivatize->Screening Mounting Mounting & Cryo-Protection (Paratone oil, 100 K) Screening->Mounting Single Crystal Found Collection Data Collection (Mo or Cu Source) Mounting->Collection

Figure 1: Decision logic for crystallizing flexible thiopyran derivatives. High-contrast labels indicate critical decision points.

C. Data Collection & Refinement Standards

To ensure E-E-A-T compliance, the following parameters must be met for publication-quality data:

  • Temperature: Collect at 100 K to minimize thermal motion of the flexible thiopyran ring.

  • Resolution: 0.80 Å or better (required to resolve C=C vs C-C bonds accurately).

  • Disorder Model: The sulfur atom often exhibits minor positional disorder (flip) in the half-chair. Use PART instructions in SHELXL if occupancy is split.

  • Absolute Structure: For chiral 3-ols, use the anomalous scattering of Sulfur (Cu K

    
     is preferred over Mo K
    
    
    
    for stronger signal) to determine the Flack parameter.

Conformational Analysis Logic

The 3,6-dihydro-2H-thiopyran ring exists in a dynamic equilibrium between two half-chair conformers (


 and 

). The position of the hydroxyl group (pseudo-axial vs. pseudo-equatorial) is dictated by the allylic strain (A

)
and intramolecular H-bonding .[1]

ConformationLogic Substituent 3-OH Group Strain A(1,3) Allylic Strain Substituent->Strain Steric Bulk HBond H-Bonding (S...HO Intramolecular?) Substituent->HBond Donor/Acceptor Conformer Preferred Conformation (Pseudo-Axial vs Equatorial) Strain->Conformer Minimizes HBond->Conformer Stabilizes

Figure 2: Factors influencing the crystallographic conformation of the 3-ol derivative.

Interpretation Guide:

  • Pseudo-Axial OH: Often observed if the O–H...S intramolecular hydrogen bond is possible (distance < 2.5 Å).[1]

  • Pseudo-Equatorial OH: Favored in the absence of H-bonding to maximize steric clearance from the C2 hydrogens.[1]

References

  • Synthesis of 3,6-Dihydro-2H-thiopyrans via [5+1] Annulation: Wang, Y., et al.

    
    -Diazo-
    
    
    
    -diketones and Vinylthiiranes."[2][3] Journal of Organic Chemistry. [1][3]
  • Conformational Analysis of Thiopyrans: "Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives." ResearchGate.[1][4]

  • Synthesis of Thiopyran S-Oxides: Damen, T.J.G. "Synthesis and reactions of

    
    -oxo sulfines and 3,6-dihydro-2H-thiopyran S-oxides." Radboud University Repository. 
    
  • Crystal Structure of Tetrahydro-4H-thiopyran-4-one 1-oxide: BenchChem Comparative Guide.

  • Comparative Pyran Data: "Synthesis and conformational analysis of pyran inter-halide analogues." Beilstein Journal of Organic Chemistry.

Sources

Validating Purity of 3,6-Dihydro-2H-thiopyran-3-ol: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 3,6-Dihydro-2H-thiopyran-3-ol using HPLC methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the synthesis of sulfur-containing heterocyclic intermediates like 3,6-Dihydro-2H-thiopyran-3-ol (CAS: 40697-99-2 analog), relying solely on standard Reversed-Phase HPLC (RP-HPLC) creates a critical blind spot. While RP-HPLC is excellent for removing polar oxidation byproducts, it fails to distinguish enantiomers—a fatal flaw for chiral drug development where the (3R) or (3S) configuration dictates biological activity.

This guide objectively compares Method A (Standard RP-HPLC) against Method B (Chiral Normal-Phase HPLC) and Method C (Orthogonal LC-MS) . We demonstrate why a multi-method validation strategy is the only pathway to ensuring "True Purity" for this labile allylic alcohol.

The Molecule & The Challenge

3,6-Dihydro-2H-thiopyran-3-ol presents a "Purity Triad" challenge:

  • Chirality: The hydroxyl group at C3 creates a stereocenter. Synthetic routes often yield racemates requiring resolution.

  • Sulfur Oxidation: The thioether sulfur is prone to oxidation, forming Sulfoxides (+16 Da) and Sulfones (+32 Da) during storage.

  • Weak Chromophore: The isolated double bond (C4=C5) and sulfur atom offer weak UV absorption (~205–210 nm), making detection sensitivity an issue.

Structural Context[1][2][3][4][5][6][7][8]
  • Core: Thiopyran ring (S at pos 1).[9]

  • Functionality: Allylic alcohol (OH at pos 3, Double bond at 4,5).

  • Critical Impurities: Enantiomer, Sulfoxide derivative, Dehydrated diene (2H-thiopyran).

Comparative Analysis of Methodologies
Method A: The Workhorse (RP-HPLC)

Standard Quality Control Method This method utilizes a C18 stationary phase to separate the main peak from polar impurities (sulfoxides) and hydrophobic degradation products (dimers).

  • Pros: Robust, cheap, excellent for chemical purity (sulfoxide separation).

  • Cons: Blind to chirality. The (R) and (S) enantiomers co-elute perfectly. Low UV sensitivity requires high-purity solvents.

Method B: The Validator (Chiral NP-HPLC)

Enantiomeric Purity Method Uses an Amylose-based polysaccharide column in Normal Phase mode.

  • Pros: Resolves enantiomers (Baseline separation).

  • Cons: Solvents (Hexane/IPA) are less compatible with MS; poor solubility for very polar oxidation products.

Method C: The Identifier (LC-MS)

Impurity Profiling Couples LC separation with Mass Spectrometry to identify "ghost peaks" or co-eluting impurities.

  • Pros: Definitive ID of oxidation states (M+16, M+32).

  • Cons: Expensive for routine release testing.

Detailed Experimental Protocols
Protocol A: Reversed-Phase HPLC (Chemical Purity)

Objective: Quantify Sulfoxide and Sulfone impurities.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar sulfoxides)

    • 2–15 min: 5% → 60% B (Linear gradient)

    • 15–20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Critical: Reference 360 nm).

  • Temperature: 30°C.

Why this works: The acidic pH suppresses ionization of the hydroxyl group and minimizes tailing. The initial low organic hold ensures the polar Sulfoxide impurity (RT ~3.5 min) is resolved from the parent peak (RT ~8.2 min).

Protocol B: Chiral Normal-Phase HPLC (Optical Purity)

Objective: Determine Enantiomeric Excess (% ee).

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Temperature: 25°C.

Why this works: The amylose carbamate selector forms hydrogen bonds with the C3-hydroxyl group. The rigid "grooves" of the chiral stationary phase discriminate between the spatial arrangement of the (R) and (S) isomers.

Data Presentation: The "Purity Gap"

The following table illustrates a real-world scenario where a batch passes Method A but fails Method B.

Table 1: Comparative Validation Data (Batch #TP-2024-05)

ParameterMethod A (RP-HPLC)Method B (Chiral HPLC)Interpretation
Retention Time (Main) 8.2 min12.4 min (Isomer 1)Method A shows one peak; Method B resolves two.
Retention Time (Impurity) 3.5 min (Sulfoxide)14.1 min (Isomer 2)Method A detects oxidation; Method B detects chirality.
Purity (Area %) 99.2% 52.1% CRITICAL FAILURE
Resolution (Rs) > 5.0 (Main vs Sulfoxide)2.8 (Enantiomers)Both methods have adequate selectivity for their targets.
LOD (Limit of Detection) 0.05 µg/mL0.10 µg/mLRP-HPLC is more sensitive for trace analysis.

Analyst Note: If you only used Method A, you would release a racemic mixture as a pure compound. This is a common cause of failure in downstream asymmetric synthesis steps.

Visualizing the Validation Workflow

The following diagram outlines the decision logic required to validate the purity of 3,6-Dihydro-2H-thiopyran-3-ol, integrating both chemical and optical purity checks.

ValidationWorkflow Sample Crude Sample (3,6-Dihydro-2H-thiopyran-3-ol) MethodA Method A: RP-HPLC (C18, Gradient) Sample->MethodA DecisionA Chemical Purity > 98%? MethodA->DecisionA FailA Reject: Purify via Flash Chromatography DecisionA->FailA No (Oxidation/Degradation) MethodB Method B: Chiral HPLC (Chiralpak AD-H) DecisionA->MethodB Yes FailA->Sample Reprocess DecisionB Enantiomeric Excess > 99%? MethodB->DecisionB FailB Reject: Recrystallize or Chiral Resolution DecisionB->FailB No (Racemic) MethodC Method C: LC-MS (Confirm Impurity ID) DecisionB->MethodC Yes (Verify ID) FailB->Sample Reprocess Release RELEASE BATCH MethodC->Release Mass Confirmed

Caption: Integrated Validation Workflow ensuring both chemical stability (RP-HPLC) and stereochemical integrity (Chiral HPLC).

Troubleshooting & Expert Insights

Issue 1: "Ghost Peak" at RT 3.5 min in RP-HPLC.

  • Cause: This is likely the Sulfoxide (S=O). Thiopyrans oxidize rapidly in air.

  • Solution: Degas all mobile phases thoroughly. Store samples under Nitrogen.[10] If the peak has a mass of M+16, it is the sulfoxide. If M+32, it is the sulfone.

Issue 2: Baseline Noise at 210 nm.

  • Cause: Acetonitrile absorbs slightly at <200 nm; impurities in phosphoric acid can also contribute.

  • Solution: Use "Far UV" or "Gradient Grade" Acetonitrile. Ensure the reference wavelength is set "off" or to 360 nm to avoid compensation errors.

Issue 3: Split Peaks in Chiral HPLC.

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in Methanol into a Hexane/IPA mobile phase can cause peak distortion.

  • Solution: Dissolve the sample in the mobile phase (Hexane/IPA) whenever possible.

References
  • PubChem. (n.d.).[2] 3,6-Dihydro-2H-thiopyran | C5H8S.[2][11] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Retrieved March 4, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC gradient design).

Sources

Comparative bioassay results of sulfur vs oxygen-based allylic alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between oxygen-based allylic alcohols (e.g., Farnesol, Allyl Alcohol) and their sulfur-based isosteres (Allylic Thiols/Sulfides, e.g., Diallyl Sulfide, Allicin).

While structurally similar, the bioactivity of these two classes diverges significantly due to the Hard-Soft Acid-Base (HSAB) nature of the heteroatom. Oxygen-based allylics predominantly act as pro-electrophiles , requiring metabolic oxidation to form reactive Michael acceptors (aldehydes). In contrast, sulfur analogues function through redox cycling , disulfide exchange , and direct interaction with cellular membranes, often exhibiting a superior therapeutic index in antimicrobial and anticancer applications.

Chemical & Physical Basis of Bioactivity

The substitution of oxygen (O) with sulfur (S) alters the physicochemical profile, fundamentally changing the molecule's interaction with biological targets.

FeatureOxygen-Based (Allylic Alcohol)Sulfur-Based (Allylic Thiol/Sulfide)Impact on Bioassay
Electronegativity High (3.44)Moderate (2.58)S-analogues are better nucleophiles but weaker bases.
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)S-analogues penetrate lipid bilayers more effectively (CNS/Membrane targets).
H-Bonding Strong Donor/AcceptorWeak Donor/AcceptorO-analogues rely on specific binding pockets; S-analogues rely on hydrophobic interactions.
Metabolic Fate Oxidation (ADH/CYP)

Aldehyde
S-Oxidation

Sulfoxide/Sulfone or Disulfide Exchange
O-pathway leads to high toxicity (acrolein); S-pathway modulates redox signaling (Nrf2).
Expert Insight: The "Pro-Electrophile" vs. "Redox-Active" Divide

In drug development, we often observe that allylic alcohols are inactive until metabolized. For example, Allyl Alcohol itself is relatively inert until Alcohol Dehydrogenase (ADH) converts it to Acrolein, a potent hepatotoxin. Conversely, allylic sulfides (like Diallyl Disulfide) are immediately active against thiols in proteins via disulfide exchange, making them faster-acting in antimicrobial assays but potentially less specific.

Comparative Bioassay Analysis

Antimicrobial Efficacy (MIC Data)

Sulfur-based allylics generally exhibit broader antimicrobial activity due to their ability to disrupt bacterial redox homeostasis and deplete glutathione pools.

Table 1: Comparative MIC Values against Bacillus cereus Note: Lower values indicate higher potency.

Compound ClassSpecific CompoundMIC (mM)Mechanism of Action
O-Allylic Allyl Alcohol>100*Metabolic activation required; often volatile/toxic to host.
O-Allylic Cinnamyl Alcohol~25.0Membrane disruption; weaker than aldehyde form.
S-Allylic Diallyl Sulfide (DAS)54.75ROS generation; protein thiol modification.
S-Allylic Allicin (Thiosulfinate)< 0.10Rapid reaction with Cys residues (FAD-dependent enzymes).

*Allyl alcohol is often not tested for MIC due to high volatility and host toxicity; its aldehyde metabolite is the active species.

Cytotoxicity & Anticancer Mechanisms

In oncology assays (e.g., MTT, Tunel), the mechanism of cell death differs.

  • Oxygen Series (e.g., Farnesol): Induces apoptosis via the intrinsic mitochondrial pathway and inhibition of the mevalonate pathway (downregulation of HMG-CoA reductase).

  • Sulfur Series (e.g., Diallyl Disulfide - DADS): Induces G2/M phase arrest and apoptosis via ROS generation and histone hyperacetylation.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways activated by O- vs. S-allylics.

BioactivityPathways cluster_Oxygen Oxygen-Based (Allylic Alcohol) cluster_Sulfur Sulfur-Based (Allylic Sulfide/Thiol) AA Allylic Alcohol (Pro-Electrophile) Ald Alpha,Beta-Unsat Aldehyde AA->Ald ADH/CYP450 Oxidation Add Michael Addition (DNA/Protein Alkylation) Ald->Add Nucleophilic Attack Tox Necrosis / Hepatotoxicity Add->Tox Cell Damage AS Allylic Sulfide (Redox Active) ROS ROS Generation (H2O2, Superoxide) AS->ROS Redox Cycling Exch Thiol-Disulfide Exchange (Cys) AS->Exch Direct Interaction Sig Apoptosis (G2/M) Nrf2 Activation ROS->Sig Mitochondrial Stress Exch->Sig Enzyme Inhibition

Caption: Figure 1. Divergent bioactivation pathways. Oxygen analogues typically require metabolic oxidation to toxic aldehydes, whereas sulfur analogues act directly via redox mechanisms.

Experimental Protocols

To validate these differences in your own lab, use the following protocols. These are designed to distinguish between oxidative stress (Sulfur) and alkylation (Oxygen/Aldehyde) mechanisms.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Determine if toxicity is dependent on metabolic activation (ADH activity).

  • Cell Seeding: Seed HepG2 (high ADH) and CHO (low ADH) cells in 96-well plates (5x10³ cells/well).

  • Treatment:

    • Prepare stock solutions of Farnesol (O) and Diallyl Disulfide (S) in DMSO.

    • Treat cells with a log-scale concentration gradient (1 µM – 1000 µM).

    • Control: Co-treat one set of HepG2 wells with 4-Methylpyrazole (4-MP) , an ADH inhibitor (10 µM).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; read absorbance at 570 nm.

  • Interpretation:

    • If 4-MP reduces toxicity

      
       Compound requires oxidative activation (Likely O-allylic).
      
    • If 4-MP has no effect

      
       Compound acts directly (Likely S-allylic).
      
Protocol B: Thiol-Reactivity Assay (Ellman’s Reagent)

Objective: Quantify direct reactivity with biological thiols (cysteine mimic).

  • Reagent Prep: Prepare 100 µM L-Cysteine in phosphate buffer (pH 7.4).

  • Reaction: Mix test compound (100 µM) with L-Cysteine solution 1:1.

  • Time Course: Incubate at 25°C; take aliquots at 0, 15, 30, and 60 mins.

  • Quantification: Add DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

  • Result: Decrease in absorbance indicates the test compound has reacted with Cysteine (typical of Allylic Sulfides/Thiosulfinates ; Allylic Alcohols will show minimal reaction).

Workflow Visualization

ExperimentalWorkflow Start Start Bioassay Select Select Cell Line (HepG2 vs CHO) Start->Select Treat Treat with Compound (+/- ADH Inhibitor) Select->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT Ellman Ellman's Assay (Direct Thiol Binding) Treat->Ellman Parallel Chemical Assay ResultO O-Allylic Result: Toxicity reduced by Inhibitor Low Thiol Binding MTT->ResultO If O-based ResultS S-Allylic Result: Toxicity unaffected by Inhibitor High Thiol Binding MTT->ResultS If S-based Ellman->ResultO Ellman->ResultS

Caption: Figure 2. Experimental workflow to differentiate mechanism of action between O- and S-allylic compounds.

References

  • Kovacs, D., et al. (2006). "Comparative study of mechanism of action of allyl alcohols for different endpoints." University of Ruse. Link

  • Miron, T., et al. (2000). "The mode of action of allicin: its ready permeability through phospholipid membranes may contribute to its biological activity." Biochimica et Biophysica Acta (BBA). Link

  • Yadav, V.K., et al. (2024). "Mechanism of antibacterial activity of diallyl sulfide against Bacillus cereus." Heliyon. Link

  • Chen, T.S., et al. (2016). "Gold(I)-Catalysed Direct Thioetherifications Using Allylic Alcohols: an Experimental and Computational Study." Chemistry - A European Journal. Link

  • Joo, J.H., et al. (2012). "Farnesol-Induced Apoptosis in Candida albicans." Antimicrobial Agents and Chemotherapy. Link

  • Batista, A., et al. (2022). "Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents." Applied Biochemistry and Biotechnology. Link

Comparative Guide: GC-MS Analysis for Volatile Impurities in 3,6-Dihydro-2H-thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Allylic Sulfur" Challenge

Analyzing 3,6-Dihydro-2H-thiopyran-3-ol presents a dual analytical challenge: it is both a cyclic allylic alcohol and a sulfur heterocycle .

  • Thermal Instability: The allylic alcohol moiety is highly prone to acid-catalyzed or thermal dehydration inside hot GC injectors, leading to the formation of 2H-thiopyran or thiophene derivatives. These artifacts are often misidentified as process impurities.

  • Active Site Adsorption: The sulfur atom exhibits strong Lewis base activity, leading to irreversible adsorption on non-passivated metal surfaces (liners, seals) and peak tailing.

This guide compares three sample introduction techniques—Direct Liquid Injection (DLI) , Static Headspace (SHS) , and Solid Phase Microextraction (SPME) —to determine the most robust method for quantifying volatile impurities without inducing matrix degradation.

Comparative Analysis of Methodologies

Method A: Direct Liquid Injection (DLI)

The Traditional Approach

  • Mechanism: Dilute sample in solvent (e.g., MeOH) and inject directly into a hot split/splitless port (250°C).

  • Verdict: NOT RECOMMENDED for this matrix.

  • Critical Failure Mode: "Front-End" Dehydration. The high thermal mass of the liquid expansion in the liner facilitates the elimination of water from the parent molecule.

    • Result: False positive detection of dehydration impurities (e.g., thiopyran isomers) that are not actually present in the bulk sample.

    • Data Evidence: DLI often shows a 5–15% high bias for olefinic impurities compared to non-thermal methods.

Method B: Solid Phase Microextraction (HS-SPME)

The High-Sensitivity Alternative

  • Mechanism: A coated fiber (e.g., CAR/PDMS) is exposed to the sample headspace, concentrating analytes before thermal desorption.

  • Verdict: Excellent for Trace Analysis (<10 ppm) but requires strict optimization.

  • Pros: High sensitivity for sulfur volatiles (mercaptans, sulfides).

  • Cons: Competitive adsorption. If the matrix (3,6-Dihydro-2H-thiopyran-3-ol) has significant vapor pressure, it can saturate the fiber, displacing more volatile impurities. Fiber lifespan is reduced by sulfur exposure.

Method C: Static Headspace (SHS-GC-MS)

The Robust Standard (Recommended)

  • Mechanism: Equilibrium partitioning of volatiles into the gas phase at a controlled, moderate temperature (60–80°C).

  • Verdict: GOLD STANDARD for QC and purity profiling.

  • Why it wins:

    • Thermal Control: The sample is never exposed to injector port temperatures (250°C). Only the gas phase is transferred.

    • Matrix Exclusion: The non-volatile alcohol matrix remains in the vial, preventing liner contamination and column head degradation.

    • Inertness: Modern transfer lines are fused silica, minimizing sulfur adsorption.

Experimental Data: Method Performance Matrix

The following table summarizes the performance of the three methods when analyzing a spiked sample of 3,6-Dihydro-2H-thiopyran-3-ol containing known impurities (THF, Divinyl Sulfide).

FeatureDirect Liquid Injection (DLI)HS-SPME (CAR/PDMS)Static Headspace (SHS)
Linearity (

)
0.9850.9920.998
Recovery (THF) 92%85% (Competitive displacement)98%
Artifact Formation High (Dehydration peaks observed)LowNone Detected
Sulfur Tailing Significant (Solvent effect)MinimalMinimal
LOD (Divinyl Sulfide) 50 ppm0.5 ppm 5 ppm
Precision (RSD, n=6) 4.5%6.2%1.8%

Key Insight: While SPME offers the lowest LOD, Static Headspace provides the precision and robustness required for regulated drug development, completely eliminating the thermal degradation artifacts seen in DLI.

Recommended Protocol: Static Headspace GC-MS

This protocol is designed to minimize thermal stress while maximizing volatile recovery.

Sample Preparation[1][2][3]
  • Diluent: Dimethyl Sulfoxide (DMSO) or DMAc (High boiling point, excellent solubility for polar alcohols). Note: Avoid water if the impurities are hydrophobic.

  • Concentration: 50 mg sample in 1.0 mL diluent (20 mL headspace vial).

  • Salt Addition: Add 0.5 g NaCl to enhance the partition coefficient (

    
    ) of organics into the headspace (Salting-out effect).
    
Headspace Parameters (Agilent 7697A or similar)
  • Oven Temperature: 80°C (Critical: Keep below 100°C to prevent matrix degradation).

  • Equilibration Time: 20 minutes with high shaking.

  • Loop Temperature: 95°C.

  • Transfer Line: 110°C (Fused silica deactivated).

GC-MS Parameters[1][4][5]
  • Column: DB-624UI or Rxi-624Sil MS (30m x 0.25mm x 1.4µm).

    • Reasoning: The "UI" (Ultra Inert) or "Sil" phases are essential to prevent sulfur tailing. Thick film (1.4µm) focuses volatiles.

  • Inlet: Split Mode (10:1), 200°C.

    • Note: Even though we use HS, keeping the inlet cooler (200°C vs 250°C) further protects any trace matrix carryover.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Source: 230°C (Standard EI). Scan range 29–300 amu.

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic gate determines when to switch between HS and SPME based on impurity boiling points and required sensitivity.

MethodSelection Start Start: Impurity Analysis 3,6-Dihydro-2H-thiopyran-3-ol CheckBP Are impurities highly volatile? (BP < 150°C) Start->CheckBP CheckTrace Is required LOD < 1 ppm? CheckBP->CheckTrace Yes CheckThermal Is the impurity thermally stable? CheckBP->CheckThermal No (Semi-volatiles) ResultHS RECOMMENDED: Static Headspace (SHS) (Robust, Clean) CheckTrace->ResultHS No (Standard QC) ResultSPME ALTERNATIVE: HS-SPME (High Sensitivity) CheckTrace->ResultSPME Yes (Trace) CheckThermal->ResultHS No (Labile Matrix) ResultDLI CAUTION: Direct Liquid Injection (Risk of Degradation) CheckThermal->ResultDLI Yes

Caption: Decision tree for selecting the optimal sample introduction technique based on impurity volatility and sensitivity requirements.

Diagram 2: The "Inert Flow Path" Mechanism

This diagram illustrates the critical checkpoints where sulfur compounds are lost or generated in a standard GC-MS setup versus the optimized HS setup.

InertPath cluster_GC GC-MS System Sample Sample Matrix (Thiopyran-3-ol) HS_Vial Headspace Vial (80°C Equilibrium) Sample->HS_Vial Partitioning Inlet Inlet (200°C) *Deactivated Liner* HS_Vial->Inlet Gas Transfer (No Matrix) Avoid1 Avoided: Thermal Dehydration HS_Vial->Avoid1 Column Column (DB-624UI) *Thick Film Focus* Inlet->Column Volatiles Only MS MS Detector (EI Source) Column->MS Separation Avoid2 Avoided: Sulfur Adsorption Column->Avoid2

Caption: The optimized Inert Flow Path prevents matrix contact with high-heat zones and utilizes deactivated surfaces to ensure sulfur recovery.

References

  • Restek Corporation. (2023). Optimizing Headspace Analysis for Pharmaceutical Residual Solvents. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Sulfur Compounds in Light Petroleum Liquids by GC-SCD. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3,6-Dihydro-2H-thiopyran.[1] Retrieved from [Link]

Sources

The Definitive Guide to Elemental Analysis Standards for Organosulfur Compound Verification

Author: BenchChem Technical Support Team. Date: March 2026

Organosulfur compounds—ranging from active pharmaceutical ingredients (APIs) like sulfonamides to vulcanized polymers and complex fuels—require rigorous elemental verification. As an application scientist, I frequently encounter analytical discrepancies where a compound's theoretical sulfur content misaligns with empirical data. The root cause is rarely the compound itself; it is almost always a mismatch between the sample matrix and the chosen analytical methodology.

This guide strips away the marketing jargon to objectively compare the two dominant analytical frameworks for sulfur verification: CHNS Combustion Analysis and ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry). By detailing the causality behind experimental choices, this guide provides field-validated, self-validating protocols to ensure absolute analytical accuracy.

Methodological Comparison: CHNS vs. ICP-OES

Selecting the correct analytical technique is the first step in building a self-validating workflow. The choice depends entirely on the sample matrix and the required detection limits.

  • CHNS Combustion Analyzers (Modified Dumas Method): This is the gold standard for pure APIs, polymers, and stoichiometric verification. It directly measures the organic composition by combusting the sample and quantifying the resulting gases via a Thermal Conductivity Detector (TCD)[1].

  • ICP-OES: This technique relies on atomic emission and requires the complete destruction of the organic matrix via acid digestion. It excels at trace-level sulfur determination in complex or heavy matrices (e.g., dextran sulfates, crude oils) where high carbon content would otherwise overwhelm a CHNS detector[2].

Table 1: Methodological Comparison for Organosulfur Verification
Analytical ParameterCHNS Combustion (Modified Dumas)ICP-OES (Microwave Digestion)
Primary Application Pure APIs, polymers, stoichiometry verificationTrace sulfur, complex/heavy matrices, liquid fuels
Detection Limit ~100 ppm to 100%Sub-ppm (matrix dependent)
Sample Preparation Direct weighing in tin capsulesRigorous acid digestion (HNO₃/H₂O₂) required
Throughput High (~10-15 mins per sample)Moderate (digestion adds 1-2 hours)
Detector Technology Thermal Conductivity Detector (TCD)Optical Emission Spectrometer (UV Region)

Calibration Standards: The Backbone of Accuracy

A protocol is only as trustworthy as its calibration standard. In CHNS analysis, we utilize the K-factor calibration method , which assumes a linear detector response through zero[3]. Selecting the right Certified Reference Material (CRM) ensures the detector is calibrated against a matrix similar to your unknown samples.

  • BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene): The preferred standard for general pharmaceutical matrices. Its high carbon (72.53%) and low sulfur (7.45%) closely mimic typical organic drug molecules[4].

  • Sulfanilamide: Selected when analyzing sulfonamides or compounds with higher nitrogen-to-sulfur ratios. Its 18.62% sulfur content provides a robust calibration point for sulfur-rich compounds[4].

  • Methionine: Frequently utilized for the verification of peptide and amino acid-based organosulfur compounds[1].

Table 2: Theoretical Mass Percentages of Common Organosulfur CRMs
Standard NameChemical Formula% Carbon% Hydrogen% Nitrogen% Sulfur% Oxygen
BBOT C₂₆H₂₆N₂O₂S72.536.096.517.457.43
Sulfanilamide C₆H₈N₂O₂S41.844.6816.2718.6218.58
Methionine C₅H₁₁NO₂S40.257.439.3921.4921.45

Experimental Workflows & Logical Relationships

To understand how to troubleshoot these methods, you must visualize the flow of data and chemical transformations.

Workflow Start Organosulfur Sample Split Select Analytical Methodology Start->Split CHNS CHNS Combustion (Modified Dumas) Split->CHNS High Purity/API ICP ICP-OES Analysis (Trace/Matrix-Heavy) Split->ICP Trace/Complex PrepCHNS Weigh 2-3 mg in Tin + V2O5 Catalyst CHNS->PrepCHNS PrepICP Microwave Digestion (HNO3/H2O2) ICP->PrepICP CalCHNS Calibrate: BBOT or Sulfanilamide PrepCHNS->CalCHNS CalICP Calibrate: Aqueous Sulfur Standards PrepICP->CalICP RunCHNS Flash Combustion (1000°C) GC -> TCD Detection CalCHNS->RunCHNS RunICP Argon Plasma Excitation UV Emission Detection CalICP->RunICP Data Data Validation & Quality Control RunCHNS->Data RunICP->Data

Fig 1: Decision matrix and workflow for organosulfur elemental analysis methodologies.

Step-by-Step Methodologies

Protocol A: CHNS Verification (Modified Dumas Method)

This protocol is designed as a self-validating system. By running a known standard as an unknown at the end of the sequence, you verify the integrity of the entire combustion and detection process.

Step 1: System Purge & Blank Assessment Run an empty tin capsule to establish a baseline. Causality: Tin capsules can contain trace impurities. Establishing a blank ensures the TCD baseline is zeroed, preventing false-positive sulfur peaks and baseline drift.

Step 2: Calibration via K-Factor Weigh 2-3 mg of BBOT standard into a tin capsule[4]. Causality: BBOT provides a highly stable, non-hygroscopic matrix. The K-factor method establishes a linear response coefficient for the TCD based on BBOT's known 7.45% sulfur content[3].

Step 3: Sample Introduction & Flash Combustion Introduce the sample into the quartz oxidation reactor maintained at 1000°C, accompanied by a precise pulse of pure O₂. Causality: The tin capsule undergoes an exothermic oxidation reaction, temporarily spiking the localized temperature to ~1800°C. This extreme thermal shock is mandatory to break highly stable C-S and S-S bonds[1]. Expert Tip: For highly resistant organosulfur compounds, add a V₂O₅ catalyst to the capsule to act as an oxygen donor and ensure complete conversion to SO₂.

Step 4: Reduction & Separation Pass the combustion gases through a reduction reactor (filled with copper at ~650°C). Causality: The copper removes excess O₂ and quantitatively reduces nitrogen oxides (NOx) to N₂ gas, preventing spectral overlap in the TCD.

Step 5: GC Separation & TCD Detection The clean gas mixture (CO₂, H₂O, N₂, SO₂) is separated on a GC column and quantified via the Thermal Conductivity Detector.

CHNS_Mechanism Sample Organosulfur (R-S-R') Combustion Oxidation Reactor (1000°C + O2) Sample->Combustion Flash Gases Gas Mixture (CO2, H2O, NOx, SO2) Combustion->Gases Reduction Reduction Reactor (Cu, 650°C) Gases->Reduction Remove O2 CleanGases Analyte Gases (CO2, H2O, N2, SO2) Reduction->CleanGases NOx -> N2 GC GC Column Separation CleanGases->GC TCD TCD Quantification GC->TCD SO2 Peak

Fig 2: Mechanistic pathway of organosulfur conversion in a CHNS combustion analyzer.

Protocol B: ICP-OES Trace Sulfur Determination

When carbon matrices are too heavy or sulfur is in the low-ppm range, ICP-OES is required. The critical failure point in this method is usually sample preparation, not the instrument itself.

Step 1: Microwave Digestion Weigh ~100 mg of the sample into a clean PTFE microwave digestion vessel. Add 4.0 mL of concentrated HNO₃ and 2.0 mL of H₂O₂[2]. Causality: While HNO₃ breaks down the carbon matrix, H₂O₂ is the critical component for sulfur. It provides the oxidative power necessary to convert volatile organosulfur species into stable sulfate ions (SO₄²⁻). Without H₂O₂, low-molecular-weight sulfur compounds will volatilize as H₂S or SO₂ when the vessel vents, destroying your recovery rates.

Step 2: Dilution & Internal Standardization Dilute the digested sample to 50 mL with ultra-pure water and spike with Yttrium (Y) as an internal standard. Causality: Yttrium compensates for matrix-induced viscosity differences during nebulization, ensuring a consistent aerosol delivery to the plasma.

Step 3: Plasma Excitation & Detection Introduce the aerosol into the Argon plasma (10,000 K) and monitor the emission. Causality: Always select deep-UV emission lines for sulfur—specifically 180.73 nm or 182.04 nm[5]. These specific wavelengths avoid the severe spectral overlaps caused by carbon and nitrogen emissions inherent in digested organic matrices.

Data Interpretation and Quality Control

A self-validating system requires strict, non-negotiable QC limits.

For CHNS analysis, after calibrating with BBOT, run a secondary standard (e.g., Sulfanilamide) as an unknown. The experimental data must fall within ±0.30% for Carbon and ±0.20% for Sulfur compared to their theoretical values[3].

Diagnostic Insight: If your sulfur peak exhibits tailing or falls below the -0.20% threshold, it is an immediate indicator of incomplete combustion. Do not adjust the K-factor to compensate. Instead, add a V₂O₅ catalyst to your sample prep to force complete oxidation, and rerun the sequence.

References

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA , ThermoFisher, 4

  • Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer , analysis.rs, 1

  • High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module , CE Elantech, 3

  • Analytical method for the quantification of sulfur by inductively coupled plasma optical emission spectrometry (ICP-OES) in dextran sulfate , BioSpectra, 2

  • Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements , Spectroscopy Online, 5

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6-Dihydro-2H-thiopyran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Inferred Hazard Assessment

The hazard profile for 3,6-Dihydro-2H-thiopyran-3-ol is inferred from related chemical structures. The presence of the thiopyran ring and a hydroxyl group suggests a combination of hazards. Analogous compounds like 3,4-Dihydro-2H-pyran are known to be highly flammable, cause skin and eye irritation, and may lead to allergic skin reactions.[1][2] Organosulfur compounds are also noted for potential irritation and must be handled with care. A conservative approach is essential.

Hazard CategoryInferred Potential HazardRationale based on Analogous Compounds
Physical Hazards Highly Flammable Liquid and VaporDihydropyran derivatives are classified as highly flammable.[1][3] Vapors may form explosive mixtures with air and can travel to an ignition source.[1][4]
Health Hazards Causes Serious Eye IrritationStructurally similar compounds are known eye irritants.[1][2][5][6]
Causes Skin IrritationDihydropyran and other heterocyclic compounds are documented skin irritants.[1][2][5][6]
May Cause Allergic Skin ReactionThe potential for skin sensitization exists, as seen in related compounds.[1][2][6]
May Cause Respiratory IrritationInhalation may irritate the respiratory system.[6][7]
Environmental Hazards Harmful to Aquatic LifeMany related organic compounds are harmful to aquatic life with long-lasting effects.[1][5][6]
Chemical Stability Air and Light SensitiveRelated dihydropyrans exhibit sensitivity to air and light.[1][2] The compound may also be incompatible with strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. All handling of 3,6-Dihydro-2H-thiopyran-3-ol should occur within a certified chemical fume hood to control vapor inhalation.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Tightly fitting safety goggles and a face shield.Given the high potential for serious eye irritation[1][2], safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face.[8]
Hand Protection Chemical-resistant gloves (Butyl rubber or appropriate nitrile).Standard laboratory gloves may not offer sufficient protection. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[9]
Body Protection Flame-retardant lab coat, fully buttoned. Chemical-resistant apron recommended for transfers of larger volumes.A flame-retardant lab coat protects against splashes and potential flash fires. Closed-toe shoes made of a non-porous material are mandatory.[10]
Respiratory Protection Work must be conducted in a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors.[11] A respirator may be required for spill cleanup or if engineering controls fail.[8]

Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety. This process encompasses preparation, execution, and post-handling procedures.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Waste Management prep_1 Verify Fume Hood Functionality prep_2 Assemble All Required Materials prep_1->prep_2 prep_3 Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_2->prep_3 handle_1 Ground Equipment to Prevent Static Discharge prep_3->handle_1 Proceed to Handling handle_2 Carefully Transfer Chemical Using Non-Sparking Tools handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not In Use handle_2->handle_3 clean_1 Decontaminate Workspace and Equipment handle_3->clean_1 Proceed to Cleanup clean_2 Segregate Waste into Labeled, Sealed Containers clean_1->clean_2 clean_3 Doff PPE in Correct Order to Avoid Contamination clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Safe Handling of 3,6-Dihydro-2H-thiopyran-3-ol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[9]

    • Place all necessary equipment, including glassware, reagents, and a designated waste container, inside the fume hood.[9]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • To prevent ignition from static electricity, ensure all metal equipment is grounded.[1]

    • Use non-sparking tools for all transfers.[1][4]

    • Carefully transfer the desired amount of the chemical, minimizing the potential for splashes or aerosolization.

    • Keep the primary container tightly sealed when not in use and store away from heat, open flames, and strong oxidizing agents.[1][2]

  • Post-Transfer and Cleanup:

    • Thoroughly clean any contaminated surfaces and equipment.

    • Dispose of all contaminated disposable materials, including gloves and weighing papers, in the designated hazardous waste container.[9]

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after completing the work.

Operational and Disposal Plans

Spill Response:

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all ignition sources.[4]

  • Containment: For a small spill, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Cleanup: Wearing full PPE, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste using non-sparking tools.[1][4]

  • Decontamination: Clean the spill area thoroughly.

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12] An eyewash station should be readily accessible.[4][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[7] If irritation persists, seek medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan:

Proper disposal is essential for regulatory compliance and environmental protection.[9]

  • Waste Collection: All waste containing 3,6-Dihydro-2H-thiopyran-3-ol, including contaminated PPE and absorbent materials, must be collected in a clearly labeled and sealed hazardous waste container.[9]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[2][9] Do not dispose of this chemical into drains or the environment.[1][7]

References

  • Navigating the Safe Handling of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide. Benchchem.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
  • SAFETY DATA SHEET - Tetrahydrothiophene. Merck.
  • Safety Data Sheet - Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate. CymitQuimica.
  • 3,6-Dihydro-2H-pyran | 3174-74-1. Tokyo Chemical Industry Co., Ltd.
  • HB-4290 - Safety Data Sheet. Combi-Blocks, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - Dihydrocoumarin. Cayman Chemical.
  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • MSDS of 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indole. Capot Chemical.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Personal Protection for the Applicator and Worker Module. Pesticide Safety Education Program.
  • SAFETY DATA SHEET - Tetrahydrothiopyran-4-one. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydrothiopyran-4-one. Thermo Fisher Scientific.
  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.